TD-165
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[11-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H59N7O8S/c1-28-39(62-27-49-28)30-19-17-29(18-20-30)25-48-41(57)35-24-31(54)26-52(35)45(61)40(46(2,3)4)50-36(55)16-11-9-7-5-6-8-10-12-23-47-33-15-13-14-32-38(33)44(60)53(43(32)59)34-21-22-37(56)51-42(34)58/h13-15,17-20,27,31,34-35,40,47,54H,5-12,16,21-26H2,1-4H3,(H,48,57)(H,50,55)(H,51,56,58)/t31-,34?,35+,40-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXVXTSIDVRZBR-IINAPWRYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H59N7O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
870.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of SikaBiresin® TD-165 Hardener
This technical guide provides a comprehensive overview of the chemical and physical properties of SikaBiresin® TD-165 hardener, a component used in a two-part epoxy resin system. This document is intended for researchers, scientists, and professionals in drug development who may utilize such polymer systems for various applications, including encapsulation, device fabrication, or as a structural material in experimental setups.
Chemical Identity and Composition
SikaBiresin® this compound is an amine-based hardener.[1][2] It is designed to be used as the reactive component (Part B) in conjunction with an epoxy resin (Part A), such as SikaBiresin® TD-150 or TD-160.[1][3] The curing mechanism involves the reaction of the amine groups in the hardener with the epoxide groups of the resin, forming a rigid, cross-linked polymer network. While the proprietary nature of the formulation restricts a full disclosure of all constituents, the primary reactive components are aliphatic and cycloaliphatic amines. For detailed safety and handling information, consulting the Safety Data Sheet (SDS) is mandatory.
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of SikaBiresin® this compound hardener in its uncured state and the properties of the cured system when mixed with a compatible epoxy resin.
Table 1: Physical Properties of SikaBiresin® this compound Hardener (Uncured)
| Property | Value | Standard/Condition |
| Appearance | Transparent | Visual |
| Chemical Basis | Amine | - |
| Viscosity | ~650 mPa·s | 25 °C |
| Density | ~1.00 g/cm³ | 23 °C |
| Shelf Life | 12 months | 15 - 25 °C |
Data sourced from product data sheets.[1][2][4][5]
Table 2: Properties of the Cured SikaBiresin® TD-150/TD-165 System
| Property | Value | Standard/Condition |
| Mixing Ratio (Resin:Hardener) | 100:50 by weight & volume | - |
| Mixture Viscosity | ~500 mPa·s | 25 °C |
| Reactivity (150g) | ~60 min | 25 °C |
| Tack-free time (1-3 mm layer) | 8 - 9 hours | 23 °C |
| Shore D Hardness | ~D 80 - D 81 | After 7 days @ RT or 24h @ RT + 16h @ 50°C |
| Flexural Modulus | 1600 MPa | ISO 178 |
| Elongation at Max. Strength | 5 % | ISO 527 |
| Glass Transition Temp. (Tg) | 53 °C | ISO 11359-2 (TMA) |
Data represents typical values and may vary based on processing conditions. Data sourced from product data sheets.[1][2]
Experimental Protocols
The data presented in this guide are based on standardized testing methodologies. Below are outlines of the typical experimental protocols used to determine the key properties of the SikaBiresin® this compound system.
3.1 Viscosity Measurement
-
Objective: To determine the flow characteristics of the uncured hardener and the resin/hardener mixture.
-
Methodology: A rotational viscometer is used, following principles outlined in standards such as ISO 2555. The viscometer's spindle is submerged in a thermostatically controlled sample of the liquid at a specified temperature (e.g., 25°C). The torque required to rotate the spindle at a set speed is measured and converted to a viscosity value in millipascal-seconds (mPa·s).
3.2 Density Determination
-
Objective: To measure the mass per unit volume of the uncured hardener.
-
Methodology: The density is determined using a pycnometer or a density meter at a controlled temperature (e.g., 23°C), in accordance with standards like ISO 2811-1. The weight of a known volume of the liquid is measured to calculate the density.
3.3 Hardness Testing
-
Objective: To assess the indentation hardness of the cured epoxy system.
-
Methodology: A Durometer, typically a Shore D scale for this type of material, is used as per ISO 868. The indenter of the durometer is pressed into the surface of a cured sample under a constant load. The depth of indentation is inversely proportional to the Shore D hardness value, which is read directly from the gauge. Measurements are taken after a specified curing time and at a defined temperature.
3.4 Mechanical Properties (Flexural and Tensile)
-
Objective: To determine the flexural modulus and elongation at maximum strength of the cured material.
-
Methodology:
-
Flexural Modulus (ISO 178): A rectangular specimen of the cured material is placed on two supports. A load is applied to the center of the specimen, causing it to bend. The stress-strain relationship is recorded to calculate the flexural modulus, which is a measure of the material's stiffness.
-
Elongation at Maximum Strength (ISO 527): A standardized dumbbell-shaped specimen is subjected to a tensile load in a universal testing machine. The elongation of the specimen is measured as the load increases until the point of maximum strength is reached.
-
3.5 Thermal Analysis (Glass Transition Temperature)
-
Objective: To identify the glass transition temperature (Tg) of the cured polymer.
-
Methodology: Thermomechanical Analysis (TMA) is utilized, following ISO 11359-2. A small sample of the cured material is subjected to a controlled temperature ramp while a small, constant force is applied. The dimensional change of the sample is monitored. The Tg is identified as the temperature at which there is a significant change in the coefficient of thermal expansion.
Visualizations
The following diagrams illustrate the experimental workflow for material characterization and the logical relationship of factors influencing the curing process.
Caption: Experimental workflow for the preparation and characterization of the SikaBiresin® epoxy system.
References
TD-165 Epoxy Resin Systems: A Technical Guide for Scientific Specimen Embedding
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the TD-165 epoxy resin systems for the embedding of scientific specimens. The this compound is a hardener component that is used in conjunction with either SikaBiresin® TD150 or SikaBiresin® TD160 resin. This document outlines the technical specifications of these systems, provides detailed protocols for specimen embedding, and offers guidance on troubleshooting common issues.
Core Resin Systems and Properties
The this compound hardener is formulated to be used with two primary epoxy resins: SikaBiresin® TD150 and SikaBiresin® TD160. The choice between these resins will depend on the specific application, particularly the desired viscosity and curing time. The SikaBiresin® TD150 system offers a lower viscosity and a longer pot life, which can be advantageous for delicate specimens requiring slower infiltration. The SikaBiresin® TD160 system has a higher viscosity and a faster curing time, making it suitable for more rapid processing of robust samples.
Quantitative Data Summary
The following tables summarize the key quantitative properties of the two resin systems when mixed with the this compound hardener. These values are derived from the manufacturer's product data sheets and are essential for procedural planning and troubleshooting.
Table 1: Physical Properties of this compound Epoxy Resin Systems
| Property | SikaBiresin® TD150 / this compound | SikaBiresin® TD160 / this compound |
| Mixing Ratio (Resin:Hardener by weight) | 100 : 50 | 100 : 50 |
| Mixing Ratio (Resin:Hardener by volume) | 100 : 50 | 100 : 50 |
| Viscosity of Mixture at 25°C (mPa·s) | ~500 | ~1100 |
| Density of Mixture at 23°C (g/cm³) | ~1.06 | ~1.06 |
| Pot Life (150g at 25°C) | ~60 minutes | ~40 minutes |
| Color | Transparent | Transparent |
Note: The refractive index for the cured SikaBiresin® TD150/TD165 and TD160/TD165 systems is not specified in the manufacturer's documentation. For applications where this parameter is critical, such as high-resolution light microscopy and correlative light and electron microscopy (CLEM), it is recommended that the refractive index be determined experimentally.
Table 2: Curing and Mechanical Properties of this compound Epoxy Resin Systems
| Property | SikaBiresin® TD150 / this compound | SikaBiresin® TD160 / this compound |
| Tack-free time (thin layer at 23°C) | 8 - 9 hours | 6 - 7 hours |
| Hardness after 24h at Room Temperature (Shore D) | ~D 55 | Not Specified |
| Hardness after 7 days at Room Temperature (Shore D) | ~D 80 | ~D 84 |
| Hardness after 24h at RT + 16h at 50°C (Shore D) | ~D 81 | Not Specified |
| Glass Transition Temperature (Tg) after 7 days at RT (°C) | 53 | 56 |
| Glass Transition Temperature (Tg) after post-curing (°C) | 53 (24h RT + 16h @50°C) | 73 (24h @23°C + 16h @80°C) |
| Flexural Modulus (MPa) | 1600 | 2800 |
| Elongation at Maximum Strength (%) | 5 | 5.3 |
Experimental Protocols
The following protocols are adapted from standard methodologies for embedding biological specimens in epoxy resin for electron microscopy. These should be considered as a starting point and may require optimization based on the specific tissue or cell type.
I. Specimen Fixation
Proper fixation is critical for preserving the ultrastructure of the specimen.
-
Primary Fixation: Immerse small tissue blocks (no larger than 1mm³) in a primary fixative solution. A common and effective primary fixative is a mixture of 2.5% glutaraldehyde (B144438) and 2% paraformaldehyde in a 0.1 M sodium cacodylate or phosphate (B84403) buffer (pH 7.2-7.4). Fixation time can range from 2 hours to overnight at 4°C. For cell cultures, the fixative can be added directly to the culture medium.
-
Washing: After primary fixation, wash the specimens thoroughly in the same buffer used for the fixative (e.g., 3 x 10-minute washes) to remove excess aldehydes.
-
Secondary Fixation (Post-fixation): To enhance contrast, particularly of membranes, post-fix the specimens in 1% osmium tetroxide in 0.1 M sodium cacodylate or phosphate buffer for 1-2 hours at room temperature. This step should be performed in a fume hood.
-
Washing: Wash the specimens with distilled water (3 x 10-minute washes) to remove excess osmium tetroxide.
II. Dehydration and Infiltration
The goal of dehydration is to remove all water from the specimen, which is then replaced by the resin.
-
Dehydration Series: Dehydrate the specimens through a graded series of ethanol (B145695):
-
50% ethanol for 10 minutes
-
70% ethanol for 10 minutes
-
90% ethanol for 10 minutes
-
100% ethanol for 3 x 15 minutes
-
-
Transition Solvent: Use a transition solvent that is miscible with both ethanol and the epoxy resin. Propylene (B89431) oxide is a common choice.
-
1:1 mixture of 100% ethanol and propylene oxide for 15 minutes.
-
100% propylene oxide for 2 x 15 minutes.
-
-
Infiltration with this compound Resin System:
-
Prepare the desired this compound resin system (TD150 or TD160 with this compound hardener) according to the 100:50 by weight mixing ratio. Mix thoroughly but gently for at least 2 minutes to avoid introducing air bubbles.
-
Infiltrate the specimens with increasing concentrations of the resin mixture in propylene oxide:
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1:1 mixture of resin and propylene oxide for 1-2 hours (for SikaBiresin® TD150/TD165) or 30-60 minutes (for SikaBiresin® TD160/TD165) on a rotator.
-
100% resin mixture overnight on a rotator for the TD150 system, or for 2-4 hours for the TD160 system. A second change of 100% resin for 1-2 hours is recommended.
-
-
III. Embedding and Polymerization
-
Embedding: Place the infiltrated specimens into embedding molds (e.g., BEEM® capsules or flat embedding molds). Orient the specimen as required using a fine probe. Fill the molds with fresh, bubble-free resin mixture.
-
Polymerization (Curing): Transfer the molds to an oven for polymerization.
-
SikaBiresin® TD150/TD-165: Cure at 60°C for 24-48 hours.
-
SikaBiresin® TD160/TD-165: Cure at 60°C for 12-24 hours. A post-cure at 80°C for 16 hours can be performed to achieve maximum hardness and a higher glass transition temperature.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for embedding a scientific specimen using a this compound epoxy resin system.
Caption: General workflow for scientific specimen embedding using a this compound epoxy resin system.
Troubleshooting Common Embedding Issues
This decision tree provides a logical guide for troubleshooting common problems encountered during the embedding process.
Caption: A decision tree for troubleshooting common issues in epoxy resin embedding.
Safety and Handling
Epoxy resins and their hardeners are chemicals that require careful handling. Always consult the Safety Data Sheet (SDS) provided by the manufacturer before use.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses, and a lab coat when handling resins and hardeners.
-
Ventilation: Work in a well-ventilated area or under a fume hood, especially when using volatile chemicals like osmium tetroxide and propylene oxide.
-
Skin Contact: Avoid direct skin contact. If contact occurs, wash the affected area immediately with soap and water.
-
Disposal: Dispose of uncured resin and related chemical waste according to your institution's hazardous waste guidelines. Cured resin is generally considered inert and can be disposed of as solid waste.
This guide provides a foundational understanding of the this compound epoxy resin systems for scientific specimen embedding. Researchers are encouraged to use this information as a starting point and to optimize the protocols for their specific research needs.
SikaBiresin TD-165: A Technical Guide to its Optical Transparency for Advanced Microscopy
For Researchers, Scientists, and Drug Development Professionals
Core Optical and Physical Properties
The successful application of any embedding medium in microscopy hinges on its optical and physical properties. SikaBiresin TD-165 is a hardener component of a two-part epoxy system.[4] When combined with a compatible resin such as SikaBiresin TD150 or TD160, it cures into a solid, transparent material.[5][6] Key properties are summarized below.
Quantitative Data Summary
The following tables present available and inferred data for SikaBiresin this compound based systems and typical values for clear epoxy resins used in microscopy.
Table 1: Physical Properties of SikaBiresin this compound Hardener and a Typical Mixture
| Property | SikaBiresin® TD165 (Hardener) | SikaBiresin® TD150/TD165 Mixture |
| Appearance | Transparent Liquid | Transparent |
| Viscosity (at 25°C) | ~650 mPa·s | ~500 mPa·s |
| Density (at 23°C) | ~1.00 g/cm³ | Not Specified |
| Mixing Ratio (by weight) | 50 parts with 100 parts TD150 | N/A |
| Shore D Hardness (after 7 days at RT) | Not Applicable | ~D 80 |
| Source: SikaBiresin® TD150 – TD165 Product Data Sheet[5] |
Table 2: Estimated Optical Properties for Cured SikaBiresin this compound Based Systems
| Property | Estimated Value/Range | Notes |
| Refractive Index (at 589 nm) | 1.50 - 1.58 | This is a typical range for clear epoxy resins used in optical applications.[3] The exact value can depend on the specific resin and curing conditions. |
| Light Transmission (Visible Spectrum) | High (>90% for thin sections) | Most clear epoxies exhibit excellent transmission in the visible spectrum. |
| UV Transmission Cutoff | ~400 nm | Epoxy resins generally absorb UV light below 400 nm.[7] |
| Note: These are estimated values based on data for similar materials and should be experimentally verified for precise applications. |
Experimental Protocols for Microscopy Sample Preparation
While a specific protocol for embedding biological samples in SikaBiresin this compound for microscopy is not published, a general workflow for epoxy resin embedding can be adapted.
General Protocol for Embedding Biological Samples in Epoxy Resin
This protocol outlines the key steps for embedding fixed biological samples for subsequent sectioning and microscopic analysis.
-
Fixation: Preserve the biological sample's structure. A common fixative is a mixture of glutaraldehyde (B144438) and paraformaldehyde in a suitable buffer.
-
Dehydration: Remove water from the sample using a graded series of ethanol (B145695) or acetone. This is a critical step as water is immiscible with most epoxy resins.
-
Infiltration: Gradually replace the dehydration solvent with the liquid epoxy resin mixture. This is typically done in steps with increasing concentrations of the resin in the solvent.
-
Embedding and Curing: Place the infiltrated sample in a mold, fill it with the final resin mixture, and cure at an appropriate temperature. For SikaBiresin this compound systems, curing is typically done at room temperature, but can be accelerated with mild heat (e.g., 50°C).[5]
-
Sectioning: Once cured, the resin block containing the sample can be sectioned to the desired thickness using an ultramicrotome for transmission electron microscopy or a microtome for light microscopy.
Visualizing Experimental Workflows and Chemical Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
Chemical Curing Process of a Two-Component Epoxy Resin
The curing of an epoxy resin with an amine hardener, such as SikaBiresin this compound, involves a chemical reaction between the epoxy groups of the resin and the amine groups of the hardener. This reaction forms a highly cross-linked, three-dimensional polymer network, resulting in a hard, transparent solid.
Caption: Curing of a two-component epoxy system.
Experimental Workflow for Sample Embedding
The following diagram illustrates the logical flow of preparing a biological sample for microscopy using an epoxy resin embedding technique.
Caption: Workflow for biological sample embedding.
Conclusion
SikaBiresin this compound, as a hardener in a two-component epoxy system, offers high transparency, making it a potentially suitable candidate for embedding microscopy samples. However, for rigorous scientific applications, it is imperative to experimentally determine its precise refractive index and light transmission spectrum. The provided general protocols and workflows offer a starting point for researchers to adapt this material for their specific microscopy needs. Careful attention to the curing process is crucial to minimize yellowing and ensure optimal optical clarity.[5]
References
Navigating Optical Frontiers: A Technical Guide to the Refractive Index of SikaBiresin® TD-165 Systems for Advanced Optical Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the critical need for accurate refractive index data when utilizing SikaBiresin® TD-165 in optical experiments. While SikaBiresin® this compound is a component of highly transparent epoxy casting systems, such as SikaBiresin® TD150 and TD160, the manufacturer's product data sheets do not explicitly state the refractive index of the cured material[1][2][3][4][5]. This guide provides a comprehensive overview of typical refractive indices for similar polymer systems and presents a detailed experimental protocol for the precise measurement of the refractive index of the cured SikaBiresin® this compound based resins.
Understanding the Optical Properties of Epoxy Systems
The refractive index is a fundamental optical property that quantifies how much light is bent, or refracted, when it passes through a material[6][7]. For applications in optical experimentation, including the development of microfluidic devices, lenses, and optical sensors, a precise understanding of the refractive index of all constituent materials is paramount for accurate modeling and predictable performance.
| Material Type | Typical Refractive Index (at 589 nm) |
| Epoxy Resins | 1.55 - 1.60 |
| Polyurethanes | 1.50 - 1.65[8][9] |
| UV-Curing Adhesives (Urethane-based) | 1.56 - 1.665[10] |
Note: This table provides a general range and the actual refractive index of a cured SikaBiresin® system will be dependent on the specific resin (e.g., TD150 or TD160), curing conditions, and the wavelength of light used for measurement.
Experimental Protocol: Measurement of Refractive Index using an Abbe Refractometer
To obtain a precise refractive index for your specific SikaBiresin® this compound system, direct measurement is essential. The Abbe refractometer is a widely used and accurate instrument for determining the refractive index of both liquids and solids[6][11][12]. The working principle of the Abbe refractometer is based on the concept of the critical angle, the angle of incidence beyond which light is totally internally reflected[11][13].
Materials and Equipment
-
SikaBiresin® TD150 resin and SikaBiresin® TD165 hardener (or SikaBiresin® TD160 resin)
-
Mixing containers and stirring rods
-
Vacuum desiccator (optional, for degassing)
-
Optically flat glass slides or a mold to create a solid sample with a flat surface
-
Abbe refractometer
-
Monochromatic light source (e.g., sodium lamp, 589 nm)
-
Contact liquid with a refractive index higher than the sample (if measuring a solid)
-
Lens cleaning paper and ethanol
Sample Preparation
-
Mixing: In a clean container, accurately weigh the SikaBiresin® resin (TD150 or TD160) and SikaBiresin® TD165 hardener according to the manufacturer's specified mixing ratio (typically 2:1 by weight)[1][3].
-
Stirring: Thoroughly mix the two components for the recommended duration, ensuring a homogenous mixture. Avoid introducing excessive air bubbles.
-
Degassing (Recommended): To remove any entrapped air bubbles which can interfere with optical measurements, place the mixture in a vacuum desiccator until bubble-free.
-
Curing:
-
For liquid measurement (uncured resin): A small sample of the uncured liquid mixture can be directly measured. Note that the refractive index of the uncured resin will be lower than that of the cured solid[15].
-
For solid measurement (cured resin): Pour the degassed mixture onto a clean, optically flat glass slide to create a thin, uniform film, or into a mold to produce a solid sample with at least one perfectly flat surface.
-
-
Curing Conditions: Allow the resin to cure fully according to the manufacturer's instructions, considering both time and temperature. Post-curing at an elevated temperature may be required to achieve optimal material properties.
Measurement Procedure
-
Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index.
-
Temperature Control: Connect the refractometer to a temperature-controlled water bath to maintain a constant, known temperature, as the refractive index is temperature-dependent[13]. A standard temperature of 20°C or 25°C is often used.
-
Sample Application:
-
Liquid Sample: Place a few drops of the uncured resin mixture onto the prism of the refractometer.
-
Solid Sample: Place the cured solid sample with the flat surface onto the main prism. Apply a small drop of a suitable contact liquid between the sample and the prism to ensure good optical contact. The refractive index of the contact liquid must be higher than that of the sample.
-
-
Measurement:
-
Close the prism assembly.
-
Adjust the light source and mirror to illuminate the sample.
-
Looking through the eyepiece, you will see a field of view that is partially light and partially dark.
-
Rotate the measurement knob to bring the dividing line between the light and dark areas into the center of the crosshairs.
-
If a colored fringe is visible at the dividing line, adjust the dispersion compensator to achieve a sharp, black-and-white boundary.
-
-
Reading: Read the refractive index value directly from the instrument's scale or digital display.
-
Data Recording: Record the refractive index and the measurement temperature. Repeat the measurement several times and calculate the average to ensure accuracy.
Logical Workflow for Material Selection in Optical Experiments
The following diagram illustrates a logical workflow for determining the suitability of SikaBiresin® this compound for an optical experiment, from initial information gathering to the final decision.
Caption: Logical workflow for SikaBiresin® this compound suitability assessment.
This comprehensive guide provides researchers with the necessary information and protocols to confidently determine and utilize the refractive index of SikaBiresin® this compound based epoxy systems in their optical experiments. By following the detailed experimental procedure, accurate and reliable optical data can be obtained, leading to more precise and successful experimental outcomes.
References
- 1. industry.sika.com [industry.sika.com]
- 2. shop.gttag.ch [shop.gttag.ch]
- 3. industry.sika.com [industry.sika.com]
- 4. industry.sika.com [industry.sika.com]
- 5. shop.gttag.ch [shop.gttag.ch]
- 6. photonics.com [photonics.com]
- 7. Refractive Index | Epic Resins - Manufacturer of Epoxy Resins and Polyurethane Compounds [epicresins.com]
- 8. researchgate.net [researchgate.net]
- 9. remotesew.mystrikingly.com [remotesew.mystrikingly.com]
- 10. mdpi.com [mdpi.com]
- 11. refractometer.pl [refractometer.pl]
- 12. Abbe refractometer - Wikipedia [en.wikipedia.org]
- 13. hinotek.com [hinotek.com]
- 14. scribd.com [scribd.com]
- 15. Measuring Refractive Index - Addison Clear Wave [addisoncw.com]
SikaBiresin® TD-165: A Technical Overview of Epoxy Resin Systems
SikaBiresin® TD-165 is an amine hardener component formulated for use in two-component epoxy resin systems.[1] It is utilized in combination with epoxy resins, such as SikaBiresin® TD150 and SikaBiresin® TD160, to create highly transparent casting resins.[2][3] These systems are designed for applications in art and decoration, including the creation of transparent objects, thin inclusions, embeddings, and surface coatings on materials like wood.[2] The properties of the final cured product are dependent on the specific epoxy resin used in conjunction with SikaBiresin® this compound.
Component Properties
The physical properties of the individual components, the resin (Component A) and the SikaBiresin® this compound hardener (Component B), are detailed below.
| Property | SikaBiresin® TD150 (Resin A) | SikaBiresin® TD160 (Resin A) | SikaBiresin® this compound (Hardener B) |
| Appearance | Bluish-transparent | Bluish-transparent | Transparent |
| Composition | Unfilled Epoxy Resin | Unfilled Epoxy Resin | Unfilled Amine |
| Viscosity (25°C) | ~500 mPa·s | ~1900 mPa·s | ~650 mPa·s |
| Density (23°C) | ~1.12 g/cm³ | ~1.12 g/cm³ | ~1.00 g/cm³ |
System Specifications and Performance Data
The technical specifications of the combined and cured resin systems are presented below. These values represent the performance of the final material.
SikaBiresin® TD150 / this compound System
This system is characterized by its high transparency and a longer reactivity time, making it suitable for various decorative applications.
Mixing and Reactivity
| Parameter | Value |
| Mixing Ratio (by weight) | 100 (Resin) : 50 (Hardener) |
| Mixing Ratio (by volume) | 100 (Resin) : 50 (Hardener) |
| Mixed Viscosity (25°C) | ~500 mPa·s |
| Reactivity (150g at 25°C) | ~60 minutes |
| Tack-free Time (1-3mm layer at 23°C) | 8 - 9 hours |
Mechanical and Thermal Properties (Cured)
| Property | Value (After 7 days @ RT) | Value (24h @ RT + 16h @ 50°C) | Test Standard |
| Shore D Hardness | ~D 80 | ~D 81 | ISO 868 |
| Flexural Modulus of Elasticity | 1600 MPa | 1600 MPa | ISO 178 |
| Elongation at Maximum Strength | 5% | 5% | ISO 527 |
| Glass Transition Temperature (Tg) | 53°C | 53°C | ISO 11359-2 |
SikaBiresin® TD160 / this compound System
This combination offers a faster curing time, suitable for applications requiring quicker demolding.[3]
Mixing and Reactivity
| Parameter | Value |
| Mixing Ratio (by weight) | 100 (Resin) : 50 (Hardener) |
| Mixing Ratio (by volume) | 100 (Resin) : 50 (Hardener) |
| Mixed Viscosity (25°C) | ~1100 mPa·s |
| Reactivity (150g at 25°C) | ~40 minutes |
| Tack-free Time (1-3mm layer at 23°C) | 6 - 7 hours |
Mechanical and Thermal Properties (Cured)
| Property | Value (After 7 days @ RT) | Value (24h @ 23°C + 16h @ 80°C) | Test Standard |
| Shore D Hardness | D 84 | - | ISO 868 |
| Flexural Modulus | 2800 MPa | - | ISO 178 |
| Elongation at Maximum Strength | 5.3% | - | ISO 527 |
| Glass Transition Temperature (Tg) | 56°C | 73°C | ISO 11359-2 |
Experimental Protocols
The technical data presented is based on standardized laboratory testing. The methodologies for the key experiments cited are as follows:
-
ISO 178: Plastics — Determination of flexural properties. This standard specifies the method for determining the flexural strength and flexural modulus of rigid and semi-rigid plastics under defined conditions. A sample of a specific size is subjected to a three-point bending test until it fractures or until the deformation reaches a predetermined level.
-
ISO 527: Plastics — Determination of tensile properties. This standard outlines the procedure for determining the tensile properties of plastics, including tensile strength, elongation at break, and modulus of elasticity. A dumbbell-shaped specimen is stretched along its major axis at a constant speed until it breaks.
-
ISO 868: Plastics and ebonite — Determination of indentation hardness by means of a durometer (Shore hardness). This method measures the indentation hardness of plastics by using a durometer of a specified type (in this case, Shore D). The measurement is based on the penetration of a specific type of indenter forced into the material under specified conditions.
-
ISO 11359-2: Plastics — Thermomechanical analysis (TMA) — Part 2: Determination of coefficient of linear thermal expansion and glass transition temperature. This standard details the determination of the glass transition temperature (Tg) using a thermomechanical analyzer. The method involves measuring the change in a material's dimensions as a function of temperature.
Processing and Handling Workflow
The successful application of SikaBiresin® systems is highly dependent on proper processing. Key parameters include room temperature, casting thickness, and mixing procedure.[2][3] High ambient temperatures can accelerate curing and lead to high exothermic reactions, potentially causing yellowing.[2] For thin layers, a warmer room temperature (25-30°C) is recommended to ensure optimal properties.[2]
References
In-Depth Technical Guide: Glass Transition Temperature of the SikaBiresin TD-150/TD-165 System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the glass transition temperature (Tg) of the SikaBiresin TD-150/TD-165 two-component epoxy system. This document outlines the material's key thermal properties, a detailed experimental protocol for Tg determination via Thermomechanical Analysis (TMA), and the influence of curing conditions on this critical parameter.
Introduction
SikaBiresin TD-150, in combination with the hardener SikaBiresin TD-165, forms a transparent epoxy casting resin system.[1][2] Understanding the thermomechanical properties of this system is crucial for its application in various fields, including the fabrication of transparent objects, coatings, and embeddings. The glass transition temperature (Tg) is a key parameter, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[3] This transition is accompanied by significant changes in properties such as the coefficient of thermal expansion, modulus, and heat capacity.[4][5] Accurate determination of the Tg is therefore essential for predicting the material's performance, particularly its dimensional stability and mechanical integrity at different operating temperatures.
Quantitative Data Summary
The glass transition temperature of the SikaBiresin TD-150/TD-165 system has been determined by the manufacturer. The relevant data is summarized in the table below.
| Property | Value | Test Method | Curing Conditions |
| Glass Transition Temperature (Tg) | 53 °C | ISO 11359-2 (TMA) | 7 days at Room Temperature or 24h RT + 16h @ 50°C |
Table 1: Glass Transition Temperature of SikaBiresin TD-150/TD-165 System.[6][7]
Experimental Protocol: Determination of Glass Transition Temperature by Thermomechanical Analysis (TMA)
The following protocol describes the determination of the glass transition temperature of the SikaBiresin TD-150/TD-165 system in accordance with the ISO 11359-2 standard.[8][9][10]
Principle of Thermomechanical Analysis (TMA)
TMA measures the dimensional change of a material as a function of temperature while a constant force is applied.[9] As the material is heated through its glass transition, the coefficient of thermal expansion (CTE) increases significantly. This change in the rate of expansion is observed as a distinct change in the slope of the TMA curve, from which the Tg can be determined.[5][11]
Apparatus
-
Thermomechanical Analyzer (TMA): Equipped with a furnace for controlled heating, a displacement sensor (e.g., LVDT) to measure dimensional changes, a force transducer, and a temperature sensor (thermocouple) positioned close to the sample.
-
Probe: A flat-tipped expansion probe is typically used for determining the coefficient of thermal expansion and Tg.
-
Purge Gas System: To provide an inert atmosphere (e.g., nitrogen or helium) around the sample, preventing oxidation.
-
Data Acquisition System: A computer with software to control the experimental parameters and record the data.
Sample Preparation
-
Mixing: The SikaBiresin TD-150 resin and SikaBiresin this compound hardener are mixed in the specified ratio (e.g., 100:50 by weight).[6] Thorough mixing is crucial to ensure a homogeneous material.
-
Casting: The mixed resin is cast into a suitable mold to produce a flat, void-free specimen. The dimensions should be appropriate for the TMA instrument's sample holder, typically a few millimeters in thickness and diameter.
-
Curing: The cast specimen is cured according to the desired schedule. The standard curing conditions for this system are either 7 days at room temperature or 24 hours at room temperature followed by a post-cure of 16 hours at 50°C.[6][7] Post-curing at elevated temperatures can lead to a higher degree of cross-linking and consequently a higher Tg.[12][13]
-
Specimen Machining: After curing, the specimen is carefully machined to have flat and parallel top and bottom surfaces. This is critical for accurate measurement of dimensional changes.
Measurement Procedure
-
Instrument Calibration: The TMA instrument's temperature and displacement sensors are calibrated according to the manufacturer's instructions, often using standard reference materials with known thermal expansion and transition temperatures.
-
Sample Loading: The prepared specimen is placed on the sample holder in the TMA furnace. The expansion probe is lowered until it makes contact with the top surface of the specimen.
-
Applying Force: A small, constant compressive force is applied to the specimen through the probe. This ensures continuous contact between the probe and the sample surface throughout the experiment. A typical force is in the range of 5-10 mN.
-
Purge Gas: An inert purge gas, such as nitrogen, is introduced into the furnace at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal environment and prevent sample degradation.
-
Temperature Program: The specimen is heated at a constant rate, typically 5 °C/min, over a temperature range that encompasses the expected glass transition.[14]
-
Data Recording: The change in the specimen's dimension (height) and the corresponding temperature are recorded continuously throughout the heating process.
Data Analysis
The glass transition temperature is determined from the resulting TMA curve of dimensional change versus temperature. The Tg is identified as the temperature at which there is a distinct change in the slope of the curve. According to ISO 11359-2, the Tg is determined as the intersection of the tangents to the curve before and after the transition.[11]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for determining the glass transition temperature and the logical relationship between curing, post-curing, and the resulting Tg.
Caption: Experimental workflow for Tg determination by TMA.
Caption: Relationship between curing process and Tg.
References
- 1. industry.sika.com [industry.sika.com]
- 2. industry.sika.com [industry.sika.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. qualitymag.com [qualitymag.com]
- 5. azom.com [azom.com]
- 6. shop.gttag.ch [shop.gttag.ch]
- 7. shop.gttag.ch [shop.gttag.ch]
- 8. Standards New Zealand [standards.govt.nz]
- 9. laboratuar.com [laboratuar.com]
- 10. GSO ISO 11359-2:2014 - Standards Store - GCC Standardization Organization [gso.org.sa]
- 11. Practical Tips for Curing Thermosets Part Seven: The Glass Transition Temperature Measured Using TMA - Polymer Innovation Blog [polymerinnovationblog.com]
- 12. On the Nature of Epoxy Resin Post-Curing [mdpi.com]
- 13. Optimization of the Curing and Post-Curing Conditions for the Manufacturing of Partially Bio-Based Epoxy Resins with Improved Toughness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
A Technical Guide to Evaluating the UV Resistance of SikaBiresin® TD-165 for Long-Term Sample Preservation
For Researchers, Scientists, and Drug Development Professionals
This document provides a technical framework for assessing the suitability of the SikaBiresin® TD-165 hardening agent, as part of a two-component epoxy system, for the long-term preservation of biological and chemical samples where ultraviolet (UV) light stability is a critical factor. While Sika datasheets assert "good UV resistance" for systems using SikaBiresin® this compound, publicly available quantitative data from standardized tests is limited.[1][2][3] Therefore, this guide presents a comprehensive, standardized protocol for researchers to independently verify the material's performance for their specific applications.
The degradation of embedding or coating materials by UV radiation can compromise the integrity of preserved samples through discoloration, embrittlement, and loss of transparency, hindering future analysis.[4][5] The methodologies outlined below are based on internationally recognized standards for accelerated weathering tests.[6][7][8]
Material Properties
SikaBiresin® this compound is an amine hardener designed to be used with an epoxy resin, such as SikaBiresin® TD-150.[9][10] The resulting cured material is a transparent, rigid epoxy. Key physical and mechanical properties of the combined system are summarized below.
Table 1: Physical and Mechanical Properties of SikaBiresin® TD-150/TD-165 System (Data sourced from manufacturer's technical datasheets. Values are approximate and based on curing for 7 days at room temperature or 24 hours at room temperature followed by 16 hours at 50°C.)
| Property | Test Method | Value | Reference |
| Mixture Properties | |||
| Mix Ratio (by weight) | - | 100 (Resin) : 50 (Hardener) | [9] |
| Color | - | Transparent | [9][10] |
| Viscosity (at 25°C) | - | ~500 mPa·s | [9][10] |
| Cured Properties | |||
| Shore D Hardness | - | ~D 80 - D 81 | [9][10] |
| Flexural Modulus | ISO 178 | 1600 MPa | [9][10] |
| Elongation at Max Strength | ISO 527 | 5% | [9][10] |
| Glass Transition Temp (Tg) | ISO 11359-2 | 53°C | [9][10] |
Understanding UV Degradation in Epoxy Resins
UV radiation, particularly in the UVA and UVB spectrum, can initiate photo-oxidative degradation in epoxy polymers.[11] This process involves the breaking of chemical bonds, leading to the formation of free radicals. These radicals react with oxygen, creating chromophores—chemical groups that absorb light in the visible spectrum, resulting in yellowing.[11] This degradation can also lead to chain scission and cross-linking, which alters the mechanical properties of the material, often causing brittleness and surface cracking.[5]
Experimental Protocol for UV Resistance Evaluation
To quantitatively assess the UV resistance of SikaBiresin® this compound for sample preservation, a standardized accelerated weathering test is recommended. The following protocol is based on the principles outlined in ASTM G154 and ISO 4892-3 , which are industry standards for exposing nonmetallic materials to fluorescent UV lamps.[1][6][12]
-
Mixing: Prepare the SikaBiresin® TD-150/TD-165 system according to the manufacturer's instructions (100:50 ratio by weight).[9] Mix thoroughly, avoiding excessive air entrapment.
-
Casting: Cast the resin into thin, flat specimens (e.g., 75mm x 50mm x 3mm). If embedding a sample, ensure the sample is fully encapsulated and centered. For control purposes, create identical specimens without embedded samples.
-
Curing: Allow specimens to cure fully as per the datasheet recommendations (e.g., 7 days at room temperature) to ensure all chemical reactions are complete before testing.
-
Baseline Measurement: Before exposure, measure and record the initial properties of all test and control specimens as outlined in Table 2.
-
Apparatus: Use an accelerated weathering chamber equipped with UVA-340 fluorescent lamps, which provide a good simulation of sunlight in the critical short-wavelength UV region.[1][12] The chamber should also be capable of controlling temperature and simulating moisture through condensation cycles.[10][13]
-
Exposure Cycle: A common and effective test cycle is ASTM G154, Cycle 1:
-
Test Duration: Continue the exposure cycles for a predetermined duration (e.g., 500, 1000, or 2000 hours). The total duration should be relevant to the intended application's required service life.
-
Evaluation Intervals: Periodically remove specimens from the chamber at set intervals (e.g., every 250 hours) to measure changes in their properties.
The effects of UV exposure should be quantified by measuring changes in optical and mechanical properties over time.
Table 2: Data Collection for UV Resistance Assessment
| Parameter | Measurement Technique | Description |
| Optical Properties | ||
| Color Change (ΔE) | Colorimetry or Spectrophotometry | Quantifies the total color difference compared to the unexposed control. A higher ΔE indicates more significant color change.[11][15][16] |
| Yellowness Index (YI) | Spectrophotometry | Specifically measures the degree of yellowing, a primary indicator of UV degradation in clear polymers.[6] |
| Luminous Transmittance | UV-Vis Spectrophotometry | Measures the percentage of visible light that passes through the sample. A decrease indicates a loss of clarity.[6] |
| Gloss | Gloss Meter (at 60°) | Measures the surface specular reflectance. A decrease in gloss can indicate surface chalking or micro-cracking. |
| Mechanical Properties | ||
| Hardness (Shore D) | Durometer | Measures changes in the material's hardness. An increase can suggest embrittlement. |
| Visual Inspection | Microscopy / Photography | Documents the appearance of cracks, chalking, delamination, or other surface defects. |
Experimental and Evaluation Workflow
The logical flow from sample creation to final data analysis is crucial for obtaining reliable and repeatable results.
References
- 1. ASTM G154 | Q-Lab [q-lab.com]
- 2. store.astm.org [store.astm.org]
- 3. EVS-EN ISO 4892-3:2024 - EVS standard evs.ee | en [evs.ee]
- 4. Singapore Standards [singaporestandardseshop.sg]
- 5. xometry.pro [xometry.pro]
- 6. mdeplastics.com [mdeplastics.com]
- 7. en.usb-lab.com [en.usb-lab.com]
- 8. lisungroup.com [lisungroup.com]
- 9. img.antpedia.com [img.antpedia.com]
- 10. keystonecompliance.com [keystonecompliance.com]
- 11. researchgate.net [researchgate.net]
- 12. micomlab.com [micomlab.com]
- 13. ASTM G154 UV Accelerated Aging Test for Material Durability [bndtestequipment.com]
- 14. ISO 4892-3 | Q-Lab [q-lab.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Outgassing Properties of Epoxy Resins in Vacuum Environments with a focus on SikaBiresin TD-165
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the outgassing properties of epoxy resins in vacuum environments. While specific outgassing data for SikaBiresin TD-165 is not publicly available in standardized databases such as those maintained by NASA and ESA, this document offers a detailed exploration of the subject by examining the standard methodologies for determining outgassing characteristics and providing data for comparable epoxy systems. This information is crucial for applications where materials are subjected to vacuum conditions, such as in space applications, scientific instrumentation, and certain drug delivery systems, as outgassing can lead to contamination of sensitive surfaces and affect the performance and reliability of components.
The industry standard for measuring outgassing is the ASTM E595 test, which was originally developed by NASA to screen low-outgassing materials for use in space. This test determines the volatile content of material samples placed in a heated vacuum chamber.
Understanding Outgassing in Epoxies
Outgassing is the release of a gas that was dissolved, trapped, frozen, or absorbed in some material. In the context of cured epoxy resins, outgassing in a vacuum is primarily due to the release of residual volatile components from the resin and hardener, as well as absorbed atmospheric gases like water vapor. The rate of outgassing is dependent on the material's formulation, cure schedule, and the temperature and pressure of the environment. In vacuum applications, the primary concern with outgassing is the potential for these released volatiles to condense on cooler surfaces, such as optical lenses, thermal radiators, or sensitive scientific detectors, thereby degrading their performance.
Quantitative Outgassing Data for Epoxy Resins
While specific outgassing data for SikaBiresin this compound is not available in the public NASA and ESA outgassing databases, the following table presents typical outgassing values for other epoxy resins tested according to the ASTM E595 standard. These values provide a general reference for the expected performance of epoxy-based systems in a vacuum. The key parameters measured are:
-
Total Mass Loss (TML): The total mass of volatile materials lost from the specimen when heated in a vacuum. A lower TML percentage is generally desirable.
-
Collected Volatile Condensable Material (CVCM): The mass of outgassed matter from a specimen that condenses on a cooled collector plate. This is a critical parameter for applications with sensitive surfaces.
-
Water Vapor Regained (WVR): The mass of water vapor absorbed by the specimen after the vacuum exposure. This helps to differentiate between outgassing of inherent volatiles and the release of absorbed water.
| Material System | Cure Schedule | Total Mass Loss (TML) % | Collected Volatile Condensable Material (CVCM) % | Water Vapor Regained (WVR) % |
| Generic Epoxy Adhesive 1 | 24 hours @ 65°C | 0.85 | 0.02 | 0.30 |
| Generic Epoxy Adhesive 2 | 2 hours @ 120°C | 0.55 | 0.01 | 0.15 |
| Generic Epoxy Potting Compound | 48 hours @ 25°C + 4 hours @ 80°C | 1.10 | 0.05 | 0.45 |
| Low Outgassing Epoxy Film | 1 hour @ 150°C | 0.28 | <0.01 | 0.09 |
Note: The data presented in this table are illustrative examples for generic epoxy systems and do not represent the specific performance of SikaBiresin this compound.
Experimental Protocol: ASTM E595-15 Standard Test Method
The following is a detailed methodology for the ASTM E595-15 standard test method, which is the universally accepted procedure for determining the outgassing properties of materials in a vacuum environment.
1. Apparatus:
-
Vacuum System: A vacuum chamber capable of reaching a pressure of at least 5 x 10⁻⁵ torr.
-
Specimen Holder: A heated copper bar with compartments for holding multiple specimen containers.
-
Specimen Container: A small, cylindrical, open-ended container made of a non-reactive material like stainless steel.
-
Condensate Collector Plate: A chromium-plated copper plate with a thermocouple for temperature monitoring, positioned above the specimen holder.
-
Heating and Cooling System: A system to maintain the specimen holder at 125°C and the collector plate at 25°C.
-
Microbalance: A balance capable of measuring mass to an accuracy of 1 µg.
2. Specimen Preparation:
-
A sample of the material, typically between 100 and 300 mg, is prepared. For liquid resins like SikaBiresin this compound, the resin and hardener are mixed according to the manufacturer's instructions and cured in a pre-weighed aluminum foil dish.
-
The cured specimen is then conditioned at 23°C and 50% relative humidity for 24 hours.
-
The initial mass of the conditioned specimen is accurately measured.
3. Test Procedure:
-
The conditioned and weighed specimen is placed in the specimen container within the heated holder in the vacuum chamber.
-
The pre-weighed, clean collector plate is installed and cooled to 25°C.
-
The vacuum chamber is evacuated to a pressure of 5 x 10⁻⁵ torr or lower.
-
Once the vacuum is stable, the specimen holder is heated to 125°C and maintained at this temperature for 24 hours.
-
Throughout the 24-hour period, the collector plate is maintained at 25°C.
-
After 24 hours, the chamber is brought back to atmospheric pressure with a dry, inert gas.
-
The specimen and the collector plate are immediately removed and weighed.
4. Data Calculation:
-
TML (%) = [(Initial Mass of Specimen - Final Mass of Specimen) / Initial Mass of Specimen] x 100
-
CVCM (%) = [(Final Mass of Collector Plate - Initial Mass of Collector Plate) / Initial Mass of Specimen] x 100
-
WVR (%) = [(Mass of Specimen after 24h re-conditioning - Final Mass of Specimen) / Initial Mass of Specimen] x 100
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the ASTM E595 outgassing test procedure.
Biocompatibility of SikaBiresin® TD-165 System for Biological Applications: A Technical Guide
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. SikaBiresin® TD-165 is described by the manufacturer as a component for an epoxy casting resin system for applications in art and decoration. There is no publicly available information from the manufacturer certifying or testing SikaBiresin® this compound for biocompatibility in biological or medical applications. The use of this material in such applications would require rigorous, independent testing according to international standards. This guide provides a framework for such an evaluation, based on general principles of biocompatibility testing for epoxy resins.
Executive Summary
SikaBiresin® this compound is an amine hardener component of a two-part epoxy resin system. While this system offers high transparency and is designed for casting applications, its suitability for biological applications is undetermined. For any material to be considered for use in a biological context, such as in medical devices, drug delivery systems, or as a substrate for cell culture, its biocompatibility must be thoroughly evaluated. This involves a series of tests to ensure the material does not elicit an adverse response when in contact with biological tissues. The primary international standard for this evaluation is ISO 10993, "Biological evaluation of medical devices."
This guide outlines the necessary steps and considerations for evaluating the biocompatibility of an epoxy resin system like the one involving SikaBiresin® this compound. It covers the foundational biocompatibility tests required, provides detailed experimental protocols, and discusses potential biological response mechanisms.
Introduction to Biocompatibility of Epoxy Resins
Epoxy resins are versatile polymers known for their excellent adhesion, chemical resistance, and mechanical properties. In medical applications, specially formulated, medical-grade epoxies are used for bonding, sealing, and encapsulating components in devices like pacemakers, catheters, and dental implants.[1][2]
The biocompatibility of an epoxy resin is critically dependent on its chemical composition and the extent of its cure. Uncured or improperly cured epoxy resins can release components that may be toxic, irritant, or cause an allergic (sensitization) response.[3][4] Key potential leachables from epoxy systems include:
-
Bisphenol A diglycidyl ether (BADGE): A common epoxy resin monomer that has been studied for its potential as an endocrine disruptor.[5][6]
-
Amine Hardeners: The curing agents that can be cytotoxic if not fully reacted.[4]
-
Additives: Other components like plasticizers, fillers, or colorants.
Therefore, a comprehensive biological risk assessment is the first step, followed by empirical testing as laid out in the ISO 10993 standards.
Recommended Biocompatibility Testing Framework (Based on ISO 10993)
For a material like an epoxy resin with potential for direct or indirect patient contact, a baseline set of biocompatibility tests is required. The "big three" initial tests are for cytotoxicity, sensitization, and irritation.
Data Presentation: Illustrative Biocompatibility Test Results
The following tables present illustrative quantitative and qualitative data for a hypothetical epoxy resin to demonstrate how results are typically summarized. Note: This is not data for SikaBiresin® this compound.
Table 1: In Vitro Cytotoxicity Results (ISO 10993-5) This test evaluates the toxicity of material extracts on cultured cells. A material is considered non-cytotoxic if cell viability is ≥ 70%.[7][8][9]
| Test Article Extract Concentration | % Cell Viability (MTT Assay) | Qualitative Score (Microscopic Observation) | Result (Pass/Fail) |
| 100% (Undiluted) | 85% | 1 (Slightly Reactive) | Pass |
| 50% | 92% | 0 (Non-Reactive) | Pass |
| 25% | 98% | 0 (Non-Reactive) | Pass |
| Positive Control (e.g., Latex) | 5% | 4 (Severely Reactive) | N/A |
| Negative Control (e.g., HDPE) | 100% | 0 (Non-Reactive) | N/A |
Table 2: Skin Sensitization Results (ISO 10993-10) This test assesses the potential for a material to cause a delayed-type hypersensitivity (allergic) reaction. The Guinea Pig Maximization Test (GPMT) is a common method. A non-sensitizing material should show a low incidence of reactions.[10]
| Test Group | Number of Animals | Number of Animals with Positive Skin Reaction (Erythema/Edema) | Sensitization Rate | Result (Pass/Fail) |
| Test Article Extract | 10 | 0 | 0% | Pass |
| Negative Control | 5 | 0 | 0% | Pass |
| Positive Control | 5 | 5 | 100% | Pass |
Table 3: Intracutaneous Irritation Results (ISO 10993-10) This test evaluates the localized inflammatory response of tissue to material extracts injected into the skin. The scores for erythema (redness) and edema (swelling) are recorded at different time points. A material is non-irritating if the difference between the test and control scores is minimal.[11]
| Time Point | Test Article Extract (Mean Score) | Negative Control (Mean Score) | Difference (Test - Control) | Result (Pass/Fail) |
| 24 hours | 0.5 | 0.2 | 0.3 | Pass |
| 48 hours | 0.1 | 0.0 | 0.1 | Pass |
| 72 hours | 0.0 | 0.0 | 0.0 | Pass |
Experimental Protocols
Detailed methodologies are crucial for reproducible and valid biocompatibility testing. The following are summarized protocols for the key tests.
Protocol: In Vitro Cytotoxicity - MEM Elution Method (ISO 10993-5)
-
Sample Preparation (as per ISO 10993-12):
-
Cure the SikaBiresin® this compound epoxy system according to manufacturer's instructions.
-
Prepare samples with a surface area-to-volume ratio of 3 cm²/mL in single-strength Minimum Essential Medium (MEM) supplemented with 5% serum.
-
-
Extraction:
-
Immerse the prepared sample in the MEM.
-
Incubate at 37°C for 24 hours with agitation.[12] This creates the "test extract."
-
-
Cell Culture:
-
Culture L929 mouse fibroblast cells until a sub-confluent monolayer is formed.[7]
-
-
Exposure:
-
Remove the culture medium from the cells and replace it with the test extract. Prepare serial dilutions of the extract (e.g., 100%, 50%, 25%) if required.
-
Include negative controls (high-density polyethylene (B3416737) extract) and positive controls (natural rubber latex extract).
-
Incubate the cells with the extracts for 48 hours at 37°C in a humidified CO₂ incubator.[13]
-
-
Assessment (Quantitative - MTT Assay):
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[8]
-
Living, metabolically active cells will convert the yellow MTT to a purple formazan (B1609692) salt.
-
Incubate for 2-4 hours.
-
Solubilize the formazan crystals with isopropanol (B130326) or another suitable solvent.
-
Read the absorbance of the solution using a spectrophotometer (plate reader) at 570 nm.
-
Calculate cell viability as a percentage relative to the negative control.[3]
-
-
Assessment (Qualitative):
-
Examine the cell monolayers under a microscope.
-
Score the cellular reactivity on a scale from 0 (no reactivity) to 4 (severe reactivity) based on cell lysis and morphology.[7]
-
Protocol: Skin Sensitization - Guinea Pig Maximization Test (GPMT) (ISO 10993-10)
-
Test Animals: Use young adult albino guinea pigs.
-
Extract Preparation: Prepare extracts of the cured epoxy in both polar (saline) and non-polar (sesame oil) solvents as per ISO 10993-12.
-
Induction Phase (Day 0):
-
Perform three pairs of intradermal injections into the clipped dorsal skin of the test animals:
-
Freund's Complete Adjuvant (FCA) emulsified with water.
-
The test article extract.
-
The test article extract emulsified with FCA.
-
-
-
Induction Phase (Day 7):
-
Apply a patch containing the test extract topically to the injection site for 48 hours.
-
-
Challenge Phase (Day 21):
-
Apply a patch with the test extract to a naive, clipped area on the flank of the animals.
-
Also, apply a patch with the vehicle (negative control).
-
-
Observation:
-
Remove patches after 24 hours.
-
Observe the challenge sites at 24 and 48 hours after patch removal.
-
Score the skin reactions for erythema and edema according to a standardized scale (e.g., Magnusson and Kligman scale).
-
-
Interpretation:
-
A positive result (sensitization) is indicated by a significantly higher incidence and severity of skin reactions in the test group compared to a naive control group.[10]
-
Protocol: Intracutaneous Irritation Test (ISO 10993-10)
-
Test Animals: Use healthy, adult albino rabbits.
-
Extract Preparation: Prepare extracts of the cured epoxy in both polar (saline) and non-polar (sesame oil) solvents as per ISO 10993-12.
-
Procedure:
-
Closely clip the fur on the back of the animal.
-
On one side of the spine, inject 0.2 mL of the test extract intracutaneously at five separate sites.
-
On the other side of the spine, inject 0.2 mL of the corresponding solvent (vehicle control) at five sites.[11]
-
-
Observation:
-
Observe and score the injection sites for erythema and edema at 24, 48, and 72 hours post-injection.
-
Use a standardized scoring system (e.g., 0 for no reaction to 4 for severe reaction).
-
-
Calculation and Interpretation:
-
For each animal, calculate the mean score for the test and control sites at each time point.
-
Subtract the mean control score from the mean test score.
-
The material is considered non-irritating if this final score is 1.0 or less.
-
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Workflow for Biocompatibility Evaluation of an Epoxy Resin System.
Potential Signaling Pathway Disruption
Leachables from epoxy resins, such as BADGE, can act as endocrine-disrupting chemicals. One identified mechanism involves interaction with the G-protein-coupled estrogen receptor (GPER).[1][6]
Caption: Potential Signaling Pathway Disruption by BADGE via GPER Activation.
Conclusion and Recommendations
The SikaBiresin® this compound epoxy system is not marketed for and lacks the requisite biocompatibility data for safe use in biological applications. Any consideration for its use in research, drug development, or medical devices necessitates a thorough and independent biological evaluation as outlined by the ISO 10993 standards.
Researchers must begin with a comprehensive risk assessment and proceed with, at a minimum, testing for cytotoxicity, sensitization, and irritation. The protocols and illustrative data provided in this guide serve as a foundational framework for this process. Given the potential for leachables like BADGE to exert biological effects at the cellular level, a complete chemical characterization (ISO 10993-18) is also highly recommended to understand the full toxicological profile. It is strongly advised to use materials that are already certified as medical-grade or have passed USP Class VI and/or ISO 10993 testing for any application involving contact with living cells or tissues.
References
- 1. [PDF] An Endocrine-Disrupting Chemical, Bisphenol A Diglycidyl Ether (BADGE), Accelerates Neuritogenesis and Outgrowth of Cortical Neurons via the G-Protein-Coupled Estrogen Receptor | Semantic Scholar [semanticscholar.org]
- 2. mdcpp.com [mdcpp.com]
- 3. x-cellr8.com [x-cellr8.com]
- 4. senzagen.com [senzagen.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]
- 9. tecolab-global.com [tecolab-global.com]
- 10. measurlabs.com [measurlabs.com]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. Cytotoxicity MEM Elution Method in Biocompatibility [nabi.bio]
- 13. ecomass.com [ecomass.com]
Navigating the Matrix: A Technical Guide to the Chemical Compatibility of SikaBiresin TD-165 with Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compatibility of SikaBiresin TD-165, a two-component epoxy system, with a range of common organic solvents. Due to the absence of specific chemical resistance data for SikaBiresin this compound in publicly available documentation, this report outlines a standardized experimental protocol for determining chemical compatibility. Furthermore, it presents a generalized chemical resistance profile for epoxy resins to serve as a preliminary reference. It is imperative for end-users to conduct their own specific testing to verify compatibility for their unique applications and exposure conditions.
Understanding Chemical Attack on Epoxy Resins
Epoxy resins, upon curing, form a rigid, cross-linked polymer network that offers good general chemical resistance. However, exposure to certain organic solvents can lead to degradation through several mechanisms:
-
Swelling and Plasticization: Solvents can diffuse into the polymer matrix, causing it to swell. This can lead to a reduction in mechanical properties such as hardness and tensile strength, a phenomenon known as plasticization.
-
Dissolution: In some cases, aggressive solvents can break down the polymer chains, leading to partial or complete dissolution of the cured epoxy.
-
Stress Cracking: The combination of chemical exposure and mechanical stress can lead to the formation and propagation of cracks at stress levels that would not be detrimental in the absence of the chemical agent.
The extent of chemical attack is influenced by several factors, including the specific solvent, its concentration, the temperature and duration of exposure, and the curing state of the epoxy.
Experimental Protocol for Determining Chemical Compatibility
A standardized methodology is crucial for accurately assessing the chemical compatibility of SikaBiresin this compound with organic solvents. The following protocol is based on the principles outlined in ASTM D543, "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents."
Materials and Equipment
-
Cured samples of SikaBiresin this compound (prepared according to the manufacturer's instructions)
-
Selected organic solvents (e.g., acetone, ethanol, isopropanol, toluene, xylene, etc.)
-
Immersion containers with tight-fitting lids
-
Analytical balance (accurate to 0.1 mg)
-
Micrometer or calipers
-
Shore D durometer for hardness testing
-
Tensile testing machine
-
Controlled temperature environment (oven or water bath)
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining chemical compatibility.
Procedure
-
Sample Preparation: Prepare fully cured samples of SikaBiresin this compound. Cut the samples into standard dimensions for immersion testing and any subsequent mechanical tests. Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.
-
Initial Measurements: Before immersion, measure and record the initial weight, dimensions (length, width, thickness), and Shore D hardness of each test specimen.
-
Immersion: Completely immerse the test specimens in the selected organic solvents in individual containers. Ensure the containers are tightly sealed to prevent solvent evaporation. For each solvent, a set of control specimens should be kept in a standard laboratory atmosphere.
-
Exposure Conditions: Maintain the immersion tests at a constant, specified temperature (e.g., 23°C or an elevated temperature relevant to the application). The duration of immersion should be defined (e.g., 7 days, 30 days).
-
Post-Exposure Analysis: After the specified immersion period, remove the specimens from the solvents. Gently wipe them dry with a clean cloth.
-
Final Measurements: Immediately re-measure the weight, dimensions, and Shore D hardness of the exposed and control specimens.
-
Visual Inspection: Carefully inspect the specimens for any changes in appearance, such as color change, swelling, cracking, crazing, or dissolution.
-
Mechanical Testing (Optional): For a more in-depth analysis, conduct tensile tests on both the exposed and control specimens to determine any changes in tensile strength and modulus of elasticity.
Data Presentation and Interpretation
The quantitative data should be summarized in a table, as shown in the following section. The percentage change in weight, dimensions, and hardness can be calculated using the following formulas:
-
Percent Weight Change (%) = [ (Final Weight - Initial Weight) / Initial Weight ] * 100
-
Percent Dimensional Change (%) = [ (Final Dimension - Initial Dimension) / Initial Dimension ] * 100
-
Percent Hardness Change (%) = [ (Final Hardness - Initial Hardness) / Initial Hardness ] * 100
Based on these changes, a compatibility rating can be assigned.
Generalized Chemical Compatibility of Epoxy Resins
While specific data for SikaBiresin this compound is not available, the following table provides a general guide to the chemical resistance of epoxy resins to common organic solvents. This information is for preliminary assessment only and should not be used as a substitute for direct testing.
| Organic Solvent | Chemical Class | General Compatibility Rating | Expected Effects |
| Acetone | Ketone | Poor | Significant swelling, plasticization, and potential dissolution. |
| Ethanol | Alcohol | Good to Fair | Minor to moderate swelling with prolonged exposure. |
| Isopropanol | Alcohol | Good | Minimal effect, slight swelling may occur over long periods. |
| Toluene | Aromatic Hydrocarbon | Fair to Poor | Moderate to significant swelling and loss of mechanical properties. |
| Xylene | Aromatic Hydrocarbon | Fair to Poor | Moderate to significant swelling and loss of mechanical properties. |
| Methanol | Alcohol | Fair | Can cause more significant swelling than higher-chain alcohols. |
| Ethyl Acetate | Ester | Poor | Significant swelling and plasticization. |
| Dichloromethane | Halogenated Hydrocarbon | Very Poor | Rapid and severe swelling, likely to cause dissolution. |
| n-Hexane | Aliphatic Hydrocarbon | Excellent | Generally inert with minimal to no effect. |
Rating Key:
-
Excellent: No significant change in properties.
-
Good: Minor, reversible swelling; slight change in properties.
-
Fair: Moderate swelling and/or loss of mechanical properties.
-
Poor: Significant swelling, degradation, and loss of mechanical properties.
-
Very Poor: Severe degradation, dissolution, or destruction of the material.
Logical Flow for Solvent Selection
The following diagram outlines a logical process for selecting an appropriate organic solvent for use with SikaBiresin this compound, emphasizing the need for empirical testing.
Conclusion and Recommendations
The chemical compatibility of SikaBiresin this compound with organic solvents is a critical consideration for its successful application in research and development settings. In the absence of manufacturer-provided data, a systematic experimental approach, such as one based on ASTM D543, is essential. The generalized data presented in this guide can aid in the initial screening of solvents, but it is imperative that end-users perform their own tests under conditions that accurately reflect their intended application to ensure material integrity and performance. Always consult the latest safety data sheets for all chemicals used.
Methodological & Application
Application Notes and Protocols for Embedding Biological Tissues in SikaBiresin TD-165
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the embedding of biological tissues in SikaBiresin TD-165, a transparent epoxy resin. While primarily used in industrial applications, its properties suggest potential for use in histology and microscopy for creating clear, durable tissue blocks. The following protocols are based on established principles of epoxy resin embedding for biological samples and the technical specifications of SikaBiresin this compound.
Introduction
SikaBiresin this compound is the hardener component of a two-part epoxy resin system known for its high transparency, good UV resistance, and self-degassing properties.[1][2] These characteristics are advantageous for biological embedding, potentially allowing for better visualization of embedded tissues and long-term stability of the blocks. This protocol outlines the necessary steps for tissue fixation, dehydration, infiltration, and polymerization using SikaBiresin this compound.
Quantitative Data: SikaBiresin this compound System Properties
The following table summarizes the key physical and mechanical properties of the SikaBiresin TD-150/TD-165 and TD-160/TD-165 epoxy resin systems. This data is derived from the manufacturer's product data sheets.[3][4][5]
| Property | SikaBiresin TD-150 (Resin A) / this compound (Hardener B) | SikaBiresin TD-160 (Resin A) / this compound (Hardener B) | Unit |
| Mixing Ratio (by weight) | 100 : 50 | 100 : 50 | - |
| Viscosity (at 25 °C) | ~500 | ~1100 | mPa·s |
| Density (at 23 °C) | Resin (A): ~1.12, Hardener (B): ~1.00 | Resin (A): ~1.12, Hardener (B): ~1.00 | g/cm³ |
| Pot Life (150g at 25°C) | ~60 | ~40 | minutes |
| Tack-free time (1-3mm layer at 23°C) | ~8 - 9 | ~6 - 7 | hours |
| Shore D Hardness (after 7 days at RT) | ~D 80 | ~D 84 | - |
| Glass Transition Temperature (Tg) | ~53 | ~56 | °C |
Experimental Protocols
This section details the step-by-step methodology for embedding biological tissues in SikaBiresin this compound. The protocol is divided into four main stages: Fixation, Dehydration, Infiltration, and Polymerization.
Fixation
Proper fixation is crucial for preserving tissue morphology. The choice of fixative will depend on the specific application and target molecules. A standard fixative for electron microscopy is a mixture of glutaraldehyde (B144438) and paraformaldehyde.
Materials:
-
Primary Fixative: 2.5% glutaraldehyde, 2% paraformaldehyde in 0.1 M sodium cacodylate buffer (pH 7.4)
-
0.1 M Sodium cacodylate buffer (pH 7.4)
-
Tissue of interest, dissected into small pieces (no larger than 1-2 mm³)[6]
Procedure:
-
Immediately immerse the freshly dissected tissue pieces in the primary fixative.
-
Fix for at least 2 hours at room temperature or overnight at 4°C.[7]
-
After primary fixation, wash the tissue pieces three times in 0.1 M sodium cacodylate buffer for 15 minutes each.
Dehydration
Dehydration is the process of removing water from the tissue, which is essential as epoxy resins are not miscible with water.[8][9] This is typically achieved using a graded series of ethanol (B145695).[10][11]
Materials:
-
Ethanol (50%, 70%, 80%, 95%, 100%)
-
Propylene (B89431) oxide (or acetone (B3395972) as an alternative)
Procedure:
-
Immerse the fixed tissue in 50% ethanol for 15 minutes.
-
Transfer the tissue to 70% ethanol for 15 minutes.
-
Transfer the tissue to 80% ethanol for 15 minutes.
-
Transfer the tissue to 95% ethanol for 15 minutes.
-
Perform three changes in 100% ethanol for 20 minutes each to ensure complete water removal.
-
To transition from ethanol to the epoxy resin, immerse the tissue in propylene oxide for two changes of 15 minutes each. Propylene oxide is an intermediate solvent that is miscible with both ethanol and epoxy resins.[6]
Infiltration
Infiltration involves gradually replacing the intermediate solvent with the liquid SikaBiresin mixture. This allows the resin to fully penetrate the tissue.
Materials:
-
SikaBiresin TD-150 or TD-160 (Resin component A)
-
SikaBiresin this compound (Hardener component B)
-
Propylene oxide
-
Embedding molds (e.g., BEEM® capsules, silicone molds)[12]
-
Vacuum desiccator (optional, for degassing)
Procedure:
-
Prepare the SikaBiresin mixture by combining the resin (component A) and hardener (component B) in a 2:1 ratio by weight.[1] Mix thoroughly but gently to avoid introducing air bubbles.[7] The mixture can be left for up to 10 minutes for self-degassing or placed in a vacuum desiccator.[13][3]
-
Prepare a 1:1 mixture of SikaBiresin and propylene oxide.
-
Immerse the dehydrated tissue in the 1:1 mixture for 1-2 hours at room temperature on a rotator.
-
Prepare a 3:1 mixture of SikaBiresin and propylene oxide.
-
Transfer the tissue to the 3:1 mixture and infiltrate for 2-4 hours at room temperature on a rotator.
-
Transfer the tissue to 100% SikaBiresin mixture and infiltrate overnight at room temperature on a rotator.
-
Perform a fresh change of 100% SikaBiresin mixture and infiltrate for another 2-4 hours.
Embedding and Polymerization
The final step is to embed the infiltrated tissue in fresh resin and polymerize it to form a solid block.
Procedure:
-
Place a drop of fresh SikaBiresin mixture at the bottom of an embedding mold.
-
Carefully place the infiltrated tissue into the resin in the mold and orient it as desired.
-
Fill the mold with fresh SikaBiresin mixture.
-
Polymerize the resin in an oven. Based on general epoxy resin protocols and the properties of SikaBiresin, a starting point for polymerization is 60°C for 24-48 hours.[6][14] The temperature should not exceed the glass transition temperature significantly to avoid tissue damage.
-
After polymerization, allow the blocks to cool to room temperature before trimming and sectioning.
Visualizations
Experimental Workflow
Caption: Workflow for embedding biological tissues in SikaBiresin this compound.
Logical Relationships in Dehydration and Infiltration
Caption: Sequential steps for tissue dehydration and resin infiltration.
Concluding Remarks
This protocol provides a comprehensive framework for embedding biological tissues in SikaBiresin this compound. Researchers should note that, as with any embedding protocol, optimization may be necessary depending on the specific tissue type and experimental goals. Key parameters to consider for optimization include fixation time, dehydration steps, infiltration times, and polymerization temperature and duration. The high transparency and durability of SikaBiresin this compound offer a promising alternative for creating high-quality tissue blocks for a variety of microscopic analyses.
References
- 1. industry.sika.com [industry.sika.com]
- 2. industry.sika.com [industry.sika.com]
- 3. shop.gttag.ch [shop.gttag.ch]
- 4. industry.sika.com [industry.sika.com]
- 5. industry.sika.com [industry.sika.com]
- 6. Embedding in Resin | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 7. bitesizebio.com [bitesizebio.com]
- 8. kuhlmann-biomed.de [kuhlmann-biomed.de]
- 9. Dehydration Embedding Section with Microtome | PPTX [slideshare.net]
- 10. Making sure you're not a bot! [iastatedigitalpress.com]
- 11. Dehydration – Histopathology.guru [histopathology.guru]
- 12. resin embedding method | Glossary | JEOL Ltd. [jeol.com]
- 13. shop.gttag.ch [shop.gttag.ch]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols for SikaBiresin® TD-150 and TD-165 Epoxy Casting Resins
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed technical data and application protocols for the highly transparent, two-component epoxy casting resins, SikaBiresin® TD-150 and SikaBiresin® TD-165. The information is intended to guide researchers and professionals in the precise application of these materials for creating transparent castings, embeddings, and prototypes.
Quantitative Data Summary
The physical and processing properties of SikaBiresin® TD-150 and the combination of SikaBiresin® TD-150 (Resin A) with SikaBiresin® this compound (Hardener B) are summarized in the tables below for easy comparison. All technical data are based on laboratory tests and may vary due to specific processing conditions.[1][2]
Table 1: Mixing Ratios and Physical Properties of Components
| Property | SikaBiresin® TD-150 | SikaBiresin® TD-150 (Resin A) / this compound (Hardener B) |
| Component A (Resin) | SikaBiresin® TD-150 | SikaBiresin® TD-150 |
| Color | Bluish-Transparent[1] | Bluish-Transparent[3] |
| Viscosity at 25°C (mPa·s) | ~ 600[1] | ~ 500[2][3] |
| Density at 23°C (g/cm³) | - | ~ 1.12[2][3] |
| Component B (Hardener) | SikaBiresin® TD-150 | SikaBiresin® this compound |
| Color | Transparent[1] | Transparent[3] |
| Viscosity at 25°C (mPa·s) | ~ 100[1] | ~ 650[2][3] |
| Density at 23°C (g/cm³) | - | ~ 1.00[2][3] |
| Mixing Ratio (A:B) | ||
| By Weight | 100 : 45[1][4] | 100 : 50[2][3][5] |
| By Volume | 100 : 50[1][4] | 100 : 50[2][3][5] |
Table 2: Curing Characteristics and Mechanical Properties of the Mixture
| Property | SikaBiresin® TD-150 | SikaBiresin® TD-150 / this compound |
| Mixture Properties | ||
| Color | Transparent[1] | Transparent[2][3] |
| Viscosity at 25°C (mPa·s) | ~ 300[1] | ~ 500[2][3] |
| Reactivity/Pot Life | ||
| Reactivity on 500g at 23°C | ~ 17 hours (Max. exothermic temp ~35°C)[1] | - |
| Reactivity on 150g at 25°C | - | ~ 60 minutes[2][3] |
| Tack-free time (1-3 mm layer at 23°C) | - | 8 - 9 hours[3] |
| Curing and Demolding Time | ||
| Demolding Time (small parts, 10 mm layer) | - | up to 48 hours[3] |
| Demolding Time (small parts, 5 mm layer) | - | up to 72 hours[3] |
| Final Hardness (Shore D) | ||
| After 7 days at Room Temperature | D 80[6] | D 81[3] |
| After 24h at RT | - | ~ D 55[2] |
| After 7 days at RT | - | ~ D 80[2] |
| After 24h at RT + 16h at 50°C | - | ~ D 81[2] |
| Mechanical Properties (after 7 days at RT) | ||
| Flexural Modulus of Elasticity (ISO 178) | 2,100 MPa[6] | 1,600 MPa[2][3] |
| Elongation at Maximum Strength (ISO 527) | 4.5%[6] | 5%[2][3] |
| Glass Transition Temperature (Tg) (ISO 11359-2) | 39°C (47°C after post-cure at 50°C/16h)[6] | 53°C[2][3] |
Note: The reactivity and curing speed are highly dependent on the ambient temperature and the volume of the cast resin. Higher temperatures and larger volumes will lead to a faster reaction and higher exothermic temperatures, which can cause yellowing and streaks.[1][2][4][7][8] For castings of SikaBiresin® TD-150 larger than 4 kg or thicker than 40 mm, it is recommended to use a fan to cool the exothermic reaction or to lower the room temperature.[6]
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and application of SikaBiresin® TD-150 and this compound.
2.1. Material and Equipment Preparation
-
Component Conditioning: Before use, ensure both resin (Component A) and hardener (Component B) are at a temperature between 18-25°C.[9] Prolonged storage at low temperatures can cause crystallization of Component A. This can be reversed by warming the component to a maximum of 70°C until the crystals disappear. Allow the component to cool to the processing temperature before use.[1][2][3][7]
-
Required Equipment:
-
Clean, dry mixing containers (e.g., plastic buckets).
-
Stirring utensil (manual stirrer or electric mixer with a suitable attachment).
-
Weighing scale or volumetric measuring cylinders.
-
Vacuum chamber (optional, for degassing).
-
Molds or casting frames, properly sealed.
-
Release agent (liquid or paste wax) or brown PE packing tape for self-releasing surfaces.[1][2]
-
Personal Protective Equipment (PPE): safety goggles, gloves, and appropriate clothing.
-
2.2. Mixing and Application Protocol
-
Measuring Components: Accurately measure the resin (Component A) and hardener (Component B) according to the specified mixing ratio (see Table 1).
-
Initial Mixing: In a clean, dry container, add the hardener to the resin. Mix thoroughly, either by hand or with an electric mixer at a low speed to avoid incorporating excess air.[1][2][7] Scrape the sides and bottom of the mixing container to ensure a homogeneous mixture.
-
Double Mixing: For optimal results, transfer the mixture to a second, clean container and mix again to ensure no unmixed components remain.[1][2][7]
-
Degassing:
-
Self-Degassing: Let the mixture stand for a period to allow air bubbles to rise and dissipate. For SikaBiresin® TD-150, allow 15 to 30 minutes.[1][6] For the TD-150/TD-165 mixture, allow a maximum of 10 minutes.[2]
-
Vacuum Degassing: For critical applications requiring a bubble-free casting, place the mixed resin in a vacuum chamber until the bubbling subsides.
-
-
Pouring: Pour the mixed and degassed resin slowly into the prepared mold or onto the surface to be coated. Ensure the mold is perfectly tight, as the low viscosity and long pot life can lead to leakage.[1][2]
-
Surface Bubble Removal: After pouring, allow the resin to level out. Remaining surface bubbles can be easily removed by passing a hot air stream from a heat gun over the surface at a distance of 15-20 cm.[1][2][7]
-
Curing: Allow the casting to cure at a controlled ambient temperature. For thin layers (1-5 mm), a warmer room temperature (25-30°C) is recommended to accelerate curing and achieve the best properties.[2][4][5][8] Refer to Table 2 for typical curing times.
-
Post-Curing and Finishing: For applications requiring enhanced mechanical and thermal properties, a post-cure schedule can be implemented (e.g., 16 hours at 50°C for the TD-150/TD-165 system).[2] After full curing, the cast part can be demolded. For a high-gloss finish, sanding with water sandpaper followed by polishing with a suitable compound may be necessary.[1][2][7]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the application of SikaBiresin® TD-150 and this compound.
Caption: Workflow for SikaBiresin® application.
References
- 1. materialshop.fi [materialshop.fi]
- 2. shop.gttag.ch [shop.gttag.ch]
- 3. industry.sika.com [industry.sika.com]
- 4. Epoxy resin for casting TD150 - Epoxy resin | Buy from Riviera Couleurs [magasindepeinture.ch]
- 5. Epoxy resin for laminating TD165 - Epoxy resin | Buy from Riviera Couleurs [magasindepeinture.ch]
- 6. tomatokogyo.com [tomatokogyo.com]
- 7. shop.gttag.ch [shop.gttag.ch]
- 8. shop.gttag.ch [shop.gttag.ch]
- 9. tr-solution.pl [tr-solution.pl]
Application Notes and Protocols for SikaBiresin® TD-165 Casting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for casting with SikaBiresin® TD-165, a two-component epoxy resin system. The high transparency and low viscosity of this resin make it suitable for a variety of research applications, including the fabrication of custom laboratory apparatus, microfluidic devices, and the embedding of biological specimens for analysis.
Material Properties
SikaBiresin® this compound is the hardener component used in conjunction with a compatible resin component, such as SikaBiresin® TD-150. The properties of the mixed resin are critical for successful application in a research setting.
Table 1: Physical and Mechanical Properties of SikaBiresin® TD-150 / this compound Mixture
| Property | Value | Standards |
| Component A (Resin) | SikaBiresin® TD-150 | |
| Color | Bluish-transparent | |
| Viscosity at 25°C | ~500 mPa·s | |
| Density at 23°C | ~1.12 g/cm³ | |
| Component B (Hardener) | SikaBiresin® this compound | |
| Color | Transparent | |
| Viscosity at 25°C | ~650 mPa·s | |
| Density at 23°C | ~1.00 g/cm³ | |
| Mixture | ||
| Mixing Ratio (A:B) by weight | 100 : 50 | |
| Mixing Ratio (A:B) by volume | 100 : 50 | |
| Color | Transparent | |
| Viscosity at 25°C | ~500 mPa·s | |
| Pot Life (150g at 25°C) | ~60 minutes | |
| Tack-free time (1-3mm layer at 23°C) | ~8 - 9 hours | [1][2] |
| Shore D Hardness (after 7 days at RT) | D 81 | ISO 868 |
| Flexural Modulus | 1600 MPa | ISO 178 |
| Elongation at Maximum Strength | 5% | ISO 527 |
| Glass Transition Temperature (Tg) | 53°C | ISO 11359-2 |
Experimental Protocols
Material and Mold Preparation
Proper preparation of the resin components and the casting mold is crucial for achieving high-quality, reproducible results.
Protocol 1: Material and Mold Preparation
-
Component Homogenization: Before use, ensure both resin (Component A) and hardener (Component B) are at a uniform room temperature (18-25°C).[3][4] After prolonged storage at low temperatures, crystallization may occur in Component A. This can be reversed by warming the component to a maximum of 70°C until the crystals dissolve.[1][2][5] Allow the component to cool to the processing temperature before use.
-
Mold Selection: Molds can be fabricated from various materials, including silicone, polyethylene (B3416737) (PE), or other materials treated with a release agent. For applications requiring high optical clarity, polished mold surfaces are recommended.
-
Mold Cleaning: Thoroughly clean the mold to remove any dust, grease, or other contaminants. Use a suitable solvent if necessary, and ensure the mold is completely dry before use.
-
Release Agent Application: To prevent the epoxy from adhering to the mold, apply a suitable release agent.[1][5] A liquid or paste wax can be used.[1][5] For custom-made molds or frames, brown PE packing tape can be used as a self-releasing surface.[1][5]
-
Sealing Porous Molds: If using porous materials for molds, such as wood or 3D-printed plastics, seal the surface with a quick-setting epoxy or varnish to prevent resin absorption and bubble formation.[1][5] Ensure the sealant is fully cured before casting.
Mixing and Degassing
Accurate mixing and effective degassing are essential to ensure the structural integrity and clarity of the final cast.
Protocol 2: Mixing and Degassing
-
Pre-mixing Stirring: Individually stir both Component A and Component B before mixing to ensure homogeneity.
-
Measuring: Accurately measure the resin and hardener according to the specified mixing ratio of 100:50 by weight or volume.
-
Initial Mixing: In a clean, dry container, add the hardener (Component B) to the resin (Component A). Mix thoroughly by hand or with a mechanical mixer at a low speed to minimize air entrapment.[1][5]
-
Double Mixing: For critical applications, it is recommended to perform a double mixing. After the initial mix, transfer the resin to a second clean container and mix again to ensure no unmixed material from the sides or bottom of the first container is incorporated.[1][2][5]
-
Degassing:
-
Self-Degassing: Due to its low viscosity and self-degassing properties, the mixture can be left to stand for up to 10 minutes to allow air bubbles to rise and dissipate.[1][2][5]
-
Vacuum Degassing: For applications where complete void-free casting is critical (e.g., microfluidics), place the mixed resin in a vacuum chamber. Apply a vacuum until the mixture expands and then collapses. Hold the vacuum for a few more minutes before slowly releasing the pressure.
-
Casting and Curing
The casting process should be performed in a controlled environment to achieve the desired outcome.
Protocol 3: Casting and Curing
-
Pouring: Slowly pour the mixed and degassed resin into the prepared mold, starting from the lowest point to avoid entrapping air.
-
Surface Bubble Removal: After pouring, allow the resin to settle. Any remaining surface bubbles can be removed by passing a hot air gun over the surface from a distance of 15-20 cm.[1][2][5]
-
Curing Conditions: The curing time is dependent on the ambient temperature and the casting thickness. Room temperature is a critical parameter for successful casting.[1][5]
-
Demolding: The time required before the cast part can be safely demolded depends on the size and thickness of the casting. For small parts (<100g) with a thickness of 10mm, demolding can be done after approximately 48 hours. For a 5mm thickness, it can take up to 72 hours.[1]
Post-Processing and Finishing
For many research applications, post-processing may be necessary to achieve the desired surface finish and dimensional accuracy.
Protocol 4: Post-Processing and Finishing
-
Sanding: If a smoother surface is required, wet sanding with progressively finer grits of sandpaper is recommended.[1][5] This helps to avoid heat buildup that could damage the resin.
-
Polishing: For high-clarity applications, polish the sanded surface using a polishing paste and a buffing wheel.[1][5] Again, avoid excessive heat generation during this process.
-
Machining: Cured SikaBiresin® this compound castings can be machined, drilled, and tapped if required for the final application.
Application-Specific Workflow and Logic
The following diagrams illustrate the general workflow for casting with SikaBiresin® this compound and a logical diagram for troubleshooting common issues.
References
- 1. Polymeric Microfluidic Devices Fabricated Using Epoxy Resin for Chemically Demanding and Day-Long Experiments [ouci.dntb.gov.ua]
- 2. Using epoxy resin to fabricate a master for microfluidic devices in poly(dimethylsiloxane) – TechConnect Briefs [briefs.techconnect.org]
- 3. industry.sika.com [industry.sika.com]
- 4. industry.sika.com [industry.sika.com]
- 5. briefs.techconnect.org [briefs.techconnect.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for SikaBiresin® TD-165 in Transparent Microfluidic Device Fabrication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SikaBiresin® TD-165, a transparent epoxy resin system, for the fabrication of microfluidic devices. This material presents a promising alternative to polydimethylsiloxane (B3030410) (PDMS) for applications in high-throughput drug screening, cell culture, and organ-on-a-chip models, offering excellent optical clarity and mechanical stability.
Material Properties of SikaBiresin® this compound System
SikaBiresin® this compound is a hardener component designed to be used with a corresponding epoxy resin, such as SikaBiresin® TD-150 or TD-160. The properties of the cured system are critical for the performance of microfluidic devices. While specific data for SikaBiresin® this compound used in microfluidics is not extensively published, the following tables summarize the manufacturer's specifications for the resin system and typical properties of similar clear epoxy resins used in microfabrication.[1][2][3][4][5][6][7][8][9]
Table 1: Physical and Mechanical Properties of SikaBiresin® Resin Systems (with this compound Hardener)
| Property | SikaBiresin® TD-150 / this compound | SikaBiresin® TD-160 / this compound | Unit |
| Mixing Ratio (Resin:Hardener by weight) | 100 : 50 | 100 : 50 | - |
| Viscosity of Mixture (at 25 °C) | ~500 | ~1100 | mPa·s |
| Pot Life (150g at 25 °C) | ~60 | ~40 | minutes |
| Tack-free Time (1-3mm layer at 23 °C) | 8 - 9 | 6 - 7 | hours |
| Shore D Hardness (after 7 days at RT) | 81 | 84 | - |
| Flexural Modulus | 1600 | 2800 | MPa |
| Glass Transition Temperature (Tg) | 53 | 56 | °C |
Table 2: Optical Properties (Estimated for Clear Epoxy Resins)
| Property | Typical Value | Notes |
| Refractive Index (cured) | 1.50 - 1.59 | The refractive index of most epoxy resins falls within this range.[1][10] A specific value for SikaBiresin® this compound is not publicly available. The value can increase by approximately 0.03 upon curing.[1] |
| Optical Transparency | High | SikaBiresin® TD series is marketed as having high transparency and good UV resistance.[4][5][6] Specific transmission spectra are not provided by the manufacturer. Users should expect good light transmission in the visible spectrum. |
Biocompatibility
The biocompatibility of materials is paramount for applications involving cell culture and drug screening. While SikaBiresin® this compound is not explicitly marketed for biomedical applications, studies on other epoxy-based resins provide some insights.
Generally, fully cured epoxy resins are considered to have low cytotoxicity.[11] However, uncured components or leachable materials from incompletely polymerized resin can be cytotoxic.[12][13][14][15] It is crucial to ensure complete curing and potentially a post-curing and sterilization step to minimize any adverse effects on cultured cells.
Recommendation: Before initiating cell-based experiments, it is strongly recommended to perform a thorough cytotoxicity assessment of the cured and post-processed SikaBiresin® this compound microfluidic devices using relevant cell lines and standard assays (e.g., MTT, Live/Dead staining).
Experimental Protocols
This section provides detailed protocols for the fabrication of transparent microfluidic devices using SikaBiresin® this compound with the soft lithography technique.
Master Mold Fabrication (SU-8)
A master mold with the negative replica of the microfluidic channels is required. SU-8, an epoxy-based negative photoresist, is commonly used for this purpose due to its high resolution and chemical resistance.[16]
Protocol for SU-8 Master Mold Fabrication:
-
Wafer Cleaning: Start with a clean silicon wafer. A piranha clean followed by baking at 125°C for 5 minutes can improve SU-8 adhesion.[17]
-
SU-8 Coating: Dispense the desired SU-8 formulation onto the silicon wafer and spin-coat to achieve the desired thickness.[17]
-
Soft Bake: Bake the coated wafer on a hotplate to evaporate the solvent. The baking time and temperature will depend on the SU-8 series and thickness.[17]
-
UV Exposure: Expose the wafer to UV light through a photomask containing the microchannel design.[17]
-
Post-Exposure Bake (PEB): Bake the wafer on a hotplate to crosslink the exposed SU-8.[17]
-
Development: Develop the wafer in SU-8 developer to remove the unexposed resist, revealing the microchannel structures.[17]
-
Hard Bake: Perform a final hard bake to further crosslink and stabilize the SU-8 structures.
-
Surface Treatment (Release Layer): To prevent the SikaBiresin® from permanently bonding to the SU-8 mold, a release layer is essential. Silanization of the mold surface is a common and effective method.[16]
-
Expose the SU-8 master to a vapor of a silanizing agent, such as (tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane, in a vacuum desiccator for 1-2 hours.[18] This creates a low-surface-energy coating that facilitates the release of the cured epoxy.
-
Caption: Simplified VEGF signaling pathway in endothelial cells.
This diagram illustrates how Vascular Endothelial Growth Factor (VEGF) binds to its receptor (VEGFR2) on the surface of endothelial cells, triggering downstream signaling cascades involving PLCγ and PI3K/Akt pathways. [19][20][21][22][23]These pathways ultimately lead to cellular responses crucial for angiogenesis, such as proliferation, migration, and increased vascular permeability. Microfluidic devices made from optically transparent SikaBiresin® this compound allow for high-resolution imaging to quantify these processes in response to potential drug candidates.
Summary and Outlook
SikaBiresin® this compound, in combination with a suitable resin, offers a viable alternative to PDMS for the fabrication of transparent microfluidic devices. Its mechanical rigidity and optical clarity make it particularly suitable for long-term cell culture and high-resolution microscopy applications in drug discovery and development. While further characterization of its optical properties and biocompatibility is warranted, the protocols outlined in these application notes provide a solid foundation for researchers to begin exploring the potential of this material for their specific microfluidic applications.
References
- 1. epotek.com [epotek.com]
- 2. Cloning SU8 silicon masters using epoxy resins to increase feature replicability and production for cell culture devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]
- 4. industry.sika.com [industry.sika.com]
- 5. industry.sika.com [industry.sika.com]
- 6. industry.sika.com [industry.sika.com]
- 7. youtube.com [youtube.com]
- 8. shop.gttag.ch [shop.gttag.ch]
- 9. materialshop.fi [materialshop.fi]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The biocompatibility evaluation of epoxy resin-based root canal sealers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of biocompatibility of epoxy resin and bioceramic-based root canal sealers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of the Cytotoxicity and Biocompatibility of New Resin Epoxy-based Endodontic Sealer Containing Calcium Hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SU8-Si/Cu MOLD SERVICE - FLOWJEM [flowjem.com]
- 17. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 18. hms.harvard.edu [hms.harvard.edu]
- 19. pubs.aip.org [pubs.aip.org]
- 20. biorxiv.org [biorxiv.org]
- 21. The Edifice of Vasculature-On-Chips: A Focused Review on the Key Elements and Assembly of Angiogenesis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. bpm.ph.tum.de [bpm.ph.tum.de]
Application Notes and Protocols for SikaBiresin® TD-165 Systems in Delicate Sample Preservation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of SikaBiresin® TD-165 based epoxy systems for the mounting and preservation of delicate biological and pharmaceutical samples for microscopic analysis. By leveraging the optical clarity and mechanical stability of SikaBiresin® resins, researchers can achieve high-quality preparations for a variety of imaging techniques.
Introduction
SikaBiresin® this compound is an amine hardener that, when combined with compatible epoxy resins such as SikaBiresin® TD150 or SikaBiresin® TD160, forms a highly transparent, rigid polymer.[1][2] While traditionally used in industrial and artistic applications, its properties make it a suitable candidate for the embedding of delicate biological specimens, tissue sections, and pharmaceutical formulations for microscopic examination.[1][3] The low viscosity and self-degassing behavior of these systems facilitate excellent infiltration into porous samples, ensuring minimal distortion of fine structures.[1] This document outlines the physical properties of common SikaBiresin® this compound systems and provides a comprehensive protocol for sample embedding.
Quantitative Data Presentation
The selection of the appropriate resin system depends on the specific requirements of the application, such as the desired curing time and the size of the sample. The following table summarizes the key quantitative properties of two common SikaBiresin® systems utilizing the this compound hardener.
| Property | SikaBiresin® TD150 / this compound System | SikaBiresin® TD160 / this compound System |
| Component A (Resin) | SikaBiresin® TD150 | SikaBiresin® TD160 |
| Component B (Hardener) | SikaBiresin® this compound | SikaBiresin® this compound |
| Mixing Ratio (by weight) | 100 (A) : 50 (B) | 100 (A) : 50 (B) |
| Viscosity of Mixture (at 25°C) | ~500 mPa·s[4] | ~1100 mPa·s[5] |
| Reactivity (Pot Life, 150g at 25°C) | ~60 minutes[4] | ~40 minutes[5] |
| Tack-free Time (1-3mm layer at 23°C) | ~8 - 9 hours[4] | ~6 - 7 hours[5] |
| Demolding Time (small parts <100g) | Up to 48 hours (10mm thick)[4] | < 16 hours (10mm thick)[5] |
| Shore D Hardness (after 7 days at RT) | ~D 81[4] | ~D 84[5] |
| Refractive Index (cured) | Estimated 1.50 - 1.58 | Estimated 1.50 - 1.58 |
Note on Refractive Index: A specific refractive index for cured SikaBiresin® this compound systems is not published in the available datasheets. The provided range of 1.50 - 1.58 is typical for epoxy resins and should be confirmed experimentally for critical applications.[6]
Experimental Protocols
The following protocols are adapted from standard biological sample preparation techniques for epoxy resin embedding and are tailored for use with SikaBiresin® this compound systems.[3][7][8] It is crucial to work in a well-ventilated area and wear appropriate personal protective equipment (gloves, safety glasses) when handling these chemicals.[9]
Materials
-
Resin System: SikaBiresin® TD150 or TD160 (Resin) and SikaBiresin® this compound (Hardener)
-
Fixative: e.g., 2.5% glutaraldehyde (B144438) in a suitable buffer (e.g., phosphate-buffered saline, cacodylate buffer)[8][9]
-
Dehydrating Agents: Graded series of ethanol (B145695) (e.g., 50%, 70%, 90%, 100%)[7][10]
-
Infiltration Solvent: Propylene (B89431) oxide (or acetone, if compatible with the sample)[3][8]
-
Embedding Molds: Silicone or polyethylene (B3416737) molds
-
Mixing Containers and Stirring Rods
-
Vacuum Desiccator (optional, for degassing)
-
Oven for Curing
Step-by-Step Protocol for Embedding Delicate Biological Samples
Step 1: Fixation
The goal of fixation is to preserve the cellular structure of the sample.
-
Immerse the fresh, delicate sample in a suitable fixative solution (e.g., 2.5% glutaraldehyde in PBS) immediately after collection.[9] The volume of the fixative should be at least 10 times the volume of the sample.
-
Allow the sample to fix for a duration appropriate for its size and type (typically 2-24 hours at 4°C).[9]
Step 2: Dehydration
Dehydration removes water from the sample, which is immiscible with the epoxy resin.
-
Wash the fixed sample in the buffer used for the fixative (3 changes, 15 minutes each).
-
Transfer the sample through a graded series of ethanol to gradually remove water. For delicate samples, a more gradual series is recommended.[10] A typical series is:
-
50% ethanol (30 minutes)
-
70% ethanol (30 minutes)
-
90% ethanol (30 minutes)
-
100% ethanol (3 changes, 30 minutes each)
-
Step 3: Infiltration
Infiltration replaces the dehydration solvent with the liquid epoxy resin.
-
Transfer the dehydrated sample to an infiltration solvent like propylene oxide (2 changes, 15 minutes each). Propylene oxide is an excellent transitional solvent as it is miscible with both ethanol and epoxy resins.[8]
-
Prepare a 1:1 mixture of propylene oxide and the complete SikaBiresin® mixture (Resin + Hardener, prepared as described in Step 4).
-
Immerse the sample in this 1:1 mixture and allow it to infiltrate for 1-2 hours at room temperature, with gentle agitation.
-
Transfer the sample to a 1:3 mixture of propylene oxide and the SikaBiresin® mixture for another 1-2 hours.
-
Finally, transfer the sample to the pure, freshly prepared SikaBiresin® mixture for at least 3 hours, or overnight for larger samples, to ensure complete infiltration.
Step 4: Embedding and Curing
-
Resin Preparation: In a clean, dry container, weigh the SikaBiresin® resin (Component A) and SikaBiresin® this compound hardener (Component B) in the correct ratio (100:50 by weight).[4][5]
-
Mixing: Mix the two components thoroughly but gently for several minutes, scraping the sides and bottom of the container to ensure a homogenous mixture. Avoid whipping air into the mixture.[11] For best results, pour the mixture into a second clean container and mix again.[11]
-
Degassing (Optional but Recommended): To remove any entrapped air bubbles, which can interfere with imaging, place the mixed resin in a vacuum desiccator for 10-15 minutes until bubbling subsides.[4][11] The self-degassing properties of the resin will also help to minimize bubbles.[1]
-
Embedding: Place the infiltrated sample into an appropriate embedding mold. Carefully pour the prepared SikaBiresin® mixture over the sample, ensuring it is fully submerged.
-
Curing: Transfer the molds to an oven for curing. The curing time and temperature will depend on the resin system used and the sample size. A typical starting point is 24-48 hours at 60°C.[3] Refer to the technical datasheet for specific recommendations, as excessive heat can cause yellowing and internal stresses.[5][11]
-
Post-Curing (Optional): For enhanced mechanical properties, a post-curing step can be performed (e.g., 16 hours at 80°C for the TD160/TD165 system).[5]
Step 5: Sectioning and Mounting
Once fully cured, the resin-embedded sample can be sectioned using a microtome to the desired thickness for microscopic analysis. The sections can then be mounted on microscope slides for observation.
Visualizations
Experimental Workflow
The following diagram illustrates the key stages of the sample preparation and embedding protocol.
Caption: Experimental workflow for sample embedding.
Troubleshooting Common Issues
This decision tree outlines potential solutions to common problems encountered during the embedding process.
Caption: Troubleshooting common embedding issues.
Conclusion
SikaBiresin® this compound based epoxy systems offer a viable and effective solution for the embedding and preservation of delicate samples for microscopic analysis. Their high transparency, low viscosity, and predictable curing properties, when coupled with appropriate sample preparation protocols, can yield high-quality, well-preserved specimens. Researchers are encouraged to optimize the protocols for their specific sample types and imaging requirements. For further details on the properties and handling of SikaBiresin® products, consulting the official product datasheets is recommended.
References
- 1. industry.sika.com [industry.sika.com]
- 2. industry.sika.com [industry.sika.com]
- 3. Embedding in Resin | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 4. industry.sika.com [industry.sika.com]
- 5. shop.gttag.ch [shop.gttag.ch]
- 6. researchgate.net [researchgate.net]
- 7. kuhlmann-biomed.de [kuhlmann-biomed.de]
- 8. scientificservices.eu [scientificservices.eu]
- 9. web.path.ox.ac.uk [web.path.ox.ac.uk]
- 10. Making sure you're not a bot! [iastatedigitalpress.com]
- 11. shop.gttag.ch [shop.gttag.ch]
Application Notes and Protocols for Creating Custom Optical Lenses with SikaBiresin® Epoxy Systems using TD-165 Hardener
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for creating custom optical lenses using SikaBiresin® transparent epoxy casting resins with the SikaBiresin® TD-165 hardener. The protocols outlined below are intended for research and development applications where custom optics are required. Two primary resin systems are detailed: SikaBiresin® TD150 / this compound and SikaBiresin® TD160 / this compound.
SikaBiresin® epoxy systems are known for their high transparency and good UV resistance.[1][2][3][4] The choice between the TD150 and TD160 resin components will primarily depend on the desired viscosity and curing time for the specific application.
Data Presentation: Properties of SikaBiresin® Epoxy Systems
The following table summarizes the key physical, mechanical, and thermal properties of the two SikaBiresin® systems that utilize the this compound hardener. This data is compiled from the product data sheets.[5][6][7]
| Property | SikaBiresin® TD150 / this compound | SikaBiresin® TD160 / this compound |
| Mixing Ratio (by weight) | 100 (Resin A) : 50 (Hardener B) | 100 (Resin A) : 50 (Hardener B) |
| Viscosity @ 25°C | Resin (A): ~500 mPa·sHardener (B): ~650 mPa·sMixture: ~500 mPa·s | Resin (A): ~1900 mPa·sHardener (B): ~650 mPa·sMixture: ~1100 mPa·s |
| Density @ 23°C | Resin (A): ~1.12 g/cm³Hardener (B): ~1.00 g/cm³ | Resin (A): ~1.12 g/cm³Hardener (B): ~1.00 g/cm³ |
| Reactivity (150g @ 25°C) | ~60 minutes | ~40 minutes |
| Tack-free Time (1-3mm layer @ 23°C) | ~8 - 9 hours | ~6 - 7 hours |
| Shore D Hardness (7 days @ RT) | D 80 | D 84 |
| Flexural Modulus | 2100 MPa | 2800 MPa |
| Elongation at Max. Strength | 4.5% | 5.3% |
| Glass Transition Temp. (Tg) | 39°C (post-cured @ 50°C for 16h: 47°C) | 56°C (post-cured @ 80°C for 16h: 73°C) |
| Refractive Index (Nd) | Not provided by manufacturer. Typical for optical epoxies: 1.50 - 1.57 (cured) | Not provided by manufacturer. Typical for optical epoxies: 1.50 - 1.57 (cured) |
Note on Refractive Index: The manufacturer does not specify the refractive index for these products. Most clear epoxy resins have a refractive index in the range of 1.50 to 1.57.[8] It is also noted that the refractive index of a cured epoxy is typically 0.03 higher than its uncured state.[8] For precise optical applications, it is crucial to experimentally measure the refractive index of the cured SikaBiresin® material.
Experimental Protocols
This section details the methodologies for creating custom optical lenses, from mold preparation to the final polishing of the cast lens.
I. Mold Preparation
The quality of the final lens is critically dependent on the quality of the mold surface.
-
Master Lens Selection: A high-quality master lens with the desired geometry and a flawless surface finish is required.
-
Mold Material: A platinum-cure silicone rubber with low shrinkage, such as Smooth-On Mold Max™ XLS™ II, is recommended for its ability to capture fine details and its resistance to aggressive resins.
-
Mold Design: A two-part split mold is generally required for complex lens geometries. The mold should include a resin gate for pouring and vents to allow air to escape.
-
Creating the First Mold Half:
-
Secure the master lens to a flat, non-porous board.
-
Build a mold box around the master lens, ensuring a sufficient border.
-
Use modeling clay to create a parting line, typically at the halfway point of the lens thickness.
-
Apply a suitable mold release agent to all surfaces that will come into contact with the silicone, except for the master lens itself if it is made of glass. Silicone can bond to glass, so a specialized release agent may be necessary.
-
Weigh and mix the silicone rubber according to the manufacturer's instructions.
-
Degas the mixed silicone in a vacuum chamber until all bubbles have been removed.
-
Pour the degassed silicone slowly into the mold box, allowing it to flow over the master lens.
-
Allow the silicone to cure completely as per the manufacturer's instructions.
-
-
Creating the Second Mold Half:
-
Once the first half is cured, remove the modeling clay.
-
Apply a release agent to the cured silicone surface to prevent the two halves from bonding.
-
Assemble the mold box and pour the second half of the silicone mold, following the same degassing and pouring procedure.
-
After curing, carefully separate the two mold halves and remove the master lens.
-
II. Resin Preparation and Casting
-
Component Preparation: If the resin (Component A) shows signs of crystallization after prolonged storage at low temperatures, it should be warmed to a maximum of 70°C until the crystals dissolve. Allow the component to cool to the processing temperature before use.
-
Weighing: Accurately weigh the SikaBiresin® resin (Component A) and SikaBiresin® this compound hardener (Component B) in a clean, dry mixing container at a ratio of 100:50 by weight.
-
Mixing:
-
Mix the components thoroughly by hand or with a mechanical mixer at a low speed to avoid introducing excessive air.
-
Scrape the sides and bottom of the mixing container to ensure all material is well incorporated.
-
For optimal results, transfer the mixture to a second clean container and mix again.
-
-
Degassing:
-
Casting:
-
Assemble the two-part silicone mold, ensuring a tight seal.
-
Slowly pour the degassed resin mixture into the mold through the gate. Pour in a thin, steady stream to minimize the introduction of new air bubbles.
-
Allow the resin to fill the mold cavity completely.
-
If any bubbles are visible on the surface of the poured resin, they can be removed by passing a hot air gun briefly over the surface from a distance of 15-20 cm.
-
III. Curing and Post-Curing
-
Initial Curing: Allow the cast lens to cure at room temperature (23-25°C). The demolding time will depend on the resin system and the thickness of the lens.
-
For SikaBiresin® TD160 / this compound, a 10mm thick part can be demolded in under 16 hours.[5]
-
-
Demolding: Once the resin is sufficiently cured, carefully separate the mold halves and remove the cast lens.
-
Post-Curing (Optional but Recommended): For improved thermal and mechanical properties, a post-cure is recommended.
-
For SikaBiresin® TD150 / this compound, a post-cure at 50°C for 16 hours can increase the glass transition temperature.
-
For SikaBiresin® TD160 / this compound, a post-cure at 80°C for 16 hours is recommended to achieve the maximum glass transition temperature.[5]
-
IV. Finishing and Polishing
-
Trimming: Carefully remove any flashing from the parting line of the lens using a sharp blade or fine-grit sandpaper.
-
Sanding: If the lens surface requires smoothing, start with a coarse-grit waterproof sandpaper (e.g., 400 grit) and progressively move to finer grits (e.g., 800, 1200, 2000 grit). Wet sanding is recommended to prevent heat buildup and to achieve a smoother finish.
-
Polishing: For a high-gloss, optically clear surface, use a polishing compound on a soft buffing wheel. Be careful not to apply excessive pressure or speed, as this can generate heat and damage the lens surface.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for creating custom optical lenses.
Caption: Logical relationship of SikaBiresin® components.
References
Achieving Optical Clarity in SikaBiresin® TD-165 Castings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for polishing cured SikaBiresin® TD-165 epoxy resin to achieve a high level of optical clarity. The following procedures are based on established best practices for finishing epoxy resin systems and are intended to serve as a comprehensive guide for achieving professional, publication-quality results.
Introduction
SikaBiresin® this compound, when used as a hardener in conjunction with its corresponding epoxy resins (e.g., SikaBiresin® TD150, TD160), produces a highly transparent casting. While the inherent properties of the resin system are excellent, achieving a flawless, glass-like finish often necessitates a post-curing polishing process. The product datasheet for SikaBiresin® systems notes that "a thin sanding and polishing are almost always needed to get shiny and flat surface".[1] This protocol outlines a systematic approach to sanding and polishing to remove surface imperfections and enhance the optical clarity of the final product.
Materials and Equipment
A comprehensive list of materials and equipment required for the polishing protocol is provided below.
| Category | Item | Specification/Recommendation |
| Personal Protective Equipment (PPE) | Safety Glasses | ANSI Z87.1 rated |
| Nitrile Gloves | ||
| Dust Mask/Respirator | N95 or higher, for protection against fine resin dust | |
| Sanding Supplies | Wet/Dry Sandpaper | Grits: 400, 600, 800, 1200, 1500, 2000, 3000 |
| Sanding Block | To ensure a flat and even sanding surface | |
| Spray Bottle | Filled with water for wet sanding | |
| Microfiber Cloths | For cleaning the surface between sanding grits | |
| Polishing Supplies | Polishing Compound | Formulated for plastics or automotive clear coats (e.g., 3M Perfect-It series, Meguiar's PlastX) |
| Buffing Pads | Foam or wool pads compatible with a rotary or orbital polisher | |
| Final Polish/Haze Remover | Optional, for achieving the highest level of clarity | |
| Equipment | Rotary or Random Orbital Polisher | With variable speed control |
Experimental Protocol: Polishing SikaBiresin® this compound
This protocol is divided into two main stages: sanding and polishing. It is crucial to follow the steps sequentially to achieve the desired optical clarity.
Curing and Preparation
-
Full Cure: Ensure the SikaBiresin® this compound casting is fully cured as per the manufacturer's instructions. Attempting to polish an under-cured piece will result in a poor finish and may damage the surface.
-
Surface Cleaning: Thoroughly clean the cured resin surface with isopropyl alcohol and a lint-free cloth to remove any mold release agents, oils, or other contaminants.
Stage 1: Wet Sanding
Wet sanding is critical for achieving a smooth, scratch-free surface while minimizing dust generation. The water acts as a lubricant and helps to carry away the fine resin particles.
-
Initial Sanding (400 Grit):
-
Secure the 400-grit wet/dry sandpaper to the sanding block.
-
Liberally spray the resin surface and the sandpaper with water.
-
Begin sanding in a linear or circular motion with light, even pressure.
-
Periodically wipe the surface with a clean, damp microfiber cloth to inspect your progress. The goal is to remove any major surface imperfections and create a uniform, matte finish.
-
-
Progressive Sanding (600 - 3000 Grit):
-
Thoroughly clean the surface to remove all residue from the previous grit.
-
Proceed with the 600-grit sandpaper, ensuring the surface remains wet. Sand until the finer scratches from the 400-grit paper are replaced by the more uniform scratches of the 600-grit.
-
Repeat this process, progressing through the entire grit sequence: 800, 1200, 1500, 2000, and finally 3000.
-
It is imperative to clean the surface meticulously between each grit change to avoid carrying over coarser abrasive particles.
-
Stage 2: Polishing
After the final sanding step with 3000-grit paper, the surface should be exceptionally smooth but will still appear hazy. The polishing stage will restore the optical clarity.
-
Applying Polishing Compound:
-
Apply a small amount of the primary polishing compound to a clean foam or wool buffing pad.
-
Dab the compound onto a small section of the resin surface.
-
-
Initial Polishing:
-
Set the polisher to a low speed (e.g., 1200-1500 RPM) to spread the compound.
-
Work the compound in overlapping passes, applying light to moderate pressure.
-
It is crucial to keep the polisher moving to avoid generating excessive heat, which can damage the resin surface.[1]
-
Continue polishing until the compound begins to dry and the surface clarity is significantly improved.
-
-
Final Polishing (Optional):
-
For the highest level of optical clarity, use a finer finishing polish or haze remover with a clean, soft foam pad.
-
Use the same technique as the initial polishing step but with very light pressure.
-
-
Final Cleaning:
-
Wipe the surface with a clean microfiber cloth to remove any residual polishing compound.
-
A final cleaning with a plastic cleaner or isopropyl alcohol can be performed to ensure a pristine finish.
-
Visualization of the Polishing Workflow
The following diagram illustrates the sequential workflow for achieving optical clarity in SikaBiresin® this compound castings.
Caption: Polishing workflow for SikaBiresin® this compound.
Troubleshooting
-
Persistent Scratches: If scratches from a previous sanding stage are still visible, it is necessary to go back to the preceding grit and re-sand the area until the scratches are removed.
-
Swirl Marks: Swirl marks after polishing are often caused by using a polishing pad that is too aggressive, applying too much pressure, or using a compound that is too coarse for the final step. Re-polishing with a finer compound and a soft foam pad should remove them.
-
Hazy or Cloudy Finish: This can result from skipping grits during sanding, not sanding long enough with the finer grits, or not thoroughly cleaning the surface between steps. Re-evaluating the sanding and cleaning procedures is recommended.
By adhering to this detailed protocol, researchers, scientists, and drug development professionals can consistently achieve a high level of optical clarity in their SikaBiresin® this compound castings, suitable for a wide range of scientific and research applications.
References
Application Notes and Protocols for Degassing SikaBiresin® TD-165 Mixture to Prevent Air Bubbles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the effective removal of air bubbles from the SikaBiresin® TD-165 epoxy resin mixture, a critical step for ensuring optimal transparency and performance in various applications, including the creation of transparent objects and coatings.[1][2] The following sections detail the material properties, recommended degassing procedures, and factors influencing bubble formation.
Material Properties
SikaBiresin® this compound is the hardener component used with SikaBiresin® TD-150 or SikaBiresin® TD-160 resin.[1][3][4] The mixture is noted for its high transparency, good UV resistance, and self-degassing behavior.[2][3][5] Careful handling and processing are essential to achieve a bubble-free cure. The physical properties of the individual components and the mixture are summarized in the table below.
| Property | Component A (SikaBiresin® TD-150) | Component B (SikaBiresin® this compound) | Mixture |
| Basis | Epoxy Resin | Amine Hardener | Two-component epoxy system |
| Color | Bluish-transparent | Transparent | Transparent |
| Viscosity (at 25°C) | ~500 mPa·s | ~650 mPa·s | ~500 mPa·s |
| Density (at 23°C) | ~1.12 g/cm³ | ~1.00 g/cm³ | - |
| Mixing Ratio (by weight) | 100 | 50 | - |
| Mixing Ratio (by volume) | 100 | 50 | - |
| Reactivity (150g at 25°C) | - | - | ~60 minutes |
| Tack-free time (1-3mm layer at 23°C) | - | - | ~8 - 9 hours |
| Final Hardness (Shore D) | - | - | ~D 80 after 7 days at room temperature |
Data compiled from product data sheets.[1][6]
Experimental Protocols for Degassing
Two primary methods are recommended for degassing the SikaBiresin® this compound mixture: self-degassing and vacuum degassing.[1][6]
2.1. Protocol 1: Self-Degassing
This method is suitable for applications where a few microscopic bubbles are acceptable and relies on the resin's low viscosity and inherent self-degassing properties.[2][3][5]
Methodology:
-
Preparation: Ensure that both resin (Component A) and hardener (Component B) are at a room temperature of 25-30°C for optimal viscosity and curing.[6] Porous surfaces to be coated or embedded should be sealed beforehand to prevent air from being released into the resin.[1]
-
Mixing:
-
Carefully weigh or measure the resin and hardener according to the 2:1 mixing ratio (100 parts A to 50 parts B by weight or volume).[1]
-
Mix the components by hand or with a mechanical mixer at a low speed to avoid incorporating excessive air.[6]
-
Perform a primary mixing in one container, then transfer the mixture to a second, clean container and continue mixing to ensure thoroughness. Scrape the sides and bottom of the mixing container well.[1][6]
-
-
Self-Degassing:
-
Surface Bubble Removal: After pouring the resin, any remaining surface bubbles can be removed by passing a hot air gun over the surface from a distance of 15-20 cm.[1][7]
-
Curing: Allow the resin to cure as per the technical data sheet recommendations. A warmer room temperature (25-30°C) is advised for thin layers (1-5 mm) to accelerate curing and achieve the best properties.[6]
2.2. Protocol 2: Vacuum Degassing
For applications requiring a completely bubble-free result, such as high-clarity optical components or thick castings, vacuum degassing is the recommended method.[1][6]
Methodology:
-
Preparation: Follow the same preparation and mixing steps as in Protocol 1.
-
Vacuum Chamber Setup:
-
Place the container with the freshly mixed resin inside a vacuum chamber.
-
Ensure the container has sufficient headspace to accommodate a 3-4 fold rise in resin volume as the vacuum is applied.
-
-
Degassing:
-
Seal the vacuum chamber and begin to apply a vacuum.
-
The resin will begin to foam and rise as the vacuum pulls the air out.
-
Continue to apply the vacuum until the foam collapses and bubble formation subsides. This typically takes a few minutes.
-
Carefully release the vacuum to avoid re-introducing air into the mixture.
-
-
Casting: Immediately pour the degassed resin into the mold or onto the surface to be coated.
-
Curing: Allow the resin to cure in a controlled environment as per the product data sheet.
Factors Influencing Bubble Formation and Prevention
Several factors can influence the formation and retention of air bubbles in the SikaBiresin® this compound mixture. Understanding and controlling these factors is crucial for achieving a bubble-free finish.
Caption: Factors influencing air bubble formation and prevention strategies.
Degassing Workflow
The following diagram illustrates the recommended workflow for degassing the SikaBiresin® this compound mixture.
Caption: Recommended workflow for degassing SikaBiresin® this compound mixture.
References
SikaBiresin® TD-165: Application Notes for Materials Science Research
Introduction
SikaBiresin® TD-165 is a component of a two-part epoxy resin system known for its high transparency and ease of use.[1][2] While primarily marketed for art, decoration, and crafting applications such as creating transparent objects, embeddings, and surface coatings, its well-defined properties suggest potential for specific applications within materials science research.[1] This document provides detailed application notes and protocols for the characterization and use of SikaBiresin® this compound in a research context, particularly for rapid prototyping, creating custom sample molds, and embedding materials for analysis.
SikaBiresin® this compound serves as the hardener for various resin bases like SikaBiresin® TD150.[3][4] The system is characterized by a simple 2:1 mixing ratio, self-degassing behavior, and good UV resistance.[1] These attributes, combined with its mechanical and thermal properties, make it a candidate for creating high-fidelity, transparent, and dimensionally stable components in a laboratory setting.
Material Properties
The properties of the cured SikaBiresin® TD150/TD-165 system are crucial for its application in research. The following table summarizes the key quantitative data from the manufacturer's technical datasheet.
| Property | Test Method | Value | Unit |
| Mixture Properties | |||
| Viscosity (at 25 °C) | - | ~500 | mPa·s |
| Reactivity (Pot Life, 150g at 25°C) | - | ~60 | minutes |
| Tack-free time (1-3 mm layer at 23°C) | - | 8 - 9 | hours |
| Mechanical Properties (Post-Cure) | |||
| Flexural Modulus of Elasticity | ISO 178 | 1600 | MPa |
| Elongation at Maximum Strength | ISO 527 | 5 | % |
| Shore D Hardness (7 days at RT) | ISO 868 | ~D 80 | - |
| Thermal Properties (Post-Cure) | |||
| Glass Transition Temperature (Tg) | ISO 11359-2 | 53 | °C |
Data sourced from SikaBiresin® TD150 – TD165 Product Data Sheet.[3][4]
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reproducible results. The following sections provide methodologies for sample preparation, mechanical testing, and thermal analysis of the SikaBiresin® this compound system.
Protocol for Specimen Preparation
This protocol outlines the steps for creating standardized test specimens for mechanical and thermal analysis.
Materials:
-
SikaBiresin® TD150 (Resin, Component A)
-
SikaBiresin® this compound (Hardener, Component B)
-
Silicone molds (in desired specimen geometry, e.g., for tensile or flexural testing)
-
Digital scale (± 0.01 g)
-
Mixing containers (e.g., disposable polypropylene (B1209903) cups)
-
Mixing spatula
-
Vacuum desiccator or chamber
-
Leveling surface
-
Programmable oven
Procedure:
-
Pre-Conditioning: Ensure both resin and hardener components are at room temperature (23-25 °C) before mixing. If crystallization is observed in the resin component, warm it to a maximum of 70 °C until the crystals dissolve, then allow it to cool to room temperature.[3][4]
-
Mixing Ratio: Dispense the resin (Component A) and hardener (Component B) in a clean mixing container at a weight ratio of 100:50.[3][4]
-
Mixing: Mix the components thoroughly by hand with a spatula for 3-5 minutes, scraping the sides and bottom of the container to ensure a homogenous mixture.[3] To minimize air entrapment, avoid vigorous, rapid stirring.[3]
-
Degassing: For applications requiring high optical clarity or to eliminate voids that can act as stress concentrators, place the mixed resin in a vacuum chamber at -1 bar for 5-10 minutes, or until bubbling subsides.[3]
-
Casting: Gently pour the degassed mixture into the silicone molds, which should be placed on a level surface.
-
Curing:
-
Room Temperature Cure: Allow the specimens to cure at room temperature (23 °C) for 7 days for full mechanical properties.[3]
-
Post-Cure (Optional but Recommended): For enhanced thermal and mechanical stability, after an initial 24-hour cure at room temperature, place the specimens in a programmable oven and heat at 50°C for 16 hours.[3]
-
-
Demolding: Carefully remove the cured specimens from the molds.
-
Post-Processing: If necessary, lightly sand the edges of the specimens to remove any flashing.
Protocol for Three-Point Flexural Test
This protocol determines the flexural modulus and strength of the cured material, providing insight into its stiffness and load-bearing capacity.
Equipment:
-
Universal Testing Machine (UTM) with a three-point bending fixture
-
Calipers for precise measurement of specimen dimensions
-
Cured rectangular beam specimens (prepared as per the protocol above)
Procedure:
-
Specimen Measurement: Measure the width and thickness of each specimen at three different points along the gauge length and calculate the average.
-
Test Setup: Set the support span on the three-point bending fixture. A common span-to-depth ratio for polymers is 16:1.
-
Test Execution:
-
Place the specimen on the supports of the fixture.
-
Apply a compressive load to the center of the specimen at a constant crosshead speed (e.g., 2 mm/min) until the specimen fractures or the load drops significantly.
-
Record the load-deflection data throughout the test.
-
-
Data Analysis:
-
Calculate the flexural stress (σf) and flexural strain (εf) from the load-deflection curve.
-
Determine the flexural modulus from the slope of the initial linear portion of the stress-strain curve.
-
The flexural strength is the maximum stress the material can withstand before yielding.
-
Protocol for Differential Scanning Calorimetry (DSC)
This protocol is used to determine the glass transition temperature (Tg) of the cured material, which is a critical parameter for understanding its thermal stability and operational temperature range.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Precision balance
-
Cured material sample (5-10 mg)
Procedure:
-
Sample Preparation: Cut a small, flat sample (5-10 mg) from a cured specimen.
-
Encapsulation: Place the sample in an aluminum DSC pan and seal it with a lid.
-
DSC Program:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the system at a low temperature (e.g., 0 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected Tg (e.g., 100 °C).
-
Hold at the high temperature for a few minutes to erase any prior thermal history.
-
Cool the sample back to the starting temperature at a controlled rate.
-
Ramp the temperature again at the same heating rate.
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan. It is typically identified as the midpoint of the step-like transition in the heat flow curve.
Visualized Workflows and Relationships
To better illustrate the experimental processes and logical connections in material characterization, the following diagrams are provided.
Caption: Experimental workflow for the preparation and characterization of SikaBiresin® this compound specimens.
Caption: Relationship between processing parameters and final material properties of SikaBiresin® this compound.
Conclusion
SikaBiresin® this compound, as part of its epoxy system, presents a viable option for specific applications in a materials science laboratory. Its transparency is advantageous for visual inspection of embedded components or for creating custom fixtures for optical microscopy. The provided protocols offer a standardized framework for its preparation and characterization, ensuring that researchers can obtain reliable and reproducible data. The relationship diagram highlights the critical processing parameters that must be controlled to achieve desired final material properties, emphasizing the importance of careful and consistent sample preparation.
References
Application Notes and Protocols for Utilizing SikaBiresin® TD-165 with Silicone Molds for the Fabrication of Custom Shapes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SikaBiresin® TD-165 is a two-component epoxy resin system known for its high transparency and good UV resistance.[1][2] When combined with the appropriate resin component, such as SikaBiresin® TD150 or TD160, it forms a clear, rigid polymer suitable for a variety of applications, including the creation of custom-shaped objects through casting in silicone molds. This document provides detailed application notes and protocols for the effective use of SikaBiresin® this compound with silicone molds, ensuring reproducible and high-quality results for research and development applications.
Material Properties and Data
A comprehensive understanding of the material's properties is crucial for successful application. The following table summarizes the key quantitative data for the SikaBiresin® TD150/TD165 system.
| Property | Resin (A) (SikaBiresin® TD150) | Hardener (B) (SikaBiresin® TD165) | Mixture |
| Viscosity (25 °C) | ~500 mPa.s | ~650 mPa.s | ~500 mPa.s |
| Density (23 °C) | ~1.12 g/cm³ | ~1.00 g/cm³ | - |
| Mixing Ratio (by weight) | 100 parts | 50 parts | - |
| Mixing Ratio (by volume) | 100 parts | 50 parts | - |
| Reactivity (150 g at 25 °C) | - | - | ~60 minutes |
| Tack-free time (1-3mm layer at 23°C) | - | - | ~8-9 hours |
| Shore D Hardness (after 7 days at RT) | - | - | ~D 81 |
| Flexural Modulus (ISO 178) | - | - | 1600 MPa |
| Elongation at Maximum Strength (ISO 527) | - | - | 5% |
| Glass Transition Temperature (TMA) | - | - | 53 °C |
Data sourced from the SikaBiresin® TD150 – TD165 Product Data Sheet.[3][4]
Experimental Protocols
Mold Preparation
Proper preparation of the silicone mold is critical to prevent adhesion of the resin and to ensure a high-quality surface finish on the cast part.
Materials:
-
Silicone mold
-
Mold release agent (e.g., liquid or pasty wax-based release agent)[4]
-
Clean, dry cloths
-
Compressed air source (optional)
Protocol:
-
Ensure the silicone mold is clean and free from any contaminants, such as dust, debris, or residual casting material from previous use.
-
If necessary, clean the mold with a suitable solvent and allow it to dry completely.
-
Apply a thin, uniform layer of a suitable mold release agent to all surfaces of the mold that will come into contact with the resin.[4] Using a clean cloth or a brush, work the release agent into the details of the mold.
-
Allow the release agent to dry according to the manufacturer's instructions. A second coat may be beneficial for new or complex molds.
-
Use compressed air to remove any excess release agent and to ensure a thin, even coating.
Resin Preparation and Mixing
Accurate measurement and thorough mixing of the resin and hardener are essential for achieving the desired material properties and a complete cure.
Materials:
-
SikaBiresin® TD150 (Resin - Component A)
-
SikaBiresin® TD165 (Hardener - Component B)
-
Clean, dry mixing container (e.g., polypropylene (B1209903) or polyethylene)
-
Stirring rod (e.g., metal or plastic)
-
Digital scale or volumetric measuring cups
-
Vacuum chamber (optional, for degassing)
Protocol:
-
Precondition both the resin and hardener components to room temperature (ideally 23-25 °C).[5] If crystallization is observed in the resin component after prolonged storage at low temperatures, it can be removed by warming the component to a maximum of 70 °C until the crystals dissolve.[3][4] Allow it to cool to the processing temperature before use.
-
Accurately weigh or measure the resin (Component A) and hardener (Component B) according to the specified mixing ratio of 100:50 by weight or volume.[3][4]
-
Combine the two components in a clean, dry mixing container.
-
Mix the components thoroughly for at least 2-3 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture.[4] Avoid whipping air into the mixture. The mixture should be streak-free.
-
For applications requiring high optical clarity, it is recommended to degas the mixture in a vacuum chamber for approximately 10 minutes to remove any entrapped air bubbles.[3][4]
Casting and Curing
The casting process should be performed in a controlled environment to minimize defects and ensure a proper cure.
Materials:
-
Prepared silicone mold
-
Mixed SikaBiresin® TD150/TD165 system
-
Level surface
-
Heat gun (optional)
-
Curing oven (optional)
Protocol:
-
Place the prepared silicone mold on a level surface.
-
Slowly pour the mixed resin into the lowest point of the mold to allow air to escape as the mold fills.[6]
-
Allow the resin to self-level within the mold.
-
After a few minutes, any remaining surface bubbles can be removed by gently passing a heat gun over the surface from a distance of 15-20 cm.[4]
-
Allow the casting to cure at room temperature (23-25 °C). The tack-free time for a thin layer is approximately 8-9 hours.[4] Demolding time for small parts can be up to 48-72 hours depending on the thickness.[4]
-
For optimal mechanical and thermal properties, a post-cure can be performed after the initial room temperature cure. A typical post-cure cycle is 16 hours at 50°C.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the sequential steps involved in creating custom shapes using SikaBiresin® this compound and silicone molds.
Caption: Workflow for casting SikaBiresin® this compound.
Logical Relationship of Curing Parameters
This diagram outlines the key parameters influencing the curing process and the final properties of the cast object.
Caption: Factors influencing SikaBiresin® this compound curing.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Tacky or uncured surface | - Inaccurate mixing ratio.- Incomplete mixing.- Low ambient temperature.- Inhibition from the silicone mold or release agent. | - Ensure accurate measurement of components.- Mix thoroughly, scraping sides and bottom of the container.- Cure at a recommended temperature of 23-25 °C.- Ensure the mold is clean and use a compatible release agent. |
| Excessive air bubbles | - Whipping air into the resin during mixing.- Pouring the resin too quickly.- Not degassing the mixture. | - Mix slowly and deliberately.- Pour slowly from a low height into one spot of the mold.- Degas the mixture in a vacuum chamber before pouring.[3][4]- Use a heat gun to remove surface bubbles.[4] |
| Yellowing of the cast part | - High exothermic reaction due to large casting volume or high ambient temperature.[7] | - Cast in thinner layers.- Reduce the ambient temperature.- Use a slower curing resin system for large castings. |
| Resin adheres to the mold | - Inadequate or no mold release agent applied.- Mold release agent not allowed to dry properly. | - Apply a suitable mold release agent in a thin, even coat.- Allow the release agent to dry completely before casting. |
Safety Precautions
-
Always work in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for both SikaBiresin® TD150 and SikaBiresin® TD165 before use for detailed health and safety information.
-
Avoid contact with skin and eyes. In case of contact, wash thoroughly with soap and water.
-
Store materials in a cool, dry place in their original sealed containers.[4]
References
- 1. industry.sika.com [industry.sika.com]
- 2. industry.sika.com [industry.sika.com]
- 3. shop.gttag.ch [shop.gttag.ch]
- 4. antichitabelsito.it [antichitabelsito.it]
- 5. shop.gttag.ch [shop.gttag.ch]
- 6. m.youtube.com [m.youtube.com]
- 7. Epoxy resin for laminating TD165 - Epoxy resin | Buy from Riviera Couleurs [magasindepeinture.ch]
Troubleshooting & Optimization
Technical Support Center: SikaBiresin® TD-165 Castings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing yellowing in SikaBiresin® TD-165 castings.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of yellowing in SikaBiresin® this compound castings?
A1: Yellowing in SikaBiresin® this compound castings is primarily caused by two factors: excessive heat generated during the curing process (exothermic reaction) and exposure to ultraviolet (UV) light.[1][2][3] A rapid cure due to high ambient temperatures or large casting volumes can lead to a strong exothermic reaction, resulting in yellowing and potentially even stress cracks in the cured product.[2][3] Additionally, like many polymer systems, the chemical structure of the cured resin can be altered by UV radiation from sunlight or artificial lighting, leading to discoloration over time.[1][4]
Q2: Can the mixing ratio of resin and hardener affect yellowing?
A2: While not the primary cause, an incorrect mixing ratio can lead to improper curing, which may indirectly contribute to discoloration and other defects. It is crucial to adhere to the recommended mixing ratio of 100 parts SikaBiresin® TD-160 resin to 50 parts SikaBiresin® this compound hardener by weight.[2]
Q3: Does the age of the SikaBiresin® this compound hardener influence yellowing?
A3: The hardener component (Part B) of epoxy and polyurethane systems can be more susceptible to oxidation, which can cause it to yellow in the bottle over time, even before it is used.[5] Using a yellowed hardener will likely result in a casting with a yellowish tint from the outset.
Q4: Are there additives that can prevent yellowing?
A4: Yes, incorporating UV stabilizers and antioxidants into the resin mixture before casting can significantly improve resistance to yellowing.[6][7][8][9][10] UV absorbers (UVAs) and Hindered Amine Light Stabilizers (HALS) are two main types of UV stabilizers that protect the polymer from degradation caused by UV radiation.[10][11] Antioxidants help to prevent oxidation-related yellowing.[1]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving yellowing issues in your SikaBiresin® this compound castings.
Problem: The final casting has a yellow tint.
Troubleshooting Workflow:
References
- 1. partinchem.com [partinchem.com]
- 2. shop.gttag.ch [shop.gttag.ch]
- 3. shop.gttag.ch [shop.gttag.ch]
- 4. Anti-yellowing property of polyurethane improved by the use of surface-modified nanocrystalline cellulose :: BioResources [bioresources.cnr.ncsu.edu]
- 5. promiseepoxy.com [promiseepoxy.com]
- 6. additivesforpolymer.com [additivesforpolymer.com]
- 7. hienox.com [hienox.com]
- 8. syntecshop.com [syntecshop.com]
- 9. polytek.com [polytek.com]
- 10. nbinno.com [nbinno.com]
- 11. newtopchem.com [newtopchem.com]
Troubleshooting Incomplete Curing of SikaBiresin TD-165: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting incomplete curing of SikaBiresin TD-165, a transparent epoxy casting resin. The following information, presented in a question-and-answer format, directly addresses common issues encountered during experimentation to ensure successful and consistent results.
Frequently Asked Questions (FAQs)
Q1: What is the correct mixing ratio for SikaBiresin this compound?
A1: The correct mixing ratio for SikaBiresin TD-150 (Resin, Component A) and SikaBiresin this compound (Hardener, Component B) is crucial for proper curing. The ratio is 100:50 by both weight and volume.[1][2][3] Inaccurate measurements are a common cause of curing failures.[4]
Q2: What are the recommended curing temperatures?
A2: Room temperature is a critical parameter for the successful casting and curing of SikaBiresin this compound.[1][3] For thin layers, between 1 to 5 mm, a warmer room temperature of 25°C to 30°C is recommended to accelerate curing and achieve the best properties.[1][3][5] Curing below the recommended temperature can slow the exothermic reaction and prevent the resin from fully curing.[4]
Q3: How long does SikaBiresin this compound take to cure?
A3: While the project will harden within 24 hours, a full cure is achieved after 72 hours.[4] The tack-free time for a thin layer of 1-3 mm at 23°C is approximately 8-9 hours.[3] Demolding time for small casted parts can be up to 48-72 hours depending on the thickness.[3]
Q4: What should I do if the resin component (SikaBiresin TD-150) has crystallized?
A4: Prolonged storage at low temperatures can cause crystallization of the resin component. This can be reversed by warming the component to a maximum of 70°C until the crystals disappear.[1][2] It is important to allow the component to cool to the recommended processing temperature before use.[1][6]
Troubleshooting Guide for Incomplete Curing
This guide addresses specific issues related to incomplete, sticky, or soft curing of SikaBiresin this compound.
Problem: The resin surface is sticky or tacky after the recommended curing time.
| Potential Cause | Recommended Action & Experimental Protocol |
| Incorrect Mixing Ratio | Ensure the precise 100:50 ratio of Resin (A) to Hardener (B) by weight or volume. Use a calibrated digital scale for measurement. For volumetric measurement, use clean, graduated mixing containers. |
| Inadequate Mixing | Thoroughly mix the two components for 3 to 5 minutes, or until no streaks are visible.[4] Scrape the sides and bottom of the mixing container to ensure all material is incorporated.[1][4] A common best practice is to pour the initial mixture into a second, clean container and mix again to avoid any unmixed material from the walls of the first container contaminating the pour.[1] |
| Low Curing Temperature | Maintain a consistent ambient and resin temperature between 22°C and 25°C (72°F and 78°F).[4] For thin layers (1-5mm), increasing the ambient temperature to 25°C - 30°C can improve curing.[1][3][5] Use a temperature-controlled environment or a space heater to maintain the recommended temperature. |
| Moisture Contamination | Moisture can inhibit the curing process.[4][7] Ensure all mixing containers and substrates are completely dry. Store resin and hardener in tightly sealed containers to prevent moisture absorption from the air.[1] Avoid working in high-humidity environments. |
| Incompatible Additives | The addition of certain pigments or other substances can interfere with the chemical reaction of the resin. Use colorants that are specifically designed for epoxy resins and are non-water-based.[4] Always conduct a small test with any new additive to ensure compatibility. |
Problem: The resin has cured, but it is soft and flexible.
| Potential Cause | Recommended Action & Experimental Protocol |
| Off-Ratio Mixing | An excess of either resin or hardener can result in a soft cure. Re-verify the calibration of your measuring equipment and strictly adhere to the 100:50 mixing ratio. |
| Incomplete Mixing | Uncured or oily spots can result from under-mixing.[7] Follow the rigorous mixing protocol described above, ensuring a homogenous mixture. |
| Low Temperature During Critical Cure Phase | A drop in temperature during the initial hours of curing can affect the final hardness. Ensure a stable thermal environment throughout the curing process. A post-cure of 16 hours at 50°C can increase the final hardness.[1] |
Experimental Protocols
Protocol for Accurate Mixing of SikaBiresin this compound:
-
Preparation: Use clean, dry, and non-reactive mixing containers (e.g., polypropylene). Have separate, clean stirring sticks for the resin and hardener before mixing.
-
Measurement by Weight (Recommended):
-
Place the mixing container on a calibrated digital scale and tare it to zero.
-
Pour the desired amount of SikaBiresin TD-150 (Resin A) into the container and note the exact weight.
-
Calculate the required amount of SikaBiresin this compound (Hardener B) by dividing the weight of the resin by two.
-
Add the exact calculated weight of the hardener to the container.
-
-
Measurement by Volume:
-
Use two separate, clean graduated containers to measure 100 parts of Resin A and 50 parts of Hardener B.
-
Pour both components into a third, larger mixing container.
-
-
Mixing:
-
Mix the components thoroughly with a clean stirring stick for 3-5 minutes, scraping the sides and bottom of the container multiple times.
-
Pour the mixture into a second clean container and mix for another minute to ensure homogeneity.
-
-
Degassing:
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for diagnosing and resolving incomplete curing issues.
Caption: Troubleshooting workflow for incomplete curing.
References
- 1. shop.gttag.ch [shop.gttag.ch]
- 2. industry.sika.com [industry.sika.com]
- 3. antichitabelsito.it [antichitabelsito.it]
- 4. artnglow.com [artnglow.com]
- 5. Epoxy resin for laminating TD165 - Epoxy resin | Buy from Riviera Couleurs [magasindepeinture.ch]
- 6. shop.gttag.ch [shop.gttag.ch]
- 7. youtube.com [youtube.com]
Technical Support Center: Achieving Bubble-Free SikaBiresin® TD-165 Samples
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for achieving bubble-free samples using the SikaBiresin® TD-150 resin and TD-165 hardener system.
Troubleshooting Guide: Eliminating Bubbles in SikaBiresin® Castings
This guide addresses common issues encountered during the casting process that can lead to the formation of bubbles in your final samples.
| Problem | Potential Cause | Recommended Solution |
| Micro-bubbles throughout the casting | Air incorporated during mixing. | Mix components gently, avoiding a vortex. Scrape the sides and bottom of the mixing container thoroughly. Consider using a flat spatula instead of a round stick to minimize air entrapment.[1] For larger batches, ensure the mixer head remains fully submerged.[1] |
| High viscosity of the resin mixture. | Gently warm the resin and hardener components separately before mixing to lower their viscosity. Be mindful of the reduced pot life at higher temperatures.[2] | |
| Trapped air from porous molds or embedded objects. | Seal porous materials (e.g., wood) with a suitable sealant, such as a quick-setting epoxy or varnish, and allow it to cure completely before casting the SikaBiresin®.[3][4] Ensure molds are clean and dry.[1] | |
| Bubbles appearing during curing | Exothermic reaction causing dissolved air to come out of solution. | A rapid cure due to high ambient temperatures can cause a strong exothermic reaction.[3][4] Maintain a controlled room temperature, as this is a critical parameter for successful casting.[3][4] |
| Moisture contamination. | Polyurethane resins are sensitive to moisture.[1][2] Store components in tightly sealed containers immediately after use.[4] Avoid mixing on days with high humidity (ideally below 60%).[1] Do not use wooden mixing sticks as they can contain moisture.[1] | |
| Surface bubbles on the finished sample | Air rising to the surface during the curing process. | After pouring and allowing the resin to settle for a short time, remaining surface bubbles can be removed by passing a hot air gun over the surface from a distance of 15-20 cm.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal mixing procedure to prevent bubble formation?
A1: The recommended procedure involves careful and thorough mixing. After measuring the correct ratio of resin (Component A: SikaBiresin® TD-150) and hardener (Component B: SikaBiresin® this compound), mix by hand or with an electric mixer, ensuring not to incorporate excessive air.[3][4] A "double-potting" technique is advised: after an initial mix in one container, transfer the mixture to a second clean container and continue mixing.[3] This ensures that any unmixed material from the sides of the first container is fully incorporated.
Q2: Is vacuum degassing necessary for SikaBiresin® this compound?
A2: While SikaBiresin® TD-150 / this compound is described as having "self-degassing behavior," for critical applications requiring a completely bubble-free result, vacuum degassing is a highly effective method.[5][6][7] After mixing, the resin can be placed in a vacuum chamber.[3][4] Alternatively, for less critical applications, you can let the mixture stand for up to 10 minutes to allow for self-degassing before pouring.[3][4]
Q3: How does temperature affect bubble formation?
A3: Room temperature is a critical factor.[3][4] Higher ambient temperatures can accelerate the curing process, leading to a strong exothermic reaction that can cause yellowing and the formation of streaks and bubbles.[3][4] Conversely, for thin layers (1-5 mm), a warmer room (25-30°C) is recommended to speed up curing and achieve the best properties.[3][4] It is important to find the right balance for your specific sample thickness and volume.
Q4: Can I cast SikaBiresin® this compound in thick sections?
A4: There are limitations to the casting thickness. For a plate of 350 x 300 mm, the maximum recommended thickness is 10 mm.[3] For smaller parts (less than 100g), the maximum casting thickness is 25 mm.[3] Exceeding these thicknesses can lead to excessive heat generation and potential defects.
Experimental Protocols
Protocol 1: Standard Mixing and Pouring for Bubble-Free Casting
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Preparation: Ensure the resin (SikaBiresin® TD-150) and hardener (SikaBiresin® this compound) are at a consistent room temperature (e.g., 23°C).[3] Prepare a clean, dry, and non-porous mold. If the mold is porous, pre-seal it and allow the sealant to fully cure.[3][4]
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Measuring: Accurately weigh the resin and hardener according to the specified mixing ratio.
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Mixing: In a clean, dry container, combine the resin and hardener. Mix thoroughly for 2-3 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture. Avoid vigorous stirring that introduces air.[1]
-
Transfer: Pour the mixture into a second clean, dry container and mix for another minute. This "double-potting" method ensures all components are thoroughly blended.[3]
-
Degassing (Optional but Recommended):
-
Pouring: Gently pour the mixed and degassed resin into the mold, pouring from a low height and in a single spot to minimize air entrapment.
-
Surface Finishing: After pouring, allow the resin to level out. Use a hot air gun held 15-20 cm from the surface to eliminate any remaining surface bubbles.[3][4]
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Curing: Allow the sample to cure at the recommended temperature, avoiding significant temperature fluctuations.
Quantitative Data
The following table summarizes key quantitative data for the SikaBiresin® TD-150 / this compound system.
| Property | Component A (Resin) | Component B (Hardener) | Mixture |
| Component Name | SikaBiresin® TD-150 | SikaBiresin® this compound | - |
| Viscosity (25°C) | ~500 mPa·s | ~650 mPa·s | ~500 mPa·s |
| Density (23°C) | ~1.12 g/cm³ | ~1.00 g/cm³ | - |
| Mixing Ratio (by weight) | 100 parts | 50 parts | - |
| Mixing Ratio (by volume) | 100 parts | 50 parts | - |
| Pot Life (150g at 25°C) | - | - | ~60 minutes |
| Tack-free time (1-3mm layer at 23°C) | - | - | ~8-9 hours |
| Shore D Hardness (7 days at RT) | - | - | D 81 |
| Glass Transition Temperature (Tg) | - | - | 53°C |
Data sourced from the SikaBiresin® TD-150 / SikaBiresin® this compound Product Data Sheet.[3]
Visualizations
Caption: Troubleshooting workflow for achieving bubble-free SikaBiresin® samples.
References
Effect of temperature and humidity on SikaBiresin TD-165 curing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of temperature and humidity on the curing of SikaBiresin® TD-165, an amine hardener used with SikaBiresin® epoxy resins.
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for curing SikaBiresin® this compound?
A1: The optimal temperature for curing SikaBiresin® this compound is between 20°C and 30°C. For thin layers (1 to 5 mm), a warmer room (25°C – 30°C) is recommended to accelerate curing and achieve the best properties.[1] However, it is crucial to note that higher temperatures will shorten the pot life and accelerate the curing rate.[2]
Q2: How does high temperature affect the curing process and the final product?
A2: High ambient temperatures can cause a rapid curing process, leading to a high exothermic reaction. This can result in several defects in the final cured product, including yellowing, streaks on the surface, and trapped air bubbles.[1] In extreme cases, excessive heat can cause the resin to cure too quickly, leading to internal stress and cracking.
Q3: What happens if the curing temperature is too low?
A3: Low temperatures will slow down the molecular movement of the resin and hardener, leading to incomplete curing and weak bonds. A general rule of thumb for epoxy resins is that for every 10°C decrease in temperature, the curing rate is halved. This will result in a tacky or soft final product.
Q4: How does humidity affect the curing of SikaBiresin® this compound?
A4: SikaBiresin® this compound is an amine-based hardener, which is sensitive to moisture. High humidity can lead to several curing issues. Moisture in the air can react with the amine hardener, causing a phenomenon known as "amine blush."[3][4][5] This appears as a waxy or greasy film on the cured surface. High humidity can also significantly slow down the curing process.[2][6]
Q5: What is the recommended humidity level for working with SikaBiresin® this compound?
A5: For optimal results, it is best to work in a controlled environment with a relative humidity below 85%, and ideally between 50% and 60%.[7]
Q6: Can I use a heat gun to speed up the curing process?
A6: While a heat gun can be used to remove remaining bubbles from the surface after casting by sweeping it over the surface from a distance of 15-20 cm, it should be used with caution to accelerate the overall curing.[1] Applying excessive localized heat can lead to an uncontrolled exothermic reaction, resulting in defects. A controlled, warm environment is the recommended method for accelerating the cure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy or Milky Appearance in Cured Resin | Moisture Contamination: High humidity during curing or moisture in one of the components. | Ensure the work environment has a relative humidity below 85% (ideally 50-60%).[7] Use a dehumidifier if necessary. Ensure resin and hardener containers are sealed tightly when not in use to prevent moisture absorption.[8] |
| Tacky or Soft Surface After Extended Curing Time | Low Temperature: The ambient temperature is too low for the chemical reaction to complete. Incorrect Mix Ratio: The resin and hardener were not mixed in the correct proportions. | Move the project to a warmer environment (20°C - 30°C) to see if the curing will restart. Ensure accurate measurement of resin and hardener by weight or volume as specified in the product data sheet. |
| White, Waxy, or Greasy Film on the Surface (Amine Blush) | High Humidity and Carbon Dioxide: The amine hardener has reacted with moisture and carbon dioxide in the air.[4][5][9] | This can often be washed off with warm, soapy water. For future projects, reduce the humidity in your workspace. |
| Yellowing or Discoloration of the Cured Resin | High Exothermic Reaction: The curing temperature was too high, or the casting was too thick for the ambient temperature, leading to excessive heat buildup. | Reduce the ambient temperature or the volume of the pour. For thick castings, consider pouring in multiple thinner layers. |
| Bubbles Trapped in the Cured Resin | High Resin Viscosity during Curing: The resin thickened too quickly for bubbles to escape, often due to high temperatures. | Work within the recommended temperature range. After pouring, allow the resin to rest for a short period for self-degassing before using a heat gun lightly to remove surface bubbles.[1] |
| Cracks or Surface Imperfections | Rapid Temperature Changes (Thermal Shock) or Excessive Exotherm: Sudden changes in temperature during curing or too much heat generated from the reaction. | Maintain a stable curing temperature. Avoid placing the curing piece in direct sunlight or near a heat source. For large pours, reduce the volume or the ambient temperature. |
Data Presentation
Table 1: Effect of Temperature on SikaBiresin® this compound Curing
| Temperature Range | Effect on Curing Speed | Potential Issues | Recommendations |
| Below 20°C | Very Slow / May not fully cure | Incomplete cure, soft or tacky surface. | Increase ambient temperature to the recommended range. |
| 20°C - 25°C | Moderate | Optimal for many applications. | Maintain a stable temperature for uniform curing. |
| 25°C - 30°C | Fast | Shorter pot life, risk of high exotherm in thick sections. | Ideal for thin layers (1-5 mm) to accelerate cure and achieve best properties.[1] |
| Above 30°C | Very Fast | High exothermic reaction, yellowing, streaks, trapped bubbles, potential for cracking.[1] | Avoid, unless specifically tested and controlled for a particular application. |
Table 2: Effect of Humidity on SikaBiresin® this compound Curing
| Relative Humidity | Effect on Curing | Potential Issues | Recommendations |
| Below 50% | Optimal | None | Ideal working condition. |
| 50% - 60% | Good | Minimal risk of moisture-related issues. | Recommended range for consistent results.[7] |
| 60% - 85% | Slower Cure | Increased risk of amine blush, potential for cloudiness. | Use with caution. A dehumidifier is recommended. |
| Above 85% | Significantly Slower Cure | High probability of amine blush, cloudy appearance, incomplete cure, and compromised surface finish.[7] | Not recommended. Avoid working in these conditions. |
Experimental Protocols
Protocol 1: General Mixing and Handling of SikaBiresin® TD-150/TD-165
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Material Preparation: Ensure both resin (Part A: SikaBiresin® TD-150) and hardener (Part B: SikaBiresin® this compound) are at room temperature (20-25°C) before use.
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Measuring: Accurately measure the resin and hardener according to the mix ratio specified in the product data sheet (typically 2:1 by volume or 100:50 by weight).
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Mixing: Mix the two components thoroughly but gently for at least 2-3 minutes, scraping the sides and bottom of the mixing container to ensure a homogenous mixture. Avoid vigorous mixing to minimize air entrapment.
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Degassing: For applications requiring high clarity, it is recommended to degas the mixed resin in a vacuum chamber until the bubbling subsides.
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Pouring: Pour the mixed resin slowly into the mold or onto the surface to be coated.
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Curing: Allow the resin to cure in a dust-free environment within the recommended temperature and humidity ranges.
Visualizations
Caption: A typical workflow for casting with SikaBiresin® this compound.
Caption: A decision tree for troubleshooting common curing defects.
References
- 1. industry.sika.com [industry.sika.com]
- 2. astrochemical.com [astrochemical.com]
- 3. artresin.com [artresin.com]
- 4. nationalconcretepolishing.net [nationalconcretepolishing.net]
- 5. Amine blush: what causes it and how to deal with it? - ResinPro - Amazing Epoxy Resins [resin-pro.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. wisebond.com [wisebond.com]
- 8. shop.gttag.ch [shop.gttag.ch]
- 9. artline-resin.eu [artline-resin.eu]
Minimizing Polymerization Shrinkage of SikaBiresin TD-165: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and minimizing the polymerization shrinkage of SikaBiresin TD-165. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the dimensional accuracy of your cured parts.
Troubleshooting Guide: Minimizing Shrinkage
This section addresses common issues encountered during the polymerization of SikaBiresin this compound and provides actionable solutions to mitigate shrinkage.
| Issue | Potential Cause | Recommended Solution |
| Significant Warping or Distortion of Cured Part | High exothermic heat generation during curing, leading to thermal expansion and subsequent contraction. | - Reduce the casting thickness by pouring in multiple, thinner layers. Allow each layer to partially cure before pouring the next. - Lower the ambient curing temperature to slow down the reaction and reduce the peak exotherm. - Consider using a filled resin system if transparency is not a primary concern. Fillers can help dissipate heat and reduce overall shrinkage. |
| Final Part is Undersized Compared to the Mold | Inherent volumetric shrinkage of the resin during the chemical cross-linking process. | - While the exact shrinkage percentage for SikaBiresin this compound is not specified by the manufacturer, anticipate a certain level of shrinkage. It is advisable to conduct a trial run to determine the shrinkage rate for your specific application. - If precise dimensions are critical, consider designing the mold with a slightly larger cavity to compensate for the expected shrinkage. |
| Inconsistent Shrinkage Across the Part | Non-uniform curing due to temperature variations or improper mixing. | - Ensure a homogenous mix of the resin (Part A) and hardener (Part B) by following the recommended mixing ratio and procedure.[1][2] - Maintain a consistent temperature throughout the curing process. Avoid placing the curing assembly near heat sources or in areas with significant temperature fluctuations. - For larger parts, consider a post-curing cycle at a moderate temperature to ensure complete and uniform polymerization. |
| Surface Defects such as Sink Marks or Voids | Localized shrinkage due to variations in material thickness. | - Design parts with uniform wall thicknesses whenever possible to promote even curing and shrinkage. - If thickness variations are unavoidable, position gates and risers in your mold to provide a reservoir of resin to compensate for shrinkage in thicker sections. |
Frequently Asked Questions (FAQs)
Q1: What is the expected polymerization shrinkage of SikaBiresin this compound?
The manufacturer's technical data sheets for SikaBiresin this compound do not specify a value for polymerization shrinkage.[1] Shrinkage is an inherent property of most epoxy and polyurethane resin systems and is influenced by several factors including curing temperature, casting volume, and part geometry. For critical applications, it is recommended to experimentally determine the shrinkage rate.
Q2: How does temperature affect the shrinkage of SikaBiresin this compound?
Higher ambient and curing temperatures can accelerate the polymerization reaction, leading to a higher peak exotherm. This increased heat generation can cause greater thermal expansion of the resin, which is followed by a more significant contraction upon cooling, resulting in higher overall shrinkage. Maintaining a controlled and moderate curing temperature is crucial for minimizing shrinkage.
Q3: Can casting in layers help reduce overall shrinkage?
Yes, casting in thinner layers is a common technique to mitigate shrinkage-related defects.[3] By pouring multiple layers and allowing each to partially cure, the heat generated from the exothermic reaction is dissipated more effectively, reducing the overall thermal expansion and subsequent contraction. This method is particularly useful for larger or thicker castings.
Q4: Does the mixing ratio of resin and hardener influence shrinkage?
An incorrect mixing ratio can lead to incomplete or improper curing, which can affect the final dimensions and properties of the part, including shrinkage.[2] Always adhere strictly to the manufacturer's recommended mixing ratio to ensure a complete chemical reaction and predictable material behavior.
Q5: Are there any additives that can reduce the shrinkage of SikaBiresin this compound?
While SikaBiresin this compound is formulated as a clear casting resin, the addition of inert fillers can reduce overall shrinkage.[4] Fillers displace a portion of the resin volume and can help to control the exotherm. However, it is important to note that adding fillers will affect the transparency and other physical properties of the final product. Compatibility of the filler with the resin system should also be verified.
Experimental Protocols
Determining Linear Shrinkage of SikaBiresin this compound
This protocol provides a method to determine the linear shrinkage of SikaBiresin this compound, adapted from the principles of ASTM D2566.
Materials:
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SikaBiresin TD-150 (Resin) and SikaBiresin this compound (Hardener)
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A precisely machined mold with known dimensions (e.g., a rectangular bar)
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Calipers or a micrometer with a high degree of accuracy
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Mixing containers and stirring utensils
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Level surface
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Temperature-controlled environment (e.g., oven or environmental chamber)
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Mold release agent
Procedure:
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Mold Preparation: Apply a suitable mold release agent to all surfaces of the mold that will be in contact with the resin.
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Resin Preparation:
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Precondition the resin and hardener to the desired processing temperature (e.g., 25°C).
-
Accurately weigh the SikaBiresin TD-150 resin and SikaBiresin this compound hardener according to the recommended mix ratio (100:50 by weight).[1]
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Thoroughly mix the two components for the recommended time, ensuring a homogenous mixture.
-
-
Casting:
-
Carefully pour the mixed resin into the prepared mold, avoiding air entrapment.
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Place the filled mold on a level surface.
-
-
Curing:
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Allow the resin to cure in a temperature-controlled environment for the recommended duration (e.g., 7 days at 25°C for full cure).
-
-
Measurement:
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Once fully cured, carefully demold the resin casting.
-
Using calipers or a micrometer, measure the precise length of the cured bar at multiple points and calculate the average length.
-
-
Calculation of Linear Shrinkage:
-
Calculate the linear shrinkage using the following formula:
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Linear Shrinkage (%) = [(Length of Mold - Length of Cured Part) / Length of Mold] x 100
-
-
Visualizing Shrinkage Factors and Mitigation Strategies
The following diagrams illustrate the key factors influencing polymerization shrinkage and the workflow for its mitigation.
Caption: Factors influencing polymerization shrinkage.
Caption: Workflow for mitigating polymerization shrinkage.
References
Improving adhesion of SikaBiresin TD-165 to different substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the adhesion of SikaBiresin TD-165 to various substrates.
Troubleshooting Adhesion Issues
Poor adhesion of SikaBiresin this compound can often be traced back to improper surface preparation, incompatible substrates, or incorrect application procedures. This guide provides a systematic approach to identifying and resolving common adhesion problems.
Common Adhesion Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Delamination or Peeling | Inadequate surface cleaning, leading to a weak boundary layer. | Implement a thorough multi-step cleaning process involving solvent wiping and degreasing. |
| Low surface energy of the substrate preventing proper wetting by the resin. | Increase the substrate's surface energy through methods like corona, plasma, or flame treatment, or by applying a suitable primer. | |
| Smooth substrate surface offering insufficient mechanical keying. | Roughen the surface by sanding, grit blasting, or chemical etching to increase the surface area for bonding.[1][2] | |
| Incomplete Curing at the Interface | Presence of contaminants on the substrate that inhibit the curing reaction. | Ensure the substrate is free from any residues like oils, mold release agents, or fingerprints before applying the resin. |
| Incorrect mixing ratio of resin and hardener. | Strictly adhere to the 2:1 mixing ratio by weight for the SikaBiresin TD-150 resin and this compound hardener.[3][4] | |
| Low ambient or substrate temperature during application and curing. | Apply and cure the resin within the recommended temperature range (25-30°C for thin layers) to ensure optimal cross-linking.[3][5] | |
| Bubbles or Voids at the Bond Line | Air entrapment during mixing or application. | Mix the components thoroughly but gently to avoid introducing excessive air.[3] Allow the mixed resin to self-degas for up to 10 minutes before application or use a vacuum chamber.[3][6] |
| Porous substrate releasing trapped air during curing. | Seal porous substrates like wood or concrete with a suitable sealer or a thin initial coat of SikaBiresin this compound and allow it to cure before applying the main layer.[3][5][7] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving good adhesion with SikaBiresin this compound?
A: The three most critical factors are:
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Surface Cleanliness: The substrate must be completely free of contaminants such as oils, grease, dust, and moisture.
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Surface Profile: A roughened surface provides better mechanical interlocking for the resin, significantly improving bond strength.[1][2]
-
Proper Curing: Adhering to the correct mixing ratio, application temperature, and curing time is essential for the resin to develop its full adhesive properties.[3]
Q2: How do I prepare different types of substrates for bonding with SikaBiresin this compound?
A: Surface preparation is key to strong adhesion. Below is a general guide for various substrates.
| Substrate | Surface Preparation Protocol |
| Metals (e.g., Aluminum, Stainless Steel) | 1. Degrease: Wipe the surface with a solvent like acetone (B3395972) or isopropyl alcohol to remove oils and grease.[1] 2. Abrade: Sandblast or sand the surface with medium-grit sandpaper to remove oxide layers and create a rough profile.[1] 3. Clean: Remove all abrasive residues with a clean, dry cloth or compressed air. 4. Prime (Optional but Recommended): Apply a metal primer compatible with epoxy resins to enhance adhesion and corrosion resistance. |
| Plastics (e.g., Polycarbonate, Acrylic) | 1. Clean: Wash with a mild detergent and water, then rinse thoroughly and dry completely. 2. Abrade: Lightly sand the surface with fine-grit sandpaper. 3. Solvent Wipe: Use a solvent that is compatible with the specific plastic to remove any remaining contaminants. 4. Surface Treatment (for low surface energy plastics like Polyethylene, Polypropylene): Use corona, plasma, or flame treatment to increase surface energy. Alternatively, apply a specialized polyolefin primer. |
| Glass and Ceramics | 1. Clean: Thoroughly clean with a glass cleaner or a detergent solution, followed by a rinse with deionized water. 2. Dry: Ensure the surface is completely dry, as moisture can interfere with bonding. 3. Silane (B1218182) Coupling Agent (Recommended): Apply a silane coupling agent to chemically bridge the inorganic substrate and the organic epoxy resin, significantly improving bond strength and durability.[1] |
| Wood and Porous Materials | 1. Sand: Sand the surface to create a uniform profile and remove any loose fibers. 2. Clean: Remove all sanding dust. 3. Seal: Apply a thin coat of SikaBiresin this compound or a compatible sealer to penetrate and seal the pores.[3][5][7] Allow this sealing coat to cure before applying the main adhesive layer. This prevents air from escaping the pores and creating bubbles in the bond line. |
Q3: Can I use SikaBiresin this compound on flexible substrates?
A: SikaBiresin this compound, once cured, is a rigid material with a Shore D hardness of around 80-81.[3] While it can bond to some flexible substrates, the rigidity of the cured epoxy may lead to delamination if the substrate is subjected to significant flexing or bending. For applications requiring flexibility, consider a more flexible adhesive system.
Q4: What is the optimal curing temperature for SikaBiresin this compound to achieve the best adhesion?
A: For thin layers (1 to 5 mm), a warm room temperature of 25–30 °C is recommended to accelerate curing and achieve the best properties.[3][5] Lower temperatures will prolong the curing time and may affect the final bond strength. High temperatures can cause a rapid exothermic reaction, potentially leading to yellowing and stress in the cured resin.[3][6]
Experimental Protocols
Protocol 1: Standard Surface Preparation for Metallic Substrates
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Solvent Degreasing: Wipe the substrate surface with a lint-free cloth soaked in acetone or isopropyl alcohol. Use a two-wipe method (one to apply the solvent and a clean one to remove it) to avoid re-contaminating the surface.
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Mechanical Abrasion: For robust metals, grit blast the surface to a uniform finish. For more delicate surfaces, sand with 120-180 grit sandpaper in a cross-hatch pattern to ensure uniform roughness.
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Residue Removal: Use oil-free compressed air to blow off all sanding or blasting dust. Follow with a final solvent wipe with a clean, lint-free cloth.
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Primer Application (Optional): If using a primer, apply it according to the manufacturer's instructions, paying close attention to the recommended thickness and curing time before applying the SikaBiresin this compound.
Protocol 2: Adhesion Testing (Qualitative Cross-Hatch Test)
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Sample Preparation: Prepare and bond the substrate with SikaBiresin this compound according to the recommended procedures and allow it to cure fully (typically 7 days at room temperature for full mechanical properties).[3]
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Scribing: Use a sharp utility knife or a specialized cross-hatch cutter to make a series of parallel cuts through the epoxy to the substrate. Make a second series of cuts at a 90-degree angle to the first set, creating a grid of small squares.
-
Tape Application: Apply a pressure-sensitive adhesive tape (e.g., ASTM D3359 standard tape) firmly over the grid.
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Tape Removal: After a few minutes, rapidly pull the tape off at a 180-degree angle.
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Evaluation: Examine the grid area. The amount of coating removed from the substrate provides a qualitative measure of adhesion. A result with no or very minimal coating removal indicates good adhesion.
Visual Guides
Caption: Troubleshooting workflow for adhesion failure.
Caption: Surface preparation workflows for different substrates.
References
- 1. nadkarnispc.com [nadkarnispc.com]
- 2. artsshala.com [artsshala.com]
- 3. shop.gttag.ch [shop.gttag.ch]
- 4. industry.sika.com [industry.sika.com]
- 5. Epoxy resin for laminating TD165 - Epoxy resin | Buy from Riviera Couleurs [magasindepeinture.ch]
- 6. shop.gttag.ch [shop.gttag.ch]
- 7. industry.sika.com [industry.sika.com]
Optimizing the viscosity of SikaBiresin TD-165 for specific applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the viscosity of the SikaBiresin® TD-165 system for specific experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is the viscosity of the SikaBiresin® this compound system at room temperature?
A1: The viscosity of the mixed SikaBiresin® TD-150/TD-165 system is approximately 500 mPa·s at 25°C. The individual components, SikaBiresin® TD-150 (Resin A) and SikaBiresin® this compound (Hardener B), have viscosities of approximately 500 mPa·s and 650 mPa·s, respectively, at the same temperature.[1][2]
Q2: How does temperature affect the viscosity of the SikaBiresin® this compound system?
A2: Increasing the ambient and material temperature will decrease the viscosity of the resin system, making it flow more easily.[3] Conversely, lower temperatures will increase the viscosity. For every 10°C increase above room temperature, the viscosity is generally halved, but this will also reduce the working time (pot life) of the mixed resin.[4] For thin layers (1-5 mm), a warmer room (25–30°C) is recommended to accelerate curing and achieve optimal properties.[1][2]
Q3: Can I use solvents or other additives to lower the viscosity of the SikaBiresin® this compound system?
A3: Yes, the viscosity of epoxy and polyurethane systems can be lowered by adding diluents. These are categorized as reactive or non-reactive diluents. However, it is crucial to note that adding any substance not specified by the manufacturer can affect the final properties of the cured material, such as hardness, chemical resistance, and mechanical strength.[5][6] Compatibility testing is highly recommended.
Q4: What is the difference between reactive and non-reactive diluents?
A4: Reactive diluents have functional groups (e.g., epoxy groups) that participate in the curing reaction, becoming a permanent part of the polymer network.[7][8] This generally has a lesser impact on the final mechanical properties compared to non-reactive diluents.[7] Non-reactive diluents, such as certain solvents or plasticizers, do not chemically react with the resin system and can affect the cured properties more significantly, potentially leading to reduced strength and chemical resistance.[5][9]
Q5: What are some common problems related to viscosity when working with SikaBiresin® this compound?
A5: Common issues include the resin being too thick to pour or degas effectively, leading to trapped air bubbles.[10] Another issue can be the crystallization of the resin component (Part A) after prolonged storage at low temperatures, which significantly increases its viscosity.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High Viscosity of Mixed Resin | Low ambient or material temperature. | Gently warm the individual components (A and B) separately before mixing. A water bath set to 30-40°C can be effective. Be aware that this will reduce the pot life.[4] |
| Improper mixing ratio. | Ensure the correct mix ratio of 100 parts by weight of Resin A to 50 parts by weight of Hardener B is used.[1] | |
| Crystallization of Resin (Part A). | If Part A appears cloudy or solid, warm it up to a maximum of 70°C until the crystals dissolve. Allow it to cool to the recommended processing temperature before use.[1][2] | |
| Air Bubbles in Cured Resin | High viscosity preventing bubble release. | Reduce viscosity by warming the resin. After pouring, allow the mixture to self-degas for up to 10 minutes. A vacuum chamber can also be used for degassing before pouring.[2] Passing a hot air gun briefly over the surface can help remove remaining bubbles.[2] |
| Vigorous mixing. | Mix the components thoroughly but gently to avoid introducing excessive air. Scrape the sides and bottom of the mixing container to ensure a homogenous mixture.[1] | |
| Inconsistent Curing | Poor mixing of components. | After initial mixing, transfer the resin to a second clean container and mix again to ensure all material is well-blended.[2] |
| Incorrect mix ratio or incompatible additives. | Verify the mix ratio and ensure any additives are compatible and used at the correct concentration. |
Data Presentation
Table 1: Viscosity of SikaBiresin® TD-150/TD-165 System Components
| Component | Viscosity at 25°C (mPa·s) |
| SikaBiresin® TD-150 (Resin A) | ~500 |
| SikaBiresin® this compound (Hardener B) | ~650 |
| Mixed System (A+B) | ~500 |
Source: SikaBiresin® TD-150/TD-165 Product Data Sheet[1]
Table 2: Illustrative Example of Viscosity Reduction in an Epoxy Resin System Using a Reactive Diluent
| Percentage of Reactive Diluent (by weight) | Resulting Viscosity (mPa·s) | Percentage Viscosity Reduction |
| 0% | 8592 | 0% |
| 10% | 1900 | 77.9% |
| 20% | Not specified, but further reduction expected | >77.9% |
Disclaimer: This data is for a different epoxy system modified with a glycidyl (B131873) methacrylate-based reactive diluent and is provided for illustrative purposes only.[7] Users should conduct their own tests to determine the effect of any diluent on the SikaBiresin® this compound system.
Experimental Protocols
Protocol for Viscosity Measurement using a Brookfield Viscometer
This protocol is based on general procedures for measuring resin viscosity and should be adapted to the specific equipment available.
Objective: To determine the viscosity of the SikaBiresin® this compound system at various temperatures or with the addition of diluents.
Materials:
-
SikaBiresin® TD-150 and this compound
-
Brookfield Viscometer with appropriate spindles (e.g., RV series)
-
Temperature-controlled water bath or heating chamber
-
Disposable beakers and mixing spatulas
-
Calibrated digital scale
-
Thermometer or thermocouple
Procedure:
-
Preparation:
-
If testing the effect of temperature, pre-condition the separate Resin A and Hardener B components to the desired temperature for at least 1 hour.[11]
-
If testing the effect of a diluent, accurately weigh the desired amount of diluent and add it to Resin A. Mix thoroughly until homogeneous.
-
-
Mixing:
-
Accurately weigh Resin A (and any diluent) and Hardener B in the correct 100:50 ratio by weight into a clean, dry beaker.
-
Mix the components thoroughly for 2-3 minutes, scraping the sides and bottom of the container to ensure a uniform mixture. Avoid vigorous mixing to minimize air entrapment.
-
-
Viscosity Measurement:
-
Immediately place the beaker with the mixed resin into the temperature-controlled environment.
-
Select an appropriate spindle and rotational speed on the Brookfield Viscometer based on the expected viscosity range.
-
Lower the spindle into the center of the resin until it is immersed to the marked level.
-
Allow the spindle to rotate for a set period (e.g., 60 seconds) to obtain a stable reading.
-
Record the viscosity reading in mPa·s (or cP), the temperature, the spindle used, and the rotational speed.
-
-
Data Analysis:
-
For temperature studies, plot viscosity as a function of temperature.
-
For diluent studies, plot viscosity as a function of the percentage of diluent added.
-
Visualizations
Caption: Troubleshooting workflow for high viscosity issues.
Caption: Workflow for viscosity modification experiments.
References
- 1. jocpr.com [jocpr.com]
- 2. US8318834B2 - Epoxy resin reactive diluent compositions - Google Patents [patents.google.com]
- 3. Viscosity (resin) - A203 - CKN Knowledge in Practice Centre [compositeskn.org]
- 4. Viscosity Comparison Chart | Hapco, Inc. [hapcoincorporated.com]
- 5. protoresins.com [protoresins.com]
- 6. specialchem.com [specialchem.com]
- 7. Tailoring Epoxy Resin Properties Using Glycidyl Methacrylate-Based Reactive Diluents: Viscosity Reduction and Performance Enhancemen [ijtech.eng.ui.ac.id]
- 8. How To Avoid The 5 Biggest Resin Casting Problems - Resin Obsession [resinobsession.com]
- 9. Polyurethane casting problem [talkcomposites.com]
- 10. crosslinktech.com [crosslinktech.com]
- 11. Relative Viscosity of Polyamide (Brookfield Method) ASTM D789, D4878 [intertek.com]
Technical Support Center: Surface Finishing for High-Resolution Imaging of TD-165 Embedded Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TD-165 resin-embedded samples for high-resolution imaging.
Troubleshooting Guide
This guide addresses specific issues that may arise during the surface preparation of your this compound embedded samples.
Sectioning & Ultramicrotomy Issues
Q1: Why am I seeing chatter (vibrations or ripples) in my sections?
A: Chatter, which appears as evenly spaced variations in thickness parallel to the knife edge, is a common artifact in ultramicrotomy.[1] It can be caused by several factors: a loose block or knife, a dull knife, a resin block that is too hard or soft, or a cutting speed that is too fast.[2] External vibrations in the room can also contribute to this issue.[3]
Solution Workflow: To resolve chatter, a systematic check of your setup is required. The following flowchart outlines the troubleshooting steps.
Caption: Troubleshooting workflow for chatter in ultramicrotomy.
Q2: Why are there scratches or lines appearing on my sections?
A: Scratches that run in the direction of the cut are typically caused by a defect in the knife edge or debris on the knife.[2] A dull knife can also cause this issue.[2]
Solution:
-
Clean the Knife: Use an eyelash brush or appropriate tool to gently clean the knife edge.
-
Inspect the Knife: Examine the knife under magnification for any visible defects.
-
Change the Cutting Area: If using a diamond knife, move to a different area of the blade. If using a glass knife, prepare a new one.[2]
Q3: My sections are wrinkled and compressed. What is the cause?
A: Wrinkles or folds in the sections can result from a dull knife, a loose block or knife holder, poor embedding, or a block face that is too large.[2] This can also happen if the water level in the boat is incorrect.
Solution:
-
Check for Secure Clamping: Ensure both the specimen block and the knife are tightly secured.[2]
-
Use a Sharp Knife: A fresh, sharp knife is crucial for obtaining smooth sections.[4]
-
Optimize Block Face: Trim the block face to the smallest necessary size for your area of interest.[2]
-
Spread Sections: After sectioning, you can use a solvent vapor (like chloroform, applied carefully with a vapor pen) to help spread and flatten the sections on the water surface.
Polishing & Surface Finishing Issues
Q4: After mechanical polishing, my sample surface still has large, deep scratches. Why?
A: This usually happens for one of two reasons:
-
Contamination: Coarser grit from a previous grinding step was carried over to a finer polishing step.[5]
-
Skipping Grits: Moving to a very fine polishing paper or paste without going through intermediate grit sizes will fail to remove the damage from the initial coarse grinding.[5]
Solution:
-
Thorough Cleaning: Meticulously wash the sample with soapy water or an appropriate solvent between each grinding and polishing stage to remove all abrasive particles.[5]
-
Sequential Grinding/Polishing: Follow a sequential process, moving from coarser to finer grits.[5] Each new stage should remove the scratches from the previous one.[5] A common practice is to orient the new scratches perpendicular to the old ones to see when they have been completely removed.[5]
Q5: The surface of my block appears hazy or dull, not mirror-like, after the final polishing step. What went wrong?
A: A dull surface after final polishing suggests that the finest polishing step was not sufficient to remove the microscopic scratches from the previous stages.[6] It can also be caused by using a contaminated or worn-out polishing cloth.
Solution:
-
Repeat Final Step: Go back to the last polishing stage (e.g., 1 µm diamond paste) and continue polishing until a mirror-like surface is achieved.[6]
-
Use Fresh Polishing Media: Apply fresh diamond paste and ensure the polishing cloth is clean and in good condition.[7] For the final polish, using a very soft, clean cloth is recommended.[7]
-
Consider Ion Milling: For the highest quality surface finish, especially for techniques like SEM, a final ion milling step can be used to remove any remaining amorphous material or fine scratches left by mechanical polishing.[8]
Frequently Asked Questions (FAQs)
Q1: What is the ideal thickness for ultrathin sections for Transmission Electron Microscopy (TEM)?
A: For TEM, sections should be thin enough for the electron beam to pass through without significant energy loss.[9] The ideal thickness is typically between 50 and 90 nanometers.[10] You can estimate the thickness of your sections by observing their interference color as they float on the water in the knife boat.[3][10]
Q2: How do I determine section thickness from the interference color?
A: The interference color of a thin section on water is a reliable guide to its thickness. This relationship is summarized in the table below. For most standard TEM applications, silver to gold sections are ideal.[10]
| Interference Color | Approximate Thickness (nm) |
| Grey | < 60 |
| Silver | 60 - 90 |
| Gold | 90 - 150 |
| Purple | 150 - 190 |
| Blue | 190 - 240 |
Data adapted from standard ultramicrotomy guides.[3][10]
Q3: What is the difference between mechanical polishing and ion milling?
A: Mechanical polishing uses a series of abrasive materials (like sandpaper and diamond paste) of decreasing grit size to physically grind and smooth the sample surface.[6][8] While effective, it can introduce shear forces that may create a thin layer of damage or obscure fine details.[8] Ion milling is a more refined technique that uses a focused beam of ions (typically argon) to evenly abrade the surface in a highly controlled manner.[8] It is often used as a final step after mechanical polishing to create a pristine, damage-free surface for high-resolution analysis.[8][11]
Q4: Why is sample fixation so critical before embedding in this compound resin?
A: Fixation is the most important step in preparing biological samples for electron microscopy.[12] Its primary purpose is to cross-link cellular structures, preserving them in a life-like state with minimal alteration to their morphology or spatial relationships.[12] A proper fixation protocol protects the sample from the subsequent harsh steps of dehydration, infiltration, and polymerization, and also stabilizes it against damage from the electron beam during imaging.[12] Errors made during fixation cannot be corrected later and can render the entire sample useless.[12]
Q5: Can I use ethanol (B145695) for dehydration before infiltrating with this compound resin?
A: Yes, ethanol is commonly used for the dehydration of biological samples.[13] Dehydration involves passing the sample through a graded series of ethanol (e.g., 50%, 70%, 90%, 100%) to gradually remove all water.[13] This is a critical step because most epoxy resins, like this compound is presumed to be, are not miscible with water. Incomplete dehydration will lead to poor resin infiltration and polymerization, resulting in a soft block that is impossible to section properly.
Experimental Protocols
Protocol 1: General Purpose Fixation and Embedding in Epoxy Resin (e.g., this compound)
This protocol outlines the standard procedure for preparing biological tissue for ultramicrotomy.
Caption: Standard workflow for resin embedding of biological samples.
Methodology:
-
Primary Fixation: Immerse tissue blocks (~1 mm³) in a primary fixative solution (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M phosphate (B84403) or cacodylate buffer, pH 7.4) for 2-24 hours at 4°C.[12]
-
Buffer Wash: Wash the samples in the same buffer used for fixation (without glutaraldehyde) three times for 15 minutes each to remove excess fixative.[14]
-
Post-Fixation: Post-fix in 1% osmium tetroxide in buffer for 2 hours at 4°C.[12][14] This step enhances contrast and preserves lipids.
-
Water Wash: Rinse the samples thoroughly with distilled water three times for 10 minutes each.[14]
-
Dehydration: Dehydrate the samples through a graded series of ethanol or acetone (B3395972) (e.g., 50%, 70%, 80%, 95%, 2x 100%) for 5-10 minutes at each step.[13]
-
Infiltration:
-
Place samples in a 1:1 mixture of resin and your dehydrating solvent (e.g., acetone) for 4-8 hours on a rotator.[14]
-
Replace with a 3:1 mixture of resin to solvent and leave overnight on a rotator.[14]
-
Perform two changes of 100% fresh resin for 2 hours each. The second change should be done under a vacuum to remove any trapped air bubbles.[14]
-
-
Embedding: Carefully place the infiltrated tissue into an embedding mold, orienting it as desired.[15] Fill the mold with fresh, bubble-free 100% resin.[15]
-
Polymerization: Cure the resin blocks in an oven at 60°C for 48 hours, or according to the manufacturer's instructions for this compound.[13]
Protocol 2: Ultramicrotomy for TEM Sections
-
Trim the Block: Using a razor blade, trim the resin block to create a small, trapezoid-shaped block face (around 1-2 mm at the widest edge) with the sample centered.[2][16]
-
Mount the Block and Knife: Securely clamp the trimmed block into the ultramicrotome arm and place a glass or diamond knife into the holder.[16] Set the knife clearance angle to 4-6°.[2][16]
-
Align the Knife: Carefully advance the knife towards the block. Use the reflection of the knife edge on the block face to align the block so that its leading edge is perfectly parallel to the knife edge.[3]
-
Face the Block: Perform "thick" sectioning (0.5-1 µm) to create a smooth, flat surface on the block.[3]
-
Approach for Ultrathin Sectioning: Carefully bring the knife to the block face until they are almost touching. Fill the knife boat with distilled water until the meniscus just touches the knife edge.[3]
-
Cut Ultrathin Sections: Set the section thickness to 70-90 nm and begin automatic cutting at a slow speed (e.g., 1 mm/s).[3] Sections should come off the knife edge as a continuous ribbon floating on the water.[1]
-
Collect Sections: Carefully bring a TEM grid (held with fine forceps) down onto the floating ribbon of sections to pick them up.[10]
-
Dry and Stain: Wick away excess water with filter paper and allow the grid to dry completely before post-staining (e.g., with uranyl acetate (B1210297) and lead citrate).
Protocol 3: Mechanical Surface Polishing for SEM
This protocol is for creating a flat, mirror-like surface on the face of an embedded block for SEM analysis.
Quantitative Polishing Parameters
| Stage | Abrasive Material | Grit / Particle Size | Lubricant | Objective |
| 1. Planar Grinding | Silicon Carbide Paper | 180 - 600 grit | Water | Remove excess resin and create a flat surface.[5] |
| 2. Fine Grinding | Silicon Carbide Paper | 800 - 1200 grit | Water | Remove scratches from planar grinding.[5][17] |
| 3. Rough Polishing | Diamond Paste | 3 - 6 µm | Polishing Oil | Remove fine grinding marks.[6] |
| 4. Final Polishing | Diamond Paste | 1 µm | Polishing Oil | Achieve a mirror-like, reflective surface.[6] |
Methodology:
-
Planar Grinding: Start with a coarse grit sandpaper (e.g., 500 or 600 grit) on a flat surface or grinding machine to quickly remove excess resin and expose the cross-section of interest.[5][6] Use water as a lubricant.
-
Sequential Fine Grinding: Proceed through a series of finer grit sandpapers (e.g., 800, 1200, and up to 4000).[5][6] At each step, orient the grinding direction 90 degrees to the previous step until all scratches from that prior step are gone.[5] Crucially, wash the sample thoroughly between each grit change to prevent contamination. [5]
-
Diamond Polishing:
-
Switch to a polishing cloth charged with 3 µm diamond paste.[6] Polish the sample using a figure-eight motion until the surface is glossy and transparent.
-
Clean the sample thoroughly.
-
Move to the final step using a new, clean, soft polishing cloth charged with 1 µm diamond paste.[6] Continue polishing until a mirror-like surface is achieved.[6][7]
-
-
Final Cleaning: Clean the polished surface ultrasonically in a suitable solvent to remove any residual polishing compound before coating and imaging.[7]
Caption: Logical progression of mechanical surface polishing stages.
References
- 1. researchgate.net [researchgate.net]
- 2. bitesizebio.com [bitesizebio.com]
- 3. youtube.com [youtube.com]
- 4. Mastering the art of sectioning: a comprehensive guide to slide-microtome technology and histological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolution and Imaging [doitpoms.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. nanoscience.com [nanoscience.com]
- 9. Essential Guide to Ultramicrotomy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 10. prometheusprotocols.net [prometheusprotocols.net]
- 11. Sectioning and Polishing Tools | Electron Microscopy and Surface Analysis Lab [emsal.nanofab.utah.edu]
- 12. web.path.ox.ac.uk [web.path.ox.ac.uk]
- 13. Embedding in Resin | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 14. mcgill.ca [mcgill.ca]
- 15. emsdiasum.com [emsdiasum.com]
- 16. bioimaging.dbi.udel.edu [bioimaging.dbi.udel.edu]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
SikaBiresin TD-165 vs. other embedding resins for electron microscopy
A Comparative Guide to Embedding Resins for Electron Microscopy: SikaBiresin TD-165 vs. Standard Alternatives
For researchers, scientists, and drug development professionals utilizing electron microscopy (EM), the choice of embedding resin is a critical determinant of imaging success. The ideal resin provides excellent structural preservation, uniform polymerization, and ease of sectioning. This guide offers an objective comparison of SikaBiresin this compound, a commercially available epoxy resin, with established embedding resins used in electron microscopy, supported by available data and standard experimental protocols.
Overview of Embedding Resins
The primary goal of embedding is to infiltrate the dehydrated biological sample with a liquid monomer that subsequently hardens into a solid block, providing the necessary support for ultrathin sectioning. The properties of the resin, such as viscosity, hardness, and stability under the electron beam, directly impact the quality of the final micrograph.[1] Epoxy resins and acrylic resins are the two major categories of embedding media used in electron microscopy.
Epoxy Resins , such as Epon, Araldite, and Spurr's resin, are the most widely used for morphological studies due to their excellent preservation of fine structure, low shrinkage (<2%), and stability under the electron beam.[1][2] They polymerize uniformly and are compatible with various dehydration agents, though a transition solvent like propylene (B89431) oxide is often required.[2][3]
Acrylic Resins , like London Resin (LR) White, are hydrophilic and are particularly suited for immunocytochemistry, as they allow for easier antibody penetration into the sections.[4][5] They have a very low viscosity, facilitating infiltration.[4]
SikaBiresin this compound , in combination with a base resin such as SikaBiresin TD-150, is a high-transparency epoxy casting resin.[6][7] While primarily marketed for applications in art and decoration, its physical properties can be compared to those of traditional EM resins to evaluate its theoretical suitability for microscopy applications.[6][7][8] There is currently no direct evidence or published literature supporting the use of SikaBiresin this compound for electron microscopy.
Quantitative Comparison of Resin Properties
The selection of an embedding resin often involves a trade-off between various physical properties. Low viscosity allows for better and faster infiltration of the tissue, which is particularly crucial for dense samples.[9][10] The hardness of the final block is critical for obtaining thin, uniform sections.[11]
| Property | SikaBiresin TD-150/TD-165 Mix | Epon 812 (or substitute) | Araldite 502 | Spurr's Resin | LR White |
| Viscosity (at 25°C) | ~500 mPa·s[12] | 150-220 cP[3] | ~3000 cP[3] | 60 cP[3][10] | 8 cP[4][13] |
| Hardness (Shore D) | ~D 80 (after 7 days @ RT)[12] | Variable (adjustable with hardener ratio)[14] | Variable (adjustable with hardener ratio)[15] | Variable (adjustable with flexibilizer)[9] | Available in medium and hard grades[13] |
| Curing Time | 24h @ RT + 16h @ 50°C for final hardness[12] | 12h @ 45°C and 24h @ 60°C[3] | 36h @ 45°C or overnight @ 60-70°C[3] | ~8 hours at 70°C[16] | 20-24 hours at 60°C[17] |
| Resin Type | Epoxy[6] | Epoxy[3] | Epoxy[3] | Epoxy[2] | Acrylic[4] |
Note: The data for SikaBiresin TD-150/TD-165 is from its general product data sheet and not from studies related to electron microscopy applications.[12] The hardness of epoxy resins used in EM is typically adjusted by altering the ratio of hardeners (e.g., DDSA and NMA for Epon) or flexibilizers.[9][14][15] A recent study quantified the Vickers hardness (HV) of several common EM resins, with values ranging from approximately 10-18 HV.[18]
Detailed Comparison of Embedding Resins
SikaBiresin this compound
-
Disadvantages: Primarily designed for casting and coating applications, not for ultrathin sectioning.[7] Its viscosity is significantly higher than that of specialized low-viscosity EM resins like Spurr's and LR White.[12] The compatibility with EM stains and its performance under an electron beam are unknown.
Epon 812 (and its substitutes like EMbed 812)
-
Advantages: The most widely used resin for routine EM, providing excellent structural preservation and good sectioning qualities.[2][14] It offers greater contrast than Araldite sections.[19] The hardness of the block can be easily adjusted.[14]
-
Disadvantages: It has a relatively high viscosity compared to Spurr's or LR White and requires a transition solvent.[3] It can exhibit some inherent granularity which may limit very high-resolution studies.[3][20]
Araldite 502
-
Advantages: Produces blocks with good cutting qualities and stability under the electron beam.[21][22] It has very little volume shrinkage upon polymerization.[3]
-
Disadvantages: It has a very high viscosity, which can make tissue infiltration challenging.[3][11]
Spurr's Resin
-
Advantages: Features a very low viscosity, which allows for excellent and rapid infiltration of tissues, including hard and dense samples.[2][9][10] It is compatible with ethanol (B145695), potentially eliminating the need for a transition solvent.[2][16] Sections are tough under the electron beam.[9]
-
Disadvantages: The components of Spurr's resin are considered toxic and should be handled with care.[23]
LR White
-
Advantages: Being a hydrophilic acrylic resin with ultra-low viscosity, it is excellent for immunocytochemistry as it allows for easy penetration of antibodies.[4][5][13] It can be cured by heat, UV light, or chemical accelerators.[4]
-
Disadvantages: It may not provide the same level of ultrastructural preservation as epoxy resins for purely morphological studies.[2] Polymerization can be inhibited by oxygen.[5]
Experimental Protocols
A standard protocol for embedding biological samples in epoxy resins for electron microscopy involves several key steps: fixation, dehydration, infiltration, and polymerization. The following is a generalized protocol that can be adapted for resins like Epon, Araldite, and potentially other epoxy resins.
Fixation
The goal of fixation is to preserve the cellular structure as close to its living state as possible.
-
Primary Fixation: Immerse small tissue blocks (e.g., 1-2 mm cubes) in a primary fixative solution. A common fixative is a mixture of 2.5% glutaraldehyde (B144438) and 2% formaldehyde (B43269) in a 0.1 M sodium cacodylate or phosphate (B84403) buffer (pH 7.4) for at least 2 hours at room temperature.[2] For cell cultures, the fixative can be added directly to the media.[2]
-
Washing: Rinse the samples thoroughly with the same buffer used for fixation.
-
Secondary Fixation (Post-fixation): To enhance contrast, particularly of membranes, treat the samples with 1% osmium tetroxide in buffer for 1-2 hours.
Dehydration
Water must be removed from the sample before infiltration with the non-hydrophilic epoxy resin.
-
Perform a graded series of ethanol dehydration:
-
50% Ethanol: 10 minutes
-
70% Ethanol: 10 minutes
-
90% Ethanol: 10 minutes
-
100% Ethanol: 2 changes of 15 minutes each.[14]
-
Infiltration
The dehydrating agent is gradually replaced with the embedding resin.
-
Transition Solvent: Immerse the samples in a transition solvent like propylene oxide for 2 changes of 15 minutes each.[14] This step is crucial for many epoxy resins that are not fully miscible with ethanol.[3]
-
Resin Infiltration:
-
Transfer samples to a 1:1 mixture of propylene oxide and the prepared epoxy resin mixture for at least 1 hour.[14][15]
-
Replace with a 1:2 mixture of propylene oxide and resin and leave for 2-4 hours or overnight.
-
Transfer to 100% fresh resin for at least 2 changes of 1-2 hours each to ensure complete removal of the transition solvent.
-
Embedding and Polymerization
The infiltrated samples are placed in molds and the resin is hardened.
-
Place individual samples in embedding molds (e.g., BEEM® capsules) and fill with fresh resin.
-
Polymerize in an oven at the temperature and duration specified for the particular resin. For Epon 812, a common schedule is 60-70°C overnight.[3] For Araldite 502, curing is typically done at 60°C overnight.[15]
Mandatory Visualization
Caption: General workflow for sample preparation and epoxy resin embedding for electron microscopy.
References
- 1. emsdiasum.com [emsdiasum.com]
- 2. Embedding in Resin | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 3. EMBEDDING MEDIA [ou.edu]
- 4. emsdiasum.com [emsdiasum.com]
- 5. scispace.com [scispace.com]
- 6. industry.sika.com [industry.sika.com]
- 7. industry.sika.com [industry.sika.com]
- 8. industry.sika.com [industry.sika.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Einbett-Kit, Spurr, geringe Viskosität hydrophobic resin for embedding histological samples | Sigma-Aldrich [sigmaaldrich.com]
- 11. Epoxy Resins in Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shop.gttag.ch [shop.gttag.ch]
- 13. agarscientific.com [agarscientific.com]
- 14. emsdiasum.com [emsdiasum.com]
- 15. emsdiasum.com [emsdiasum.com]
- 16. gwern.net [gwern.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Frontiers | Quantitative evaluation of embedding resins for volume electron microscopy [frontiersin.org]
- 19. synapseweb.clm.utexas.edu [synapseweb.clm.utexas.edu]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Araldite as an embedding medium for electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
A Comparative Analysis of the Optical Properties of SikaBiresin® TD-165 Epoxy and Clear Polyester Resin
For researchers, scientists, and professionals in drug development, the optical clarity and stability of materials used in experimental setups and product formulation are critical. This guide provides a detailed comparison of the optical properties of SikaBiresin® TD-165, a two-component epoxy casting resin system, and a generic clear polyester (B1180765) casting resin. This analysis is supported by available data and standardized experimental protocols to aid in material selection for applications demanding high optical performance.
SikaBiresin® this compound is consistently described by the manufacturer as a resin system possessing "high transparency" and "good UV resistance"[1][2]. While specific quantitative data from the manufacturer is not publicly available, these qualitative descriptors suggest its suitability for applications where clarity is paramount. Clear polyester resins are also widely used for applications requiring transparency and are often characterized as "optically clear" and "UV stable"[3][4]. Some formulations, such as Polylite 32032, are even marketed as having a refractive index similar to glass[5][6].
Quantitative Optical Properties
To provide a clear comparison, the following table summarizes the available quantitative optical data for a representative clear polyester casting resin and the qualitative descriptions for SikaBiresin® this compound. It is important to note the absence of specific manufacturer-published quantitative optical data for SikaBiresin® this compound. The data for polyester resin is based on typical values found for clear casting formulations.
| Optical Property | SikaBiresin® this compound (Epoxy Resin) | Clear Polyester Casting Resin | Test Method |
| Refractive Index | Data not publicly available | ~1.5 - 1.58[7] | ASTM D542 |
| Luminous Transmittance | Described as "High Transparency"[1][2] | Data varies by formulation; can be >90% | ASTM D1003 |
| Haze | Data not publicly available | Typically low for clear casting grades | ASTM D1003 |
| UV Resistance | Described as "Good UV Resistance"[1][2] | Generally good, can be enhanced with additives | Weatherometer (e.g., ASTM G155) or outdoor exposure testing |
Experimental Protocols
The evaluation of the optical properties of transparent resins is governed by standardized testing methods. The following are detailed methodologies for the key experiments cited in this guide.
Refractive Index Determination (ASTM D542)
The refractive index, a fundamental optical property, is determined using a refractometer according to the ASTM D542 standard[8][9][10].
Methodology:
-
Specimen Preparation: A small, flat, and polished specimen of the cured resin is prepared. The surface must be of high optical quality to ensure accurate measurement.
-
Instrumentation: An Abbe refractometer or a similar instrument is used.
-
Procedure: A drop of a specified contacting liquid with a refractive index higher than the specimen is placed on the prism of the refractometer. The resin specimen is then placed on the contacting liquid. Light is passed through the specimen, and the angle of refraction is measured.
-
Data Acquisition: The refractive index is read directly from the instrument's scale. The measurement is typically performed at a standard wavelength, such as 589 nm (the sodium D-line).
Luminous Transmittance and Haze Measurement (ASTM D1003)
This standard provides a method to quantify the light-transmitting and light-scattering properties of transparent plastics[11][12].
Methodology:
-
Specimen Preparation: A flat specimen of the cured resin with a uniform thickness is prepared. The surfaces should be clean and free of defects.
-
Instrumentation: A hazemeter or a spectrophotometer equipped with an integrating sphere is used.
-
Procedure for Transmittance: The instrument measures the total luminous flux transmitted through the specimen and compares it to the incident luminous flux.
-
Procedure for Haze: The instrument measures the amount of light that is scattered by more than 2.5 degrees from the incident light beam as it passes through the specimen.
-
Data Calculation:
-
Luminous Transmittance (%) is the ratio of the transmitted luminous flux to the incident luminous flux, expressed as a percentage.
-
Haze (%) is the ratio of the scattered luminous flux to the total transmitted luminous flux, expressed as a percentage.
-
Logical Workflow for Material Selection
The process of selecting a transparent resin for a specific research or development application can be visualized as a logical workflow.
Signaling Pathway for UV Degradation in Polyester Resins
Understanding the mechanism of UV degradation is crucial for applications involving prolonged light exposure. The following diagram illustrates a simplified signaling pathway for the photo-oxidation of polyester resins.
References
- 1. industry.sika.com [industry.sika.com]
- 2. industry.sika.com [industry.sika.com]
- 3. easycomposites.cn [easycomposites.cn]
- 4. 3937524.app.netsuite.com [3937524.app.netsuite.com]
- 5. Polylite 32032 Clear Polyester Casting Resin - 1kg - Includes Catalyst & Syringe [mbfg.co.uk]
- 6. HAVEL COMPOSITES ESHOP Polyester resin POLYLITE 32032-20 clear casting | [havel-composites.com]
- 7. researchgate.net [researchgate.net]
- 8. Refractive Index ASTM D542 [intertek.com]
- 9. u.dianyuan.com [u.dianyuan.com]
- 10. matestlabs.com [matestlabs.com]
- 11. Haze - Poly Print [polyprint.com]
- 12. Clouded by Haze: How to Ensure Clarity in Transparent Materials [sensing.konicaminolta.us]
Mechanical strength of SikaBiresin TD-165 compared to other epoxy systems
A Comparative Guide to the Mechanical Strength of SikaBiresin® TD-165 and Other Epoxy Systems
For researchers, scientists, and professionals in drug development, the selection of appropriate materials is paramount. This guide provides a comparative analysis of the mechanical strength of SikaBiresin® this compound against other commercially available epoxy resin systems commonly used in applications requiring high clarity and aesthetic appeal, such as in the creation of artistic and decorative pieces, jewelry, and bespoke furniture. The following data has been compiled from publicly available technical datasheets. It is important to note that direct comparison of mechanical properties can be challenging due to variations in testing methodologies. For the most accurate comparison, data should be referenced against standardized testing protocols such as those provided by ISO and ASTM.
Quantitative Data Summary
The mechanical properties of SikaBiresin® this compound, when used with SikaBiresin® TD150 resin, are presented below alongside those of other clear epoxy casting systems. The data is categorized by key mechanical strength indicators.
| Epoxy System | Flexural Modulus (MPa) | Tensile Strength (MPa) | Elongation at Max Strength (%) | Shore D Hardness | Testing Standard(s) Cited |
| SikaBiresin® TD150 / this compound | 1600 | Not Specified | 5 | 81 | ISO 178, ISO 527, ISO 868 |
| Eli-Chem Deep Cast (CER) | Not Specified | 66 | Not Specified | 95 | Not Specified |
| Resoltech WWA / WWB4 (Rigid) | 2170 | 31.0 | 2.8 | Not Specified | ISO 527-2 |
| ArtResin™ | 3100 | 55 | 7 | 78 | ASTM D2240 |
Note: "Not Specified" indicates that the information was not available in the reviewed technical datasheets. The absence of specified testing standards for some products makes direct comparisons of values potentially unreliable.
Experimental Protocols
To ensure a comprehensive understanding of the data presented, the following are detailed summaries of the standardized experimental protocols cited for the mechanical testing of plastics and epoxy resins.
ISO 527: Determination of Tensile Properties of Plastics
This standard specifies the method for determining the tensile properties of plastics under defined conditions.
-
Specimen Preparation: Test specimens are prepared in a "dumbbell" shape with specified dimensions. They can be produced by molding or machining from sheets of the cured epoxy resin. The surface of the specimen must be free of visible flaws, scratches, or other imperfections.
-
Apparatus: A universal testing machine equipped with a load cell to measure the applied force and an extensometer to measure the elongation of the specimen is used.
-
Procedure:
-
The thickness and width of the central part of the specimen are measured.
-
The specimen is mounted in the grips of the testing machine.
-
The extensometer is attached to the specimen.
-
A tensile load is applied at a constant speed until the specimen fractures. The standard specifies different testing speeds depending on the material and the property being measured.
-
-
Data Analysis: The tensile strength is calculated as the maximum force applied divided by the initial cross-sectional area of the specimen. The elongation at break is the percentage increase in length of the specimen at the point of fracture.
ISO 178: Determination of Flexural Properties of Plastics
This standard is used to determine the flexural strength and flexural modulus of rigid and semi-rigid plastics.
-
Specimen Preparation: Rectangular specimens of specified dimensions are prepared from the cured epoxy resin.
-
Apparatus: A universal testing machine is used in a three-point bending configuration. This consists of two supports and a central loading edge.
-
Procedure:
-
The width and thickness of the specimen are measured.
-
The specimen is placed on the two supports.
-
A force is applied to the center of the specimen at a constant rate of crosshead movement until the specimen breaks or until a specified deflection is reached.
-
-
Data Analysis: The flexural strength is calculated from the load at fracture, and the flexural modulus is determined from the slope of the initial portion of the stress-strain curve.
ISO 868: Determination of Indentation Hardness by means of a Durometer (Shore Hardness)
This method is used for determining the indentation hardness of plastics and ebonite.
-
Specimen Preparation: The test specimen should have a flat surface and a minimum thickness as specified in the standard.
-
Apparatus: A Shore D durometer is used for harder plastics like cured epoxy resins. The durometer has a specific indenter shape and a calibrated spring.
-
Procedure:
-
The durometer is pressed firmly against the surface of the test specimen.
-
The reading on the durometer scale (from 0 to 100) is taken either immediately or after a specified time.
-
-
Data Analysis: The Shore D hardness is the value read directly from the durometer. A higher number indicates a harder material.
Visualizing the Epoxy Selection Process
For researchers and scientists, a logical workflow is crucial for material selection. The following diagram illustrates a decision-making process for selecting an epoxy resin based on mechanical strength requirements.
Preserving the Past: A Comparative Guide to the Long-Term Stability of Embedded Biological Samples
For researchers, scientists, and drug development professionals, the long-term integrity of biological samples is paramount. The choice of embedding medium can significantly impact the stability of cellular structures and biomolecules, influencing the outcomes of future research. While a wide array of embedding media is available, a thorough understanding of their long-term performance is crucial for selecting the optimal method for sample preservation.
This guide provides a comparative analysis of the long-term stability of samples embedded in two major classes of media: traditional paraffin (B1166041) wax and modern resins. While specific data on the long-term stability of biological samples in SikaBiresin TD-165, an epoxy resin marketed for art and decorative purposes, is not available in the scientific literature, this guide will compare the broader categories of epoxy and acrylic resins with the well-established paraffin wax method. This comparison is supported by available experimental data to inform best practices in sample archiving.
A Tale of Two Matrices: Paraffin vs. Resin
The choice between paraffin and resin embedding hinges on the intended downstream applications and the desired level of morphological and molecular preservation.
Paraffin Wax , the stalwart of histology, has been the go-to embedding medium for decades. Its widespread use is a testament to its ease of handling, cost-effectiveness, and compatibility with a vast range of histological stains. However, the high temperatures required for paraffin infiltration can be detrimental to the integrity of some biomolecules.
Resins , encompassing both epoxy and acrylic formulations, offer a compelling alternative, particularly when high-resolution morphological detail is required. Resins polymerize to a harder consistency than paraffin, allowing for the cutting of much thinner sections, which is ideal for electron microscopy and high-resolution light microscopy. Some acrylic resins, like LR White, are hydrophilic and can be polymerized at lower temperatures, potentially offering better preservation of antigenic sites for immunohistochemistry.
| Feature | Paraffin Wax | Resins (Epoxy & Acrylic) |
| Primary Use | Routine histology, light microscopy | High-resolution light microscopy, electron microscopy, immunohistochemistry |
| Section Thickness | 3-10 µm | 0.5-2 µm (light microscopy), <100 nm (electron microscopy) |
| Morphological Preservation | Good for general morphology | Excellent, especially for ultrastructural details |
| Biomolecule Preservation | Can be compromised by heat and processing | Variable; some resins offer better preservation of antigens |
| Cost | Lower | Higher |
| Handling | Well-established, relatively simple protocols | Can be more complex and require specialized equipment |
Long-Term Stability: A Quantitative Look
The preservation of biomolecules such as DNA, RNA, and proteins within embedded tissues is critical for retrospective molecular studies. While comprehensive long-term comparative studies are limited, existing data provides valuable insights, particularly concerning the stability of nucleic acids and proteins in paraffin-embedded tissues.
DNA Stability in Paraffin-Embedded Tissues
Studies have shown that DNA in formalin-fixed paraffin-embedded (FFPE) tissues degrades over time. This degradation manifests as a decrease in the quantity of extractable DNA and an increase in fragmentation.
One study that analyzed DNA from the same FFPE blocks after a median storage of 5.5 years found a significant 53% decrease in the total amount of DNA that could be quantified by fluorimetry[1][2]. Furthermore, the amount of DNA that was amplifiable by quantitative PCR (qPCR) was reduced to only 11% of the initial amount, indicating substantial fragmentation[1][2]. The maximal length of DNA fragments that could be amplified was also reduced after storage[1][3]. Another study quantitatively demonstrated that while the absolute yield and purity of DNA from FFPE tissues did not change significantly with age, DNA fragmentation was age-dependent[4][5].
| Storage Time | DNA Quantity Reduction (Fluorimetry) | Remaining Amplifiable DNA (qPCR) | Reference |
| 5.5 years (median) | 53% | 11% | [1][2] |
| 0.5 vs. 3 years | - | Significant increase in fragmentation | [4][5] |
| 9 vs. 12 years | - | Significant increase in fragmentation | [4][5] |
RNA Stability in Paraffin-Embedded Tissues
RNA is notoriously less stable than DNA, and its preservation in FFPE tissues is a significant challenge. The process of paraffin embedding itself has been implicated as a primary cause of RNA aggregation and reduced yield[6]. Studies have shown that RNA in FFPE tissues degrades over time, particularly when stored at room temperature[7]. However, storage at lower temperatures, such as 4°C, can significantly slow down this degradation process[7]. One study found that for non-paraffin and paraffin-dipped FFPE slides stored at 4°C, there was no statistically significant difference in the number of target genes with sufficient signal for up to 36 weeks[7].
Protein Stability in Paraffin-Embedded Tissues
Proteins in FFPE tissues are generally considered more stable than RNA. However, protein degradation can still occur over long-term storage, often due to residual water in the tissue sections[3][7][8]. Inadequate tissue processing that results in the retention of endogenous water is a key factor in antigen degradation[3][7][8]. The effects of humidity during storage are also temperature-dependent[3][7][8]. Despite these challenges, studies have shown that proteins can be reliably identified and quantified from FFPE tissues stored for at least 5 to 10 years, with some studies successfully analyzing samples archived for up to 30 years[9][10]. One study demonstrated that high and low abundance hemoglobin subunits were stably preserved in FFPE tissue and could be confidently identified by mass spectrometry after at least 5 years of storage[9]. Another study found that long-term storage of FFPE blocks for up to 10 years did not have adverse impacts on the detectable proteome[10].
Experimental Protocols
Detailed and consistent protocols are essential for ensuring the quality and long-term stability of embedded samples. Below are representative protocols for paraffin and resin (LR White) embedding.
Paraffin Embedding Protocol
This protocol outlines the standard steps for processing and embedding fixed tissue in paraffin wax.[11][12][13][14][15]
-
Fixation: Tissues are fixed in 10% neutral buffered formalin for a duration appropriate to the tissue size and type to preserve morphology and prevent autolysis.
-
Dehydration: The fixed tissue is dehydrated through a graded series of ethanol (B145695) solutions to remove water.
-
70% Ethanol (1 hour)
-
95% Ethanol (1 hour)
-
100% Ethanol (2 changes, 1 hour each)
-
-
Clearing: The ethanol is replaced with a clearing agent, such as xylene, which is miscible with both ethanol and paraffin.
-
Xylene (2 changes, 1 hour each)
-
-
Paraffin Infiltration: The cleared tissue is infiltrated with molten paraffin wax in a heated oven (typically around 60°C).
-
Paraffin Wax (2-3 changes, 1-2 hours each)
-
-
Embedding: The infiltrated tissue is oriented in a mold filled with molten paraffin and allowed to cool and solidify, forming a paraffin block.
Resin (LR White) Embedding Protocol for Light Microscopy
This protocol is for embedding fixed tissue in LR White acrylic resin, which is often used for immunohistochemistry.[11][12][13]
-
Fixation: Tissues are fixed in a suitable fixative, such as a mixture of 4% paraformaldehyde and 2.5% glutaraldehyde (B144438) in phosphate (B84403) buffer.
-
Washing: The fixed tissue is washed in buffer to remove excess fixative.
-
0.05M Phosphate Buffer (3 changes, 15-30 minutes each)
-
-
Dehydration: The tissue is dehydrated in a graded series of ethanol.
-
70% Ethanol (1 hour)
-
90% Ethanol (1 hour)
-
100% Ethanol (2 changes, 1 hour each)
-
-
Infiltration: The dehydrated tissue is gradually infiltrated with LR White resin.
-
Ethanol:LR White (4:1, 1 hour)
-
Ethanol:LR White (3:2, 1 hour)
-
Ethanol:LR White (2:3, 1 hour)
-
Ethanol:LR White (1:4, 1 hour)
-
100% LR White (overnight at 4°C)
-
100% LR White (1 hour at room temperature)
-
-
Embedding and Polymerization: The infiltrated tissue is placed in a gelatin capsule filled with fresh LR White resin and polymerized in an oven at a controlled temperature (e.g., 50-60°C) for 16-24 hours, often in an oxygen-free environment to ensure complete polymerization.
Visualizing the Workflow and Factors in Degradation
To better understand the embedding processes and the factors influencing sample stability, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Factors Influencing the Degradation of Archival Formalin-Fixed Paraffin-Embedded Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brd.nci.nih.gov [brd.nci.nih.gov]
- 5. Estimation of age-related DNA degradation from formalin-fixed and paraffin-embedded tissue according to the extraction methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Recovery of DNA and RNA from Formalin-Fixed Paraffin-Embedded Tissue and Application in Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors influencing the degradation of archival formalin-fixed paraffin-embedded tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. rothamsted.ac.uk [rothamsted.ac.uk]
- 12. laddresearch.com [laddresearch.com]
- 13. scienceservices.de [scienceservices.de]
- 14. tedpella.com [tedpella.com]
- 15. microscopyinnovations.com [microscopyinnovations.com]
Validation of SikaBiresin TD-165 for High-Vacuum Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SikaBiresin TD-165 against established high-vacuum compatible epoxy resins. The objective is to evaluate its potential suitability for applications in high-vacuum environments, such as in scientific instrumentation and drug development processes where outgassing can be a critical concern. Due to the lack of publicly available outgassing data for SikaBiresin this compound, this guide emphasizes the necessity of experimental validation and provides the framework for such testing.
Performance Comparison
A direct comparison of SikaBiresin this compound with materials certified for high-vacuum use reveals the critical missing data for a comprehensive assessment. While SikaBiresin this compound offers favorable mechanical and physical properties for general purpose applications, its performance in a vacuum is undocumented.[1][2] High-vacuum compatible epoxies, in contrast, are specifically formulated and tested to minimize outgassing, which can contaminate sensitive components and degrade vacuum levels.
Table 1: Physical and Mechanical Properties Comparison
| Property | SikaBiresin this compound | EPO-TEK 353ND | Master Bond EP121AO | Kohesi Bond KB 1040 CTE-LO |
| Viscosity (Mixed, 25°C) | ~500 mPa.s[1] | 3,000 - 5,000 cPs[3] | Paste | Not Specified |
| Density (Cured) | ~1.12 g/cm³ (Resin A), ~1.00 g/cm³ (Hardener B)[1] | Not Specified | Not Specified | Not Specified |
| Shore D Hardness | ~D 80 (after 7 days @ RT)[1] | 85[3] | >80 | Not Specified |
| Glass Transition Temp. (Tg) | 53°C[1] | ≥ 90°C[3] | 120-125°C | Not Specified |
| Service Temperature Range | Not Specified | < 350°C (Intermittent)[3] | -60°F to +400°F | 4K to +120°C[4][5] |
Table 2: High-Vacuum Compatibility Data
| Property | SikaBiresin this compound | EPO-TEK 353ND | Master Bond EP121AO | Kohesi Bond KB 1040 CTE-LO |
| Meets ASTM E595 | Data Not Available | Yes[3][6][7] | Yes | Yes[4][5][8] |
| Total Mass Loss (TML) | Data Not Available | Passes NASA low outgassing standard[3][6][7] | Meets NASA low outgassing specifications | Capable of passing NASA low outgassing test[4][5][8] |
| Collected Volatile Condensable Materials (CVCM) | Data Not Available | Passes NASA low outgassing standard[3][6][7] | Meets NASA low outgassing specifications | Capable of passing NASA low outgassing test[4][5][8] |
Note: The absence of Total Mass Loss (TML) and Collected Volatile Condensable Materials (CVCM) data for SikaBiresin this compound is a significant information gap. These parameters are essential for determining a material's suitability for high-vacuum applications. Experimental testing according to the ASTM E595 standard is strongly recommended before considering SikaBiresin this compound for such purposes.
Experimental Protocols
To validate SikaBiresin this compound for high-vacuum use, the following experimental protocols, based on the industry-standard ASTM E595 test, should be followed.
ASTM E595: Standard Test Method for Total Mass Loss and Collected Volatile Condensable Materials from Outgassing in a Vacuum Environment
1. Objective: To determine the total mass loss (TML) and collected volatile condensable materials (CVCM) of a material sample when exposed to a heated vacuum environment.
2. Apparatus:
- Vacuum chamber capable of reaching a pressure of at least 1 x 10-5 torr.
- Heated sample holder capable of maintaining the sample at 125°C.
- Cooled collector plate maintained at 25°C.
- Microbalance with a sensitivity of at least 1 µg.
- Temperature monitoring devices for the sample holder and collector plate.
3. Sample Preparation:
- Prepare a sample of cured SikaBiresin this compound with a known surface area.
- Precondition the sample at 23°C and 50% relative humidity for 24 hours.
- Accurately weigh the preconditioned sample to determine its initial mass.
4. Procedure:
- Place the sample in the heated holder within the vacuum chamber.
- Position the cooled collector plate in close proximity to the sample.
- Evacuate the chamber to a pressure of at least 1 x 10-5 torr.
- Heat the sample to 125°C and maintain this temperature for 24 hours.
- Simultaneously, maintain the collector plate at 25°C.
- After 24 hours, cool the sample and bring the chamber back to atmospheric pressure.
- Carefully remove the sample and the collector plate.
5. Data Analysis:
- Weigh the post-test sample to determine the final mass. Calculate the Total Mass Loss (TML) as a percentage of the initial mass.
- Weigh the collector plate to determine the mass of the condensed materials. Calculate the Collected Volatile Condensable Materials (CVCM) as a percentage of the initial sample mass.
- Acceptance Criteria (NASA Standard):
- TML < 1.0%
- CVCM < 0.1%
Residual Gas Analysis (RGA)
1. Objective: To identify the species of molecules that are outgassed from the material under vacuum.
2. Apparatus:
- High-vacuum chamber.
- Mass spectrometer (Residual Gas Analyzer).
- Sample heating and temperature control system.
3. Procedure:
- Place a cured sample of SikaBiresin this compound in the vacuum chamber.
- Evacuate the chamber to the desired vacuum level.
- Heat the sample to its intended operating temperature.
- Use the RGA to scan the mass-to-charge ratio of the residual gases in the chamber.
4. Data Analysis:
- Analyze the mass spectrum to identify the outgassed species (e.g., water, solvents, plasticizers, etc.). This information is crucial for assessing potential contamination risks for sensitive components in the vacuum system.
Visualizations
The following diagrams illustrate the workflow for material validation and a decision-making process for selecting high-vacuum compatible materials.
Caption: Experimental workflow for validating a material for high-vacuum use.
References
- 1. shop.gttag.ch [shop.gttag.ch]
- 2. industry.sika.com [industry.sika.com]
- 3. focenter.com [focenter.com]
- 4. KB 1040 CTE-LO two-part epoxy system for bonding, sealing - Kohesi Bond [kohesibond.com]
- 5. indiamart.com [indiamart.com]
- 6. epotek.com [epotek.com]
- 7. meridianadhesives.com [meridianadhesives.com]
- 8. Explore Epoxy Adhesive Products | Kohesi Bond [kohesibond.com]
The Untapped Potential of SikaBiresin TD-165 in Research: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of materials for experimental setups is a critical decision, balancing performance, cost, and ease of use. While SikaBiresin TD-165, a hardener component for various epoxy resins, is primarily marketed for art and decoration, its core properties of high transparency, rapid curing, and good UV resistance merit a closer look for potential research applications. This guide provides a cost-benefit analysis of SikaBiresin this compound, comparing it with established resins in electron microscopy and the fabrication of microfluidic and biocompatible devices.
While no direct experimental data exists for SikaBiresin this compound in a research context, this analysis will extrapolate from its known characteristics to evaluate its suitability against common research-grade resins. The primary alternatives considered are epoxy embedding media for Transmission Electron Microscopy (TEM) like Araldite 502 and Spurr's resin, and biocompatible photopolymer resins for 3D printing, such as Formlabs BioMed Clear V1.
Quantitative Performance Comparison
The following tables summarize the key performance indicators of SikaBiresin this compound (in combination with SikaBiresin TD-150 and TD-160 resins) and its research-grade counterparts.
Table 1: Physical and Mechanical Properties
| Property | SikaBiresin TD-150/TD-165 | SikaBiresin TD-160/TD-165 | Araldite 502 | Spurr's Resin | Formlabs BioMed Clear V1 |
| Viscosity (Mixed, at 25°C) | ~500 mPa·s | ~1100 mPa·s | High (2100-3600 cP for resin component) | Very Low (~60 cps) | Not specified (Photopolymer) |
| Shore Hardness | D 81 | D 84 | Not specified | Adjustable | 78 D |
| Flexural Modulus | 1600 MPa | 2800 MPa | Not specified | Not specified | 2300 MPa |
| Glass Transition Temp. (Tg) | 53°C | 56°C (73°C post-cure) | Not specified | Not specified | 67°C (HDT @ 0.45 MPa) |
| Curing Time | 24h @ RT for demolding | < 16h @ 23°C for small parts | 16-24 hours at 60°C | ~8 hours at 70°C | Layer-by-layer UV cure |
| Biocompatibility | Not certified | Not certified | Not certified | Not certified | USP Class VI certified |
Table 2: Cost Analysis
| Resin | Supplier Example(s) | Typical Price (USD) | Approx. Price per Liter (USD) | Notes |
| SikaBiresin this compound (Hardener) | Haufler Composites | ~$35 per kg | ~$35 | Price for hardener only. Resin component is separate. |
| Araldite 502 Embedding Kit | Ted Pella, Electron Microscopy Sciences | ~$57 - $99 per 950ml kit | ~$60 - $104 | Price varies by supplier and kit components. |
| Spurr's Low Viscosity Embedding Kit | Electron Microscopy Sciences, Polysciences | ~$90 - $121 per kit | Varies by kit size | Kit components have different volumes. |
| Epoxy Embedding Medium Kit | Sigma-Aldrich | ~$275 per kit | Varies by kit size | Kit includes resin, hardeners, and accelerator. |
| Formlabs BioMed Clear V1 | Formlabs, GoEngineer | ~$517 per 1L cartridge | ~$517 | For use with specific 3D printers. |
Hypothetical Research Applications: A Cost-Benefit Perspective
Embedding for Microscopy
In the realm of electron microscopy, resins like Araldite 502 and Spurr's are favored for their ability to infiltrate biological tissues and provide the necessary hardness for ultra-thin sectioning.
-
Potential Benefits of SikaBiresin this compound:
-
Cost: SikaBiresin this compound, as a non-specialized resin, is likely to be significantly more cost-effective than dedicated embedding media.
-
Transparency: Its high transparency could be advantageous for initial light microscopy screening of embedded samples.
-
Room Temperature Curing: The potential for room temperature curing could simplify the embedding process, although curing at elevated temperatures is also an option to speed up the process.[1]
-
-
Potential Drawbacks and Unknowns:
-
Infiltration: The viscosity of the SikaBiresin TD-150/TD-165 mixture (~500 mPa·s) is considerably higher than that of Spurr's resin (~60 cps), which could hinder its ability to fully infiltrate dense biological tissues.
-
Sectioning Quality: The hardness and cutting properties of SikaBiresin this compound formulations for ultra-thin sectioning are unknown and would require extensive testing.
-
Electron Beam Stability: Research-grade resins are specifically formulated to be stable under the electron beam, a property that is not characterized for SikaBiresin.
-
Fabrication of Custom Lab Equipment and Microfluidics
The advent of 3D printing has revolutionized the fabrication of custom lab-on-a-chip devices and other laboratory equipment. Biocompatible resins like Formlabs BioMed Clear V1 are essential for applications involving cell culture or in vivo use.
-
Potential Benefits of SikaBiresin this compound:
-
Cost-Effective Prototyping: For non-biological applications where biocompatibility is not a concern, the lower cost of SikaBiresin this compound could make it a viable option for prototyping microfluidic chips or custom lab components via casting.
-
Optical Clarity: Its transparency is a key requirement for many microfluidic applications that rely on optical detection methods.
-
-
Potential Drawbacks and Unknowns:
-
Biocompatibility: SikaBiresin this compound is not certified for biocompatibility, making it unsuitable for applications involving direct contact with biological samples or for medical devices.
-
Fabrication Method: SikaBiresin this compound is a casting resin, not a photopolymer for 3D printing. This limits its use to molding and casting techniques, which may not be suitable for complex, high-resolution microfluidic designs.
-
Chemical Resistance: While epoxy resins generally offer good chemical resistance, the specific compatibility of SikaBiresin this compound with the solvents and reagents used in drug development and other research applications would need to be validated.
-
Experimental Protocols
General Workflow for Resin-Based Applications in Research
The following diagram illustrates a generalized workflow for utilizing resins in a research setting, applicable to both tissue embedding and device fabrication.
Detailed Methodology: Tissue Embedding for TEM (Epoxy Resin)
This protocol is a standard procedure for embedding biological samples in an epoxy resin such as Araldite or Epon substitutes.
-
Fixation: Small tissue samples (approx. 1mm³) are fixed in a primary fixative (e.g., glutaraldehyde) to preserve cellular structure, followed by a secondary fixation in osmium tetroxide which also enhances contrast.
-
Dehydration: The fixed tissue is dehydrated through a graded series of ethanol (B145695) or acetone (B3395972) (e.g., 50%, 70%, 90%, 100%) to remove all water.
-
Infiltration: The dehydrated tissue is gradually infiltrated with the epoxy resin. This is typically done by first placing the tissue in a 1:1 mixture of resin and the dehydrating solvent, followed by several changes of 100% resin.
-
Embedding: The infiltrated tissue is placed in a mold and filled with fresh resin.
-
Polymerization: The resin is cured in an oven at a specific temperature (e.g., 60°C) for a set duration (e.g., 24-48 hours) to polymerize into a hard block.
-
Trimming and Sectioning: The cured block is trimmed to expose the tissue, and ultra-thin sections (60-90 nm) are cut using an ultramicrotome.
Conclusion: A Niche for Cost-Effective Prototyping
SikaBiresin this compound, when combined with its corresponding resins, presents an intriguing, low-cost alternative for specific, non-biological research applications. Its high transparency and straightforward curing process make it a candidate for the fabrication of custom lab equipment and microfluidic device prototypes where biocompatibility is not a requirement. For these applications, it offers a significant cost advantage over specialized biocompatible 3D printing resins.
However, for core research applications such as embedding for high-resolution electron microscopy and the fabrication of biocompatible devices for cell-based assays or medical use, the lack of performance data, potential for inadequate infiltration, and absence of biocompatibility certification make it an unsuitable choice. In these domains, the reliability and established protocols of research-grade resins justify their higher cost.
Ultimately, the decision to use a non-conventional material like SikaBiresin this compound in a research setting would necessitate a thorough in-house validation of its performance characteristics for the specific application. For labs on a tight budget focused on rapid prototyping of non-critical components, this could be a worthwhile endeavor. For critical experiments and biological applications, sticking to proven, albeit more expensive, research-grade resins remains the prudent choice.
References
Peer-Reviewed Research on SikaBiresin TD-165: A Search for Comparative Case Studies
A comprehensive search for peer-reviewed research articles detailing case studies or comparative analyses of SikaBiresin TD-165 yielded no specific results. The available information is predominantly in the form of technical data sheets and product brochures from the manufacturer, Sika. These documents provide valuable specifications and application guidelines but do not constitute peer-reviewed scientific literature.
Consequently, a direct comparison of SikaBiresin this compound with alternative materials based on experimental data from independent, peer-reviewed studies cannot be compiled at this time. The core requirements of providing in-depth comparative data, detailed experimental protocols, and signaling pathway diagrams derived from such research cannot be fulfilled.
The manufacturer's documentation indicates that SikaBiresin this compound is a transparent epoxy casting resin hardener, often used in combination with resins like SikaBiresin® TD150 or TD160.[1][2][3][4] These systems are marketed for applications in art, decoration, and the creation of transparent objects.[1][2] Key features highlighted include high transparency, a simple 2:1 mixing ratio, self-degassing properties, quick setting times for thin layers, and good UV resistance.[1][2][5]
Material Properties
The technical data sheets provide the following quantitative information for the SikaBiresin this compound hardener and its typical mixtures.
| Property | SikaBiresin® TD165 (Hardener B) | Mixture with SikaBiresin® TD160 (Resin A) | Mixture with SikaBiresin® TD150 (Resin A) |
| Component | Amine, unfilled, transparent | Two-component epoxy system | Two-component epoxy system |
| Viscosity (25 °C) | ~650 mPa·s | ~1100 mPa·s | ~500 mPa·s |
| Density (23 °C) | ~1.00 g/cm³ | - | - |
| Mixing Ratio (by weight) | 50 parts | 100:50 (A:B) | 100:50 (A:B) |
| Shore D Hardness | - | D 84 | D 81 |
| Flexural Modulus | - | 2800 MPa | 1600 MPa |
| Elongation at Break | - | 5.3% | 5% |
| Glass Transition Temp. (Tg) | - | 56 °C (73 °C post-cured) | 53 °C |
| Data sourced from manufacturer's product data sheets.[3][6] |
Processing and Curing
The curing process and final properties of SikaBiresin this compound mixtures are highly dependent on ambient temperature and the thickness of the cast.[3][4] For thin layers (1-3 mm), a warmer room temperature (23-25 °C) is recommended to accelerate curing.[3] Conversely, for thicker castings, a lower temperature (18-20 °C) is advised to avoid excessive exothermic reactions that can lead to yellowing or cracking.[3] The tack-free time for a thin layer (1-3mm) of the TD160/TD165 mixture is approximately 6-7 hours at 23°C.[3] For the TD150/TD165 mixture, the tack-free time under similar conditions is 8-9 hours.[6]
Experimental Workflow: General Resin Casting
While specific experimental protocols from peer-reviewed papers are unavailable, a general workflow for using a two-component epoxy system like those involving SikaBiresin this compound can be outlined. This is a generalized procedure based on manufacturer recommendations.
Caption: Generalized workflow for casting with a two-component epoxy resin system.
References
Navigating Hardeners for SikaBiresin TD-150 Epoxy Resin: A Comparative Guide
For researchers, scientists, and professionals in drug development utilizing SikaBiresin TD-150, the choice of a hardener is critical in dictating the final properties of the cured epoxy system. Sika Advanced Resins offers a range of compatible amine-based hardeners, each designed to impart specific characteristics to the final product. This guide provides a comprehensive comparison of the primary hardener for SikaBiresin TD-150 and its key alternatives: TD-140, TD-151, and TD-165, supported by technical data and standardized experimental protocols.
Performance Comparison of SikaBiresin TD-150 Hardeners
The selection of an appropriate hardener is contingent on the desired application, whether it be for deep, transparent castings, rapid prototyping, or creating materials with specific hardness and flexibility. The following table summarizes the key performance indicators for each hardener when mixed with SikaBiresin TD-150 resin.
| Property | SikaBiresin TD-150 (Standard) | SikaBiresin TD-140 | SikaBiresin TD-151 | SikaBiresin this compound |
| Mix Ratio (Resin:Hardener by weight) | 100 : 45 | 100 : 50 | 100 : 100 | 100 : 50 |
| Viscosity of Mixture at 25°C (mPa·s) | ~300 | Not Specified | ~200 | ~500 |
| Reactivity on 500g at 23°C (Pot Life) | ~17 hours | Long | Not Specified | ~60 minutes (on 150g) |
| Shore D Hardness (after 7 days at RT) | ~80 | 78 (after 14 days) | Not Specified (Soft, rubbery) | ~D 80 |
| Flexural Modulus (MPa) | Not Specified | 630 | Not Specified | 1600 |
| Glass Transition Temperature (Tg) (°C) | Not Specified | 42 | Not Specified | 53 |
| Key Features | High transparency, deep pouring (up to 45 mm) | Very deep pouring (up to 75 mm), low viscosity | Soft, rubbery hardness, simulates water | Quick setting in thin layers, high transparency |
| Primary Applications | River tables, embeddings, mock-ups, trophies | Large volume transparent castings | Decorative objects simulating water, floral displays | Thin inclusions, embeddings, surface sealing |
Logical Workflow for Alternative Hardener Selection
The process of selecting an alternative hardener for SikaBiresin TD-150 involves a systematic evaluation of project requirements against the performance characteristics of each hardener. The following diagram illustrates this decision-making pathway.
Experimental Protocols
To ensure accurate and reproducible comparison of the performance of different hardeners with SikaBiresin TD-150 resin, standardized experimental protocols should be followed. The methodologies for determining key properties are detailed below, based on ISO standards referenced in the technical data sheets.
Sample Preparation
-
Component Conditioning: Prior to mixing, condition both the SikaBiresin TD-150 resin (Component A) and the respective hardener (Component B) to a standard temperature of 23 ± 2 °C.
-
Mixing: Accurately weigh the resin and hardener according to the specified mix ratio (see comparison table). Mix thoroughly for 2-3 minutes, scraping the sides and bottom of the mixing container to ensure homogeneity. Avoid excessive air entrapment. For viscosity-sensitive applications, a vacuum degassing step for 10-15 minutes is recommended.
-
Casting: Pour the mixed system into appropriate molds for the specific test.
-
Curing: Unless otherwise specified, cure all specimens for 7 days at room temperature (23 ± 2 °C) before testing.
Shore D Hardness Test
-
Standard: ISO 868
-
Apparatus: Shore D Durometer.
-
Procedure:
-
Place the cured sample on a flat, hard surface.
-
Press the durometer foot firmly and quickly onto the sample surface, ensuring the indenter is normal to the surface.
-
Read the hardness value from the durometer scale within 1 second of the presser foot being in firm contact with the specimen.
-
Take at least five measurements at different positions on the sample, at least 12 mm apart, and calculate the average value.
-
Flexural Modulus Test
-
Standard: ISO 178
-
Apparatus: Universal Testing Machine (UTM) with a three-point bending fixture.
-
Procedure:
-
Prepare rectangular test specimens of standard dimensions.
-
Measure the width and thickness of each specimen.
-
Place the specimen on the supports of the three-point bending fixture in the UTM.
-
Apply a load to the center of the specimen at a constant crosshead speed until the specimen breaks or reaches a specified deflection.
-
The flexural modulus is calculated from the slope of the initial linear portion of the load-deflection curve.
-
Glass Transition Temperature (Tg) Determination
-
Standard: ISO 11359-2 (Thermomechanical Analysis - TMA)
-
Apparatus: Thermomechanical Analyzer (TMA).
-
Procedure:
-
Prepare a small, flat specimen from the cured sample.
-
Place the specimen in the TMA furnace under a small, constant load.
-
Heat the specimen at a controlled rate (e.g., 10 °C/min).
-
The TMA measures the change in the specimen's dimension (e.g., expansion) as a function of temperature.
-
The glass transition temperature (Tg) is identified as the temperature at which a significant change in the slope of the dimensional change versus temperature curve occurs.
-
By utilizing this comparative data and adhering to these standardized experimental protocols, researchers can make informed decisions on the most suitable hardener for their specific application of SikaBiresin TD-150, ensuring optimal performance and reproducibility of their results.
Performance of Adhesives in Cryogenic Applications: A Comparative Guide
A comprehensive evaluation of suitable adhesives for cryogenic environments is crucial for researchers, scientists, and drug development professionals. While an initial inquiry was made into the performance of SikaBiresin® TD-165 for such applications, a thorough review of publicly available technical datasheets and scientific literature revealed no data on its performance at cryogenic temperatures. The product is primarily documented for use in art and decoration applications at room temperature.[1][2][3][4][5] This guide, therefore, pivots to a comparative analysis of alternative adhesives for which cryogenic performance data is available, providing a resource for informed selection in demanding low-temperature environments.
This guide presents a comparison of three epoxy-based adhesives with documented performance at cryogenic temperatures: 3M™ Scotch-Weld™ EC-2216, Master Bond EP29LPSP, and EPO-TEK® 301-2.
Quantitative Performance Data
The following table summarizes the key performance metrics for the selected cryogenic adhesives. It is important to note that direct comparison is challenging due to variations in testing methodologies and reported data.
| Property | 3M™ Scotch-Weld™ EC-2216 | Master Bond EP29LPSP | EPO-TEK® 301-2 |
| Adhesive Type | Two-part Epoxy | Two-part Epoxy | Two-part Epoxy |
| Cure Type | Room Temperature / Heat | Room Temperature Gel + Heat Cure | Room Temperature / Heat |
| Operating Temperature Range | -252°C to +82°C | 4K (-269°C) to +135°C | -55°C to 200°C (Continuous) |
| Lap Shear Strength (Aluminum to Aluminum) @ 23-25°C | >2,200 psi | >2,200 psi[6] | > 2,000 psi[7][8] |
| Cryogenic Performance (Qualitative) | Passed tensile and shear tests with up to 18 kg mass at 86K (-187°C).[9] | Passed tensile and shear tests with up to 18 kg mass at 86K (-187°C); Resistant to cryogenic shocks.[9][10][11] | High shear strength at cryogenic temperatures.[12] |
| Key Features | Flexible, good peel strength, resistant to shock and vibration. | NASA low outgassing approved, optically clear, withstands cryogenic shocks.[6][11][13] | Good handling characteristics, low viscosity, long pot life.[7][8] |
Experimental Protocols
The data presented in this guide is primarily based on lap shear strength testing, a common method for evaluating the performance of adhesives. The following outlines a typical experimental protocol for determining lap shear strength at cryogenic temperatures, based on ASTM D1002 and cryogenic testing literature.[9][14][15][16][17]
Objective: To determine the apparent shear strength of an adhesive bonding two substrates (e.g., metal plates) under cryogenic conditions.
Materials and Equipment:
-
Adhesive to be tested
-
Substrate materials (e.g., aluminum, stainless steel) cut to specified dimensions (as per ASTM D1002)
-
Solvent for cleaning substrates
-
Universal Testing Machine (UTM) with a suitable load cell
-
Cryogenic chamber or dewar for immersing the test specimen
-
Liquid nitrogen or other cryogenic fluid
-
Thermocouple to monitor temperature
-
Data acquisition system
Procedure:
-
Substrate Preparation: The surfaces of the substrates to be bonded are thoroughly cleaned and degreased using a suitable solvent to ensure a consistent bonding surface.
-
Adhesive Application and Curing: The adhesive is prepared and applied to the substrates according to the manufacturer's instructions. The bonded specimens are then cured under the specified conditions (temperature and time).
-
Specimen Mounting: The cured lap shear specimen is mounted into the grips of the Universal Testing Machine.
-
Cryogenic Conditioning: The specimen, while mounted in the UTM, is slowly cooled to the target cryogenic temperature (e.g., by immersing in a dewar filled with liquid nitrogen). The temperature is monitored using a thermocouple attached to the specimen. This slow cooling minimizes thermal shock.[9]
-
Tensile Loading: Once the target temperature is reached and stabilized, a tensile load is applied to the specimen at a constant rate of crosshead displacement until failure of the bond occurs.[9][15][17]
-
Data Recording: The maximum load sustained by the specimen before failure is recorded.
-
Calculation of Shear Strength: The shear strength is calculated by dividing the maximum load by the bonded area.
Logical Workflow for Cryogenic Adhesive Selection
The selection of an appropriate adhesive for a cryogenic application is a multi-faceted process. The following diagram illustrates a logical workflow to guide researchers and scientists in making an informed decision.
Caption: A workflow diagram for selecting a cryogenic adhesive.
References
- 1. shop.gttag.ch [shop.gttag.ch]
- 2. industry.sika.com [industry.sika.com]
- 3. industry.sika.com [industry.sika.com]
- 4. industry.sika.com [industry.sika.com]
- 5. compositeshop.de [compositeshop.de]
- 6. gluespec.com [gluespec.com]
- 7. korest.de [korest.de]
- 8. epotek.com [epotek.com]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. EP29LPSP Epoxy Compound from Master Bond | Labcompare.com [labcompare.com]
- 12. epotek.com [epotek.com]
- 13. youtube.com [youtube.com]
- 14. admetinc.ca [admetinc.ca]
- 15. Lap Shear Strength of Adhesively Bonded Metal Specimens ASTM D1002 [intertek.com]
- 16. industrialphysics.com [industrialphysics.com]
- 17. testresources.net [testresources.net]
Safety Operating Guide
Safe Disposal of TD-165: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a step-by-step procedure for the proper disposal of TD-165, a PROTAC (Proteolysis Targeting Chimera) based cereblon (CRBN) degrader. As a novel research chemical, this compound requires careful management as a potentially hazardous substance.
Chemical and Physical Properties of this compound
For safe handling and disposal, it is crucial to be aware of the known properties of this compound. The following table summarizes key data for this compound.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | PROTAC-based cereblon (CRBN) degrader |
| CAS Number | 2305936-56-3 |
| Molecular Formula | C46H59N7O8S |
| Molecular Weight | 870.07 g/mol |
| Purity | ≥98.0% |
Experimental Protocols: Proper Disposal Procedures for this compound
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound and any contaminated materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
A properly fitted laboratory coat.
-
Nitrile gloves (or other chemically resistant gloves).
-
Safety glasses or goggles.
-
A face shield if there is a risk of splashing.
-
2. Waste Segregation and Collection:
-
All materials that have come into contact with this compound must be treated as hazardous waste.
-
This includes:
-
Unused or expired this compound.
-
Contaminated labware (e.g., pipette tips, vials, and flasks).
-
Contaminated PPE (e.g., gloves).
-
Any spill cleanup materials.
-
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical nature of the waste.
3. Waste Container Labeling:
-
Label the hazardous waste container clearly and accurately. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound (PROTAC-based cereblon degrader)."
-
The CAS Number: "2305936-56-3."
-
An indication of the hazards (e.g., "Biologically Active," "Chemical Hazard").
-
The date the waste was first added to the container.
-
Your name, laboratory, and contact information.
-
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Do not accumulate large quantities of waste. Follow your institution's guidelines on waste accumulation limits.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or hazardous waste management office to schedule a pickup for the this compound waste.
-
Provide them with all necessary information about the waste stream as per your institution's protocols.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures and consulting with your institutional safety professionals, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment.
Navigating the Ambiguities of TD-165: A Call for Specificity in Chemical Identification
Providing essential safety and logistical information for handling chemical compounds is paramount for the protection of researchers, scientists, and drug development professionals. However, the identifier "TD-165" presents a significant challenge as it does not correspond to a unique, readily identifiable chemical substance in publicly available safety databases. Without a specific chemical identity, it is impossible to provide accurate and reliable guidance on personal protective equipment (PPE), handling protocols, and disposal plans.
Our comprehensive search for a Safety Data Sheet (SDS) or Material Safety Data Sheet (MSDS) for a chemical designated as "this compound" did not yield a definitive result. The identifier appears in various contexts, including product codes for unrelated items such as audio equipment and industrial driers. One scientific publication refers to a "this compound" in the context of a PROTAC (proteolysis-targeting chimera) degrader, a complex biological molecule. However, this reference is highly specific to a research context and does not provide the general safety information required for a standalone chemical product.
The absence of a clear chemical identifier prevents the fulfillment of critical safety and operational guidance. Information on the following essential aspects is contingent on the specific properties and hazards of a substance:
-
Personal Protective Equipment (PPE): Recommendations for gloves, eye protection, respiratory protection, and protective clothing are determined by the chemical's toxicity, reactivity, and physical state.
-
Handling Procedures: Safe handling practices, including ventilation requirements, storage conditions, and procedures for preventing exposure, are chemical-specific.
-
Disposal Plans: The appropriate method of disposal is dictated by the chemical's hazardous characteristics and regulatory requirements.
To ensure the safety of all personnel, it is imperative that a more precise identifier for "this compound" be provided. This could include:
-
A CAS (Chemical Abstracts Service) Registry Number: The most reliable and universally recognized identifier for a chemical substance.
-
A full chemical name: Following IUPAC (International Union of Pure and Applied Chemistry) nomenclature.
-
A product name from a specific manufacturer: This would allow for a targeted search for the corresponding SDS.
Once a definitive identification of the chemical substance is established, our team can provide the comprehensive safety and logistical information required, including detailed data presentation in structured tables, experimental protocols where applicable, and clear visual diagrams to support operational understanding. We are committed to being a trusted partner in laboratory safety and chemical handling, and this commitment begins with the accurate identification of the materials being used.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
